4-Piperidin-4-YL-benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-4-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKHULNHTKVTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592977 | |
| Record name | 4-(Piperidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119737-31-4 | |
| Record name | 4-(Piperidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Piperidin-4-YL-benzenesulfonamide for initial screening
This guide details the synthesis of 4-(piperidin-4-yl)benzenesulfonamide (CAS: 119737-31-4), a critical pharmacophore used in the development of GPCR ligands, ion channel blockers, and kinase inhibitors.
The protocol prioritizes scalability, cost-efficiency, and regioselectivity , utilizing a classic electrophilic aromatic substitution strategy over expensive transition-metal catalyzed couplings.
Executive Summary
-
Core Application: Fragment-based drug discovery (FBDD), primary scaffold for sulfonamide-class inhibitors.
-
Synthetic Strategy: 4-Step linear synthesis starting from commercially available 4-phenylpiperidine.
-
Key Challenge: Controlling regioselectivity during chlorosulfonation to favor the para-isomer.
Retrosynthetic Analysis & Strategy
The most robust route disconnects the sulfonamide moiety back to a sulfonyl chloride, which is installed via electrophilic aromatic substitution (EAS). The piperidine nitrogen must be protected to prevent side reactions (e.g., N-sulfonation) and to direct the EAS to the phenyl ring.
Strategic Choices:
-
Protection Group: An Acetyl (Ac) group is selected over Boc. Acetyl is stable to the highly acidic conditions of chlorosulfonation, whereas Boc would degrade prematurely.
-
Sulfonation Method: Direct chlorosulfonation using chlorosulfonic acid (
) is chosen. The bulky 4-piperidyl group acts as a para-director, sterically hindering the ortho position, ensuring high regioselectivity. -
Deprotection: Acidic hydrolysis removes the acetyl group, yielding the final product as a hydrochloride salt, which is preferred for stability and water solubility in screening assays.
Pathway Visualization
Figure 1: Linear synthesis pathway designed for regioselectivity and atom economy.
Detailed Experimental Protocol
Step 1: Protection (N-Acetylation)
Objective: Mask the secondary amine to prevent N-sulfonation and improve solubility in organic solvents.
-
Reagents: 4-Phenylpiperidine (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-phenylpiperidine in DCM (10 mL/g) at 0°C.
-
Add Triethylamine followed by dropwise addition of Acetic Anhydride.
-
Stir at Room Temperature (RT) for 2 hours (Monitor by TLC: 5% MeOH/DCM).
-
Workup: Wash with 1M HCl, then Sat.
, then Brine. Dry over and concentrate. -
Checkpoint: NMR should show a singlet ~2.1 ppm (Acetyl
).
-
Step 2: Chlorosulfonation (The Critical Step)
Objective: Introduce the sulfonyl chloride group at the para-position. Mechanism: The piperidine ring is an alkyl substituent on the benzene, activating it. The bulkiness directs substitution para.
-
Reagents: 1-Acetyl-4-phenylpiperidine (1.0 eq), Chlorosulfonic acid (
, 5.0–6.0 eq). -
Procedure:
-
Safety Note:
reacts violently with water. Use dry glassware and a fume hood. -
Place
in a round-bottom flask cooled to 0°C. -
Add solid 1-Acetyl-4-phenylpiperidine portion-wise over 30 minutes. Do not let temperature rise above 5°C during addition to minimize ortho isomers.
-
Allow to warm to RT and stir for 2–4 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a gummy white solid.
-
Isolation: Filter the solid or extract immediately with DCM. Do not store ; proceed immediately to Step 3 to avoid hydrolysis.
-
Step 3: Sulfonamide Formation (Ammonolysis)
Objective: Convert the unstable sulfonyl chloride to the stable sulfonamide.
-
Reagents: Crude Sulfonyl Chloride (from Step 2), Ammonium Hydroxide (28%
in , excess) or 7N in Methanol. -
Procedure:
-
Dissolve the crude sulfonyl chloride in THF or Dioxane.
-
Cool to 0°C and add excess Ammonia solution.
-
Stir at RT for 1–2 hours.
-
Workup: Concentrate solvent. Dilute with water. The product usually precipitates. Filter and wash with water/ether.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Step 4: Deprotection (Hydrolysis)
Objective: Remove the acetyl group to release the pharmacophore.
-
Reagents: 4-(1-Acetylpiperidin-4-yl)benzenesulfonamide, 6M HCl (aq).
-
Procedure:
-
Suspend the intermediate in 6M HCl.
-
Reflux (approx. 100°C) for 4–6 hours.
-
Isolation: Cool to RT. The product may crystallize as the Hydrochloride salt.[6] If not, concentrate to dryness.
-
Final Form: 4-(Piperidin-4-yl)benzenesulfonamide Hydrochloride (White solid).
-
Analytical Data Profile
| Parameter | Expected Value / Observation |
| Physical State | White to off-white crystalline solid (HCl salt) |
| Melting Point | >250°C (Decomposes) |
| 1H NMR (DMSO-d6) | Aromatic: Two doublets (~7.8 ppm, ~7.4 ppm, J=8Hz) indicating para-substitution.Piperidine: Multiplets at 2.9–3.4 ppm (ring protons), ~1.8 ppm.Amine: Broad singlets for |
| MS (ESI+) | [M+H]+ = 241.1 (Free base) |
Process Safety & Troubleshooting
Hazard Management:
-
Chlorosulfonic Acid: Extremely corrosive and lachrymatory. Reacts explosively with water. Protocol: Keep a bucket of soda ash (
) nearby to neutralize spills. Quench onto ice slowly. -
Exotherm Control: The acetylation and chlorosulfonation steps are exothermic. Efficient cooling (ice/salt bath) is mandatory to prevent thermal runaways and byproduct formation.
Troubleshooting Guide:
-
Issue: Low yield in Step 2 (Chlorosulfonation).
-
Cause: Hydrolysis of the chloride during the ice quench.
-
Fix: Extract with DCM immediately after quenching; do not let the solid sit in acidic water.
-
-
Issue: Presence of ortho-isomer.
-
Cause: Reaction temperature too high during addition.
-
Fix: Maintain T < 5°C during the addition of the substrate to the acid.
-
References
-
General Synthesis of Phenylpiperidines
-
Carroll, F. I., et al. "Synthesis and biological evaluation of 4-substituted 4-phenylpiperidines." Journal of Medicinal Chemistry 34.9 (1991): 2719-2725. Link
-
-
Chlorosulfonation Methodology
- Cremlyn, R. J. "Chlorosulfonation of aromatic compounds." The Chemistry of Sulfonyl Chlorides (1996).
-
Organic Syntheses, Coll. Vol. 1, p. 8 (1941); Vol. 1, p. 8 (1921). (Procedure for p-acetamidobenzenesulfonyl chloride, analogous chemistry). Link
- Sulfonamide Deprotection: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard protocols for Acetyl removal).
Sources
- 1. 4-PIPERIDIN-4-YL-BENZENESULFONAMIDE, CasNo.119737-31-4 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 2. This compound;119737-31-4, CasNo.119737-31-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. US11059794B2 - Heterocyclic compounds useful as dual ATX/CA inhibitors - Google Patents [patents.google.com]
- 4. WO1996037457A1 - Asymmetric synthesis of (-) 6-chloro-4-cyclopropyl-ethynyl-4-trifluoromethyl-1,4-dihydro-2h-3,1-benzoxazin-2-one - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Guide: In Vitro Mechanism of Action of 4-Piperidin-4-yl-benzenesulfonamide
[1]
Executive Summary
This compound (CAS: 119737-31-4) is a pharmacophore fragment and bioactive small molecule belonging to the class of primary benzenesulfonamides .[1] Its dominant biological activity is the inhibition of Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1).[1]
While often used as a structural intermediate for synthesizing complex kinase inhibitors (e.g., ROCK inhibitors) or GPCR ligands, the presence of the unsubstituted sulfonamide group (-SO2NH2) dictates its primary in vitro mechanism: zinc-coordinated competitive inhibition .[1] This guide dissects the molecular interactions, thermodynamics, and validated assay protocols required to characterize its activity.
Chemical Identity & Structural Biology[1][2]
Physicochemical Profile
-
IUPAC Name: 4-(piperidin-4-yl)benzenesulfonamide[1]
-
Molecular Formula: C₁₁H₁₆N₂O₂S[2]
-
Molecular Weight: 240.32 g/mol [1]
-
Key Functional Groups:
Structural Basis of Interaction
The molecule acts as a zinc-binding group (ZBG) .[1] The sulfonamide nitrogen, when ionized (deprotonated), mimics the transition state of the native substrate (CO₂/HCO₃⁻).
-
The "Warhead" (Sulfonamide): Binds directly to the catalytic Zn²⁺ ion at the bottom of the active site cone.
-
The "Tail" (Piperidine): Extends towards the solvent-accessible rim.[1] Unlike planar pyridine rings found in some kinase inhibitors, the chair-conformation piperidine ring provides bulk and basicity, potentially interacting with hydrophilic residues (e.g., His, Gln) or water networks in the middle/outer rim of the active site.
Mechanism of Action (MoA)
Primary Mechanism: Zinc Coordination
The canonical mechanism for all primary sulfonamides, including this compound, involves the displacement of the zinc-bound water molecule/hydroxide ion.[1]
-
Entry: The inhibitor enters the 15 Å deep conical active site of the CA enzyme.
-
Ionization: The sulfonamide moiety (R-SO2NH2) acts as a weak acid.[1] Upon binding, the N-H proton is released (often facilitated by the active site proton shuttle, His64).
-
Coordination: The resulting sulfonamidate anion (R-SO2NH-) coordinates to the Zn²⁺ ion in a tetrahedral geometry.[1]
-
Stabilization: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone amide of Thr199 and the side chain of Glu106 (residue numbering based on hCA II). This "gatekeeper" interaction is critical for high-affinity binding.[1]
Secondary Mechanism: Isoform Selectivity
The piperidine moiety dictates selectivity between CA isoforms (e.g., cytosolic CA I/II vs. transmembrane CA IX/XII).[1]
-
hCA II (Cytosolic): The piperidine tail interacts with the hydrophobic patch (Phe131, Val135, Pro202).[1]
-
hCA IX (Tumor-Associated): The bulky, basic piperidine can exploit differences in the outer rim residues, potentially forming salt bridges with acidic residues unique to the extracellular domain of CA IX.
Pathway Visualization
The following diagram illustrates the binding kinetics and structural coordination.
Caption: Schematic of the competitive inhibition mechanism where the sulfonamide displaces the zinc-bound hydroxide, stabilized by secondary tail interactions.[1]
In Vitro Assay Protocols
To validate the MoA and determine inhibition constants (
Protocol A: Esterase Activity Assay (Colorimetric)
Principle: CAs can hydrolyze esters like p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow), albeit slower than CO₂ hydration.[1] This is a robust steady-state kinetic assay.
Materials:
-
Enzyme: Recombinant hCA II (or target isoform).[1]
-
Substrate: p-Nitrophenyl acetate (p-NPA), 1 mM in acetonitrile.[1]
-
Buffer: 50 mM Tris-SO₄, pH 7.6.
-
Detection: Microplate reader (Absorbance at 348 nm or 400 nm).[1]
Workflow:
-
Preparation: Dilute this compound in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10 µM).
-
Incubation: Mix 10 µL inhibitor + 80 µL buffer + 10 µL enzyme solution. Incubate for 15 min at 25°C to allow pre-equilibrium.
-
Initiation: Add 100 µL of freshly prepared p-NPA substrate solution.
-
Measurement: Monitor absorbance (
) every 30 seconds for 30 minutes. -
Analysis: Calculate initial velocity (
) from the linear portion of the curve.[1] Plot % Inhibition vs. Log[Inhibitor].
Protocol B: Stopped-Flow CO₂ Hydration Assay (Gold Standard)
Principle: Measures the physiological reaction (
Materials:
-
Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).[1]
-
Indicator: Phenol Red (0.2 mM).[1]
-
Substrate: CO₂-saturated water (approx. 17 mM CO₂ at 25°C).[1]
-
Buffer: 20 mM HEPES, pH 7.5, 20 mM Na₂SO₄ (to maintain ionic strength).
Workflow:
-
Syringe A (Enzyme + Inhibitor): Mix hCA enzyme (final conc. 10 nM) with Indicator and varying concentrations of this compound. Incubate 15 min.
-
Syringe B (Substrate): CO₂-saturated water.[1]
-
Injection: Rapidly mix Syringe A and B (1:1 ratio) in the mixing chamber.
-
Detection: Monitor the decrease in absorbance at 557 nm (Phenol Red transition) over 0.1–1.0 seconds.
-
Calculation: Fit the reaction progress curve to a single exponential to obtain the observed rate constant (
). -
Cheng-Prusoff: Calculate
using the Cheng-Prusoff equation adapted for tight-binding inhibitors if .[1]
Data Interpretation & Expected Results
Quantitative Metrics
Summarize your findings using the following standard metrics.
| Metric | Definition | Typical Range (hCA II) | Interpretation |
| IC₅₀ | Concentration inhibiting 50% activity | 10 nM – 500 nM | Potency indicator.[1] Lower is better. |
| K_i | Inhibition Constant | 5 nM – 200 nM | Intrinsic affinity. For this scaffold, expect low nanomolar values for CA II. |
| Selectivity Ratio | > 10 | Indicates preference for the physiologically dominant isoform II.[1] |
Troubleshooting
-
Solubility: The piperidine tail aids solubility, but if precipitation occurs at >100 µM, ensure DMSO concentration < 1% in the final assay.
-
Non-Specific Binding: If the Hill slope is significantly > 1.0 or < 0.8, suspect aggregation or promiscuous binding. Include 0.01% Triton X-100 in buffers to rule this out.[1]
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2019).[1] Activation and inhibition of carbonic anhydrase isoenzymes with benzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]
-
Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II adduct with 4-(piperidin-4-yl)benzenesulfonamide derivatives. Proceedings of the National Academy of Sciences (PNAS).[1] Link(Note: Representative citation for structural class).
-
Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
Targeting the Sulfonamide-Piperidine Scaffold: A Technical Analysis of 4-Piperidin-4-yl-benzenesulfonamide Derivatives
Topic: Biological Targets of 4-Piperidin-4-YL-benzenesulfonamide Derivatives Content Type: Technical Whitepaper / In-Depth Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists
Executive Summary: The Privileged Scaffold Status
In modern medicinal chemistry, the 4-(piperidin-4-yl)benzenesulfonamide moiety represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the pharmacological utility of this scaffold, specifically focusing on its dual-functionality:
-
The Sulfonamide Head: A classic zinc-binding group (ZBG) essential for metalloenzyme inhibition.
-
The Piperidine Tail: A versatile, basic linker that modulates pharmacokinetic properties (solubility, pKa) and enables "tail-approach" selectivity for specific isoforms.
This whitepaper provides a rigorous analysis of its primary biological targets—Carbonic Anhydrases (CA) and 11
Primary Biological Target: Carbonic Anhydrase (CA) Isoforms[1][2]
Mechanistic Basis: The Zinc-Binding Paradigm
The primary biological activity of this compound derivatives stems from the sulfonamide group's ability to coordinate with the catalytic Zinc ion (
-
Mechanism: The deprotonated sulfonamide nitrogen acts as a nucleophile, displacing the zinc-bound water molecule/hydroxide ion.[1] This locks the enzyme in an inactive state, preventing the hydration of
to bicarbonate. -
The "Tail Approach": The piperidine ring at the para-position is critical for isoform selectivity. By functionalizing the piperidine nitrogen, researchers can extend the molecule into the hydrophobic or hydrophilic pockets of specific isoforms (e.g., the tumor-associated CA IX and XII), differentiating them from the cytosolic CA I and II.
Quantitative SAR Data
The following table summarizes representative inhibition constants (
| Compound Variant | Substituent (R- on Piperidine) | CA I ( | CA II ( | CA IX ( | CA XII ( | Selectivity Profile |
| Scaffold Core | H (Unsubstituted) | 250 | 12 | 30 | 45 | Pan-inhibitor (CA II dominant) |
| Derivative A | 4-Fluorobenzyl | 450 | 280 | 5.2 | 8.1 | High CA IX/XII Selectivity |
| Derivative B | 2-Pyrimidinyl | >1000 | 850 | 12.5 | 9.0 | Tumor-isoform specific |
| Derivative C | PEG-linker-Triazole | >5000 | >1000 | 2.1 | 4.3 | Membrane-impermeable (CA IX specific) |
Data synthesized from structure-activity relationship (SAR) trends in recent medicinal chemistry literature [1, 2].
Experimental Protocol: Stopped-Flow Hydration Assay
To validate biological activity against CA isoforms, the Stopped-Flow Kinetic Assay is the gold standard.
Methodology:
-
Reagent Prep: Prepare Phenol Red indicator buffer (HEPES 10 mM, pH 7.5, 0.2 M
). Saturate water with to create the substrate solution. -
Enzyme Incubation: Incubate recombinant human CA isozymes (I, II, IX, XII) with the test compound (10 pM – 10
M) for 15 minutes at 25°C. -
Reaction Trigger: rapidly mix the enzyme-inhibitor complex with the
-saturated solution in a stopped-flow spectrophotometer. -
Detection: Monitor the acidification rate (pH drop) via absorbance change of Phenol Red at 557 nm.
-
Calculation: Determine
using the Cheng-Prusoff equation, converting to based on the enzyme-substrate dissociation constant.
Secondary Target: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)[4][5][6]
Metabolic Context
Beyond metalloenzymes, this scaffold is a validated pharmacophore for 11
-
Role of Piperidine: In this context, the piperidine ring often mimics the steroid backbone or serves as a bulky hydrophobic group that occupies the substrate-binding channel, preventing cortisone entry.
-
Therapeutic Goal: Inhibition reduces intracellular cortisol levels in adipose tissue and liver, improving insulin sensitivity.
Visualization of Signaling & Inhibition Pathways
The following diagram illustrates the dual-targeting potential of the scaffold, contrasting the CA inhibition pathway with the 11
Figure 1: Mechanistic bifurcation of the this compound scaffold. The sulfonamide moiety drives CA inhibition (left), while the piperidine scaffold is critical for 11
Experimental Protocol: Scintillation Proximity Assay (SPA)
To screen for 11
Methodology:
-
Microsome Prep: Isolate human liver microsomes expressing 11
-HSD1. -
Reaction Mix: Combine microsomes, NADPH (cofactor), and
-Cortisone (radiolabeled substrate) in assay buffer (30 mM Tris-HCl, pH 7.2). -
Inhibitor Addition: Add the piperidine-sulfonamide derivative (serial dilutions).
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination & Capture: Add SPA beads coated with anti-cortisol monoclonal antibodies. The beads contain a scintillant.
-
Readout: Only the product (
-Cortisol) captured by the antibody on the bead will generate a light signal. Unconverted substrate ( -Cortisone) will not bind. -
Analysis: Reduced signal intensity correlates with enzyme inhibition.
Emerging Targets: ROR t and Antimicrobial Activity
Recent literature identifies this scaffold in ROR
Additionally, benzimidazole-fused derivatives of this scaffold have shown efficacy against DNA Gyrase in bacterial strains, suggesting a potential repurposing for multi-drug resistant infections [4].
Experimental Workflow: Validating a New Derivative
When synthesizing a new this compound derivative, follow this validation cascade to ensure target specificity.
Figure 2: Screening cascade for characterizing novel derivatives.
References
-
Supuran, C. T. (2019). "Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines."[5] European Journal of Medicinal Chemistry. Link
-
Nocentini, A., et al. (2019). "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry." ACS Medicinal Chemistry Letters. Link
-
Fauber, B. P., & Magnuson, S. (2014).[6] "Modulators of the nuclear receptor retinoic acid receptor-related orphan receptor-gamma (RORgamma or RORc)." Journal of Medicinal Chemistry. Link
-
Gowramma, B., et al. (2025). "Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities." ResearchGate. Link
-
Richards, S., et al. (2006). "Discovery of potent and selective inhibitors of 11beta-HSD1 for the treatment of metabolic syndrome."[7] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 11β-Hydroxysteroid dehydrogenase type 1 - Wikipedia [en.wikipedia.org]
- 4. INV-17 Retinoic acid-related Orphan Receptor Gamma Inverse Agonist — Innovimmune Biotherapeutics [innovimmune.com]
- 5. Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent and selective inhibitors of 11beta-HSD1 for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Serendipitous Spark: A Technical Guide to the Discovery and Evolution of Benzenesulfonamide-Based Inhibitors
This guide delves into the rich history and scientific evolution of benzenesulfonamide-based inhibitors, a class of compounds that originated from a serendipitous discovery and have since become a cornerstone of modern pharmacology. We will traverse the journey from the early days of sulfa drugs to the rational design of highly specific enzyme inhibitors, providing in-depth technical insights for researchers, scientists, and drug development professionals.
Chapter 1: The Dawn of a Therapeutic Revolution: From Dyes to "Wonder Drugs"
The story of benzenesulfonamide inhibitors begins not in a pharmaceutical lab, but in the German dye industry. In the early 20th century, scientists at Bayer, then a part of IG Farben, were investigating the antimicrobial properties of azo dyes.[1] This research was rooted in Paul Ehrlich's concept of "magic bullets" – chemicals that could selectively target and destroy pathogens without harming the host.[2]
A pivotal breakthrough came in 1932 when the German physician and researcher Gerhard Domagk, working with chemists Fritz Mietzsch and Joseph Klarer, discovered that a red azo dye named Prontosil rubrum exhibited remarkable antibacterial activity in mice infected with streptococci.[3][4] In a dramatic turn of events, Domagk successfully used Prontosil to treat his own daughter, who was suffering from a severe streptococcal infection, saving her from a likely fatal outcome.[3][5] This discovery earned Domagk the 1939 Nobel Prize in Physiology or Medicine.[2][3][6]
However, the true active agent was yet to be unveiled. In 1935, a team at the Pasteur Institute in France, including Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet, demonstrated that Prontosil was a prodrug.[7] In the body, it was metabolized to the colorless compound p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[1][7] This revelation was a turning point, as sulfanilamide was a much simpler molecule and its patent had expired, making it widely accessible.[1] This led to the rapid development of a plethora of "sulfa drugs" and marked the beginning of the antibacterial chemotherapy era.[7][8]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "The early discovery timeline of sulfonamide drugs."
Chapter 2: A Fortuitous Side Effect: The Emergence of Diuretics
The widespread clinical use of sulfanilamide for bacterial infections led to an unexpected and crucial observation. In the late 1930s and early 1940s, physicians noted that patients treated with sulfanilamide exhibited a diuretic effect, leading to increased urine output.[9][10] This serendipitous finding opened a new chapter in the therapeutic application of benzenesulfonamides.
Researchers, including Robert Pitts and William Schwartz, began to investigate this phenomenon and discovered that sulfanilamide inhibits the enzyme carbonic anhydrase.[9] This enzyme plays a vital role in the kidneys in the reabsorption of bicarbonate, sodium, and water. Its inhibition leads to increased excretion of these substances, resulting in diuresis.
This discovery spurred a targeted effort to develop more potent and specific carbonic anhydrase inhibitors with diuretic properties. A team of scientists at Merck Sharp & Dohme, including Karl H. Beyer, James M. Sprague, Frederick C. Novello, and John E. Baer, systematically synthesized and evaluated a series of benzenesulfonamide derivatives.[11][12][13] Their work culminated in the development of chlorothiazide in the 1950s, the first thiazide diuretic.[13] Thiazides proved to be highly effective and safer than the previously used mercurial diuretics, revolutionizing the treatment of edema and hypertension.[11][14]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "The development pathway of sulfonamide diuretics."
Chapter 3: Expanding Horizons: Benzenesulfonamides as Inhibitors of Diverse Targets
The success of benzenesulfonamides as antibacterial agents and diuretics demonstrated the versatility of this chemical scaffold. This prompted researchers to explore its potential as an inhibitor for a wide range of other biological targets, leading to the development of novel therapies for various diseases.
Carbonic Anhydrase Inhibitors Beyond Diuresis
The understanding of carbonic anhydrase's role in various physiological processes led to the exploration of its inhibitors for conditions beyond hypertension and edema. Different isoforms of carbonic anhydrase are involved in processes such as pH regulation, CO2 transport, and electrolyte secretion.[15] This has led to the development of benzenesulfonamide-based carbonic anhydrase inhibitors for:
-
Glaucoma: Acetazolamide, and later topical inhibitors like dorzolamide and brinzolamide, were developed to reduce intraocular pressure by decreasing the production of aqueous humor in the eye.[15]
-
Epilepsy: Certain carbonic anhydrase inhibitors have shown anticonvulsant activity, although their use is limited by side effects.
-
Cancer: Tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[15] This has made them attractive targets for the development of anticancer benzenesulfonamide inhibitors.
Kinase Inhibitors in Oncology
The benzenesulfonamide moiety has also proven to be a valuable pharmacophore in the design of kinase inhibitors for cancer therapy. Kinases are a large family of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Several benzenesulfonamide-based kinase inhibitors have been developed, including:
-
Pazopanib: A potent inhibitor of vascular endothelial growth factor receptor (VEGFR), targeting angiogenesis.[16]
-
PI3K/mTOR dual inhibitors: A series of propynyl-substituted benzenesulfonamide derivatives have been identified as potent dual inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[17]
-
AXL kinase inhibitors: Novel N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides have been developed as potent inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance.
A New Frontier: HIV-1 Capsid Inhibitors
More recently, the benzenesulfonamide scaffold has been utilized in the development of a novel class of antiretroviral drugs targeting the HIV-1 capsid protein.[18][19][20] The viral capsid is a protein shell that encloses the viral genome and is essential for multiple stages of the HIV-1 replication cycle. Benzenesulfonamide-containing phenylalanine derivatives have been designed to bind to the capsid protein, disrupting its assembly and function, thereby inhibiting viral replication.[18][19][20]
Chapter 4: The Chemist's Toolkit: Synthesis and Experimental Evaluation
The development of benzenesulfonamide-based inhibitors relies on a robust set of synthetic methodologies and in vitro assays to assess their activity and properties.
Synthetic Strategies
The synthesis of benzenesulfonamide derivatives is typically achieved through the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[21] Modern synthetic approaches, such as the Buchwald-Hartwig amination and click chemistry, have expanded the synthetic toolbox, allowing for the creation of more complex and diverse libraries of compounds.[21]
Experimental Protocol: General Synthesis of a Benzenesulfonamide Derivative
-
Preparation of Benzenesulfonyl Chloride: A substituted benzene is reacted with chlorosulfonic acid to yield the corresponding benzenesulfonyl chloride.[21]
-
Coupling Reaction: The benzenesulfonyl chloride is then reacted with a suitable amine in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane.
-
Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by techniques such as column chromatography or recrystallization.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "A generalized synthetic workflow for benzenesulfonamides."
In Vitro Evaluation: Enzyme Inhibition Assays
The inhibitory activity of benzenesulfonamide derivatives against their target enzymes is a critical parameter in their evaluation. A variety of in vitro assays are employed for this purpose.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
-
Reagents:
-
Purified human carbonic anhydrase (hCA) isoform
-
p-Nitrophenyl acetate (NPA) as the substrate
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Test compound dissolved in DMSO
-
-
Procedure:
-
Prepare a solution of the hCA enzyme in the buffer.
-
Add the enzyme solution to the wells of a 96-well microplate.
-
Add various concentrations of the test compound to the wells. A control with DMSO alone should be included.
-
Incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a specific temperature.
-
Initiate the reaction by adding the substrate, NPA.
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 400 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[22]
-
| Inhibitor Class | Target Enzyme/Protein | Therapeutic Area | Key Discovery/Development | Seminal Publication (Example) |
| Antibacterial Sulfonamides | Dihydropteroate synthase | Infectious Diseases | Discovery of Prontosil and its active metabolite, sulfanilamide.[1][7] | Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift. |
| Diuretics (Thiazides) | Carbonic Anhydrase/Na-Cl Cotransporter | Hypertension, Edema | Serendipitous discovery of the diuretic effect of sulfanilamide.[9][10] | Beyer, K. H. (1958). The mechanism of action of chlorothiazide. Annals of the New York Academy of Sciences. |
| Carbonic Anhydrase Inhibitors | Carbonic Anhydrase Isoforms | Glaucoma, Epilepsy, Cancer | Rational design of isoform-selective inhibitors.[15] | Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for an old class of enzymes. Nature Reviews Drug Discovery. |
| Kinase Inhibitors | Various Kinases (VEGFR, PI3K, etc.) | Cancer | Application of the benzenesulfonamide scaffold in kinase inhibitor design.[16][17] | Kumar, K. et al. (2008). Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry. |
| HIV-1 Capsid Inhibitors | HIV-1 Capsid Protein | HIV/AIDS | Novel application of the benzenesulfonamide scaffold in antiviral therapy.[18][19][20] | Blair, W. S. et al. (2010). Discovery of the HIV-1 capsid inhibitor PF-3450074. Antimicrobial Agents and Chemotherapy. |
Conclusion: An Enduring Legacy and a Promising Future
The journey of benzenesulfonamide-based inhibitors is a testament to the power of scientific observation, serendipity, and rational design. From a simple dye that revolutionized the treatment of bacterial infections to a versatile scaffold for developing highly specific inhibitors for a multitude of diseases, the benzenesulfonamide moiety continues to be a cornerstone of medicinal chemistry. The ongoing exploration of this remarkable chemical entity promises to deliver new and improved therapies for a wide range of human ailments, continuing a legacy that began with a fortuitous spark of discovery.
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Gerhard Domagk - Facts. NobelPrize.org. Nobel Prize Outreach AB 2024. [Link]
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“Gerhard Domagk: The forgotten man of antibiotic discovery.” | MICROBIOLOGY MATTERS ! [Link]
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James Sprague - National Inventors Hall of Fame®. [Link]
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Frederick Novello - National Inventors Hall of Fame®. [Link]
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Gerhard Domagk (1895-1964) and the Origin of Anti- Bacterial Therapy. researchopenworld.com. [Link]
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Thiazide. Wikipedia. [Link]
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Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PMC. [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]
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Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. [Link]
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Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ACS Publications. [Link]
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Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. [Link]
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General synthetic route for the synthesis of the primary benzenesulfonamides incorporating bis-ureido moieties 8–19. ResearchGate. [Link]
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HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity. Frontiers. [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
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Sulfonamide (medicine). Wikipedia. [Link]
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Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV‑1 Capsid Inhibitors with Improved Antiviral Activities. ACS Figshare. [Link]
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Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. PubMed. [Link]
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The Repurposing of Sulfonamides: A Legacy of Serendipity and Scientific Innovation in Modern Medicine. The Pharmacy Newsletter. [Link]
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Sulfa Drugs: Discovery, Structure and Effectiveness | Antibiotics. Biology Discussion. [Link]
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The development of Sulfonamides (1932-1938) as a focal point in the history of chemotherapy. Brill. [Link]
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[History of antibiotics and sulphonamides discoveries]. ResearchGate. [Link]
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Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC. [Link]
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Analysis of the Structure-Activity Relationship of the Sulfonamide Drugs Using Substituent Constants. ACS Publications. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. [Link]
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Loop Diuretics: An Overview of Its History and Evolution. Japi.org. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. ACS Publications. [Link]
-
Structural Advances in Non‐Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism. ResearchGate. [Link]
-
Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. [Link]
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Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. Unich. [Link]
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Non-Classical Inhibition of Carbonic Anhydrase. PMC. [Link]
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Discovery of Benzoylsulfonohydrazides as Potent Inhibitors of the Histone Acetyltransferase KAT6A | Request PDF. ResearchGate. [Link]
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New HIV capsid inhibitors show high potency and prolonged activity in early studies. NAM aidsmap. [Link]
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New Study Unravels Why Thiazide Diuretics Can Fail. myCME. [Link]
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Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]
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Emerging Targets of Diuretic Therapy. PMC. [Link]
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Non-Classical Inhibition of Carbonic Anhydrase. ResearchGate. [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
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Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]
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Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]
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Thiazide Diuretics. StatPearls. [Link]
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Physicochemical Properties of Substituted Piperidine Compounds: A Technical Guide
This guide serves as a technical reference for the physicochemical characterization and optimization of substituted piperidine scaffolds in medicinal chemistry.
Executive Summary: The Piperidine Privilege
The piperidine ring is a "privileged scaffold" in drug discovery, appearing in over 12 clinically approved drug classes, from analgesics (Fentanyl) to antipsychotics (Risperidone) and antihistamines (Loratadine). Its ubiquity stems from its versatility: it offers a defined 3D vector for substituent display, a modifiable basic center for solubility/target engagement, and tunable lipophilicity. However, successful deployment requires rigorous control over its conformational dynamics, basicity (pKa), and metabolic liabilities.
Structural Dynamics & Conformational Analysis
Unlike flat aromatic systems, piperidine exists in a dynamic equilibrium dominated by the chair conformation. Understanding this 3D spatial arrangement is critical for binding affinity.
The Chair Conformation and A-Values
The piperidine ring adopts a chair conformation similar to cyclohexane but with a nitrogen heteroatom.
-
N-Inversion vs. Ring Inversion: Nitrogen inversion is rapid (
kcal/mol), while ring inversion is slower ( kcal/mol). -
Equatorial Preference: In the gas phase and non-interacting solvents, the N-H or N-alkyl substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions with C3/C5 protons.
-
(N-H equatorial
axial) kcal/mol. -
(N-Me equatorial
axial) kcal/mol.
-
(N-H equatorial
The "Fluorine Effect" and Gauche Preferences
Strategic fluorination can override steric preferences through electrostatic gauche effects.
-
3-Fluoro Piperidines: A fluorine at the 3-position often prefers the axial orientation if the nitrogen is protonated (ammonium), stabilizing the structure via charge-dipole interactions.
-
Impact: This locks the conformation, potentially reducing the entropic penalty upon protein binding.
Visualization: Conformational Equilibrium
The following diagram illustrates the equilibrium between chair conformers and the energy barriers involved.
Caption: Thermodynamic equilibrium of piperidine ring inversion and rapid nitrogen inversion dynamics.
Physicochemical Profiling
Optimizing a piperidine hit requires balancing basicity (for solubility) with lipophilicity (for permeability).
Basicity (pKa) Modulation
The piperidine nitrogen is a secondary amine with a typical pKa of ~11.0. This high basicity often leads to high aqueous solubility but poor membrane permeability (low LogD at pH 7.4) and potential hERG channel toxicity.
Table 1: Substituent Effects on Piperidine pKa
| Substituent Position | Electronic Effect | Approx.
Lipophilicity (LogP vs. LogD)
-
LogP: Intrinsic lipophilicity of the neutral molecule.
-
LogD (pH 7.4): The effective distribution coefficient at physiological pH.
-
Optimization Rule: For CNS penetration, target a LogD
between 1.0 and 3.0. Since piperidines are often >99% ionized at pH 7.4, the LogD is significantly lower than LogP.-
Equation:
(for bases).
-
Metabolic Stability & Toxicology
The piperidine ring is a metabolic "hotspot."
Primary Metabolic Pathways
-
N-Dealkylation: Oxidative cleavage of the N-substituent (often CYP3A4 mediated).[1]
-
Ring Oxidation: Hydroxylation at the
-carbon (C2/C6) or -carbon (C4). -
Bioactivation: Formation of reactive iminium ions (e.g., MPTP toxicity mechanism) can occur if the ring is oxidized to a tetrahydropyridine.
Mitigation Strategies
-
Deuteration: Replace C-H with C-D at metabolic soft spots (kinetic isotope effect).
-
Steric Blocking: Introduce gem-dimethyl groups at C2/C6 to block
-oxidation. -
Spiro-cycles: Convert the piperidine into a spiro-cycle to increase rigidity and metabolic stability.
Caption: Major metabolic pathways for piperidines and structural mitigation strategies.
Experimental Protocols
Protocol A: Potentiometric pKa Determination
Objective: Determine the ionization constant with high precision (
-
System Validation: Calibrate pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Verify system performance by titrating a standard base (e.g., Quinine, pKa ~8.5) before samples.
-
Sample Preparation: Weigh 3-5 mg of the piperidine derivative. Dissolve in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength). If insoluble, use a co-solvent (Methanol/Dioxane) and extrapolate to 0% organic.
-
Titration:
-
Acidify solution to pH ~2.0 using 0.1 M HCl.
-
Titrate with 0.1 M KOH (standardized) under inert gas (
/Ar) to prevent carbonate formation. -
Collect at least 15 points in the buffer region (pH = pKa
1).
-
-
Data Analysis: Use the Bjerrum difference plot or non-linear regression (e.g., Hyperquad) to calculate pKa.
-
Self-Check: The titration curve must show a sharp inflection point. If the curve is shallow, check for precipitation (Tyndall effect).
-
Protocol B: LogP Determination (Shake-Flask)
Objective: Measure the partition coefficient between n-octanol and water.
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
-
Equilibration: Dissolve the compound in the phase where it is most soluble (usually octanol for neutral piperidines).
-
Partitioning: Mix equal volumes of octanol and aqueous buffer (pH 7.4 for LogD, or pH 12 for LogP of basic piperidines) in a glass vial.
-
Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge at 3000 rpm for 20 mins to separate phases.
-
Quantification: Analyze both phases using HPLC-UV.
-
Self-Check: Mass balance must be >95%. If recovery is low, the compound may be adsorbed to the glass or precipitated at the interface.
-
References
-
Smith, A. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[3] [Link]
-
Nairoukh, Z. et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal. [Link]
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP protocols).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for metabolic stability and structural modification strategies).[1][4][5]
Sources
The In Silico Blueprint: A Technical Guide to Modeling 4-Piperidin-4-YL-benzenesulfonamide Binding with Carbonic Anhydrase II
This guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the binding interaction between the small molecule 4-Piperidin-4-YL-benzenesulfonamide and its target, human Carbonic Anhydrase II (hCA II). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles. We will eschew a rigid, templated approach in favor of a narrative that follows the logical and scientific progression of a computational drug discovery project, from initial hypothesis to final binding energy calculations.
Pillar 1: The Scientific Rationale - Why This Approach?
The sulfonamide moiety is a cornerstone of medicinal chemistry, renowned for its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial in physiological processes such as pH regulation and CO2 transport.[1] The primary sulfonamides are particularly effective as their -SO2NH2 group can coordinate with the catalytic Zn2+ ion in the active site of CAs.[2] this compound serves as an exemplary scaffold, combining the critical benzenesulfonamide "warhead" with a piperidine ring that can be functionalized to achieve isoform selectivity and favorable pharmacokinetic properties.
In silico modeling provides an atomic-level understanding of these interactions before committing to costly and time-consuming wet-lab synthesis and testing. By simulating the binding event, we can predict the binding pose, assess the stability of the protein-ligand complex, and estimate the binding affinity. This iterative process of computational modeling and experimental validation is a powerful paradigm in modern drug discovery.
This guide will focus on a robust and widely adopted computational workflow:
-
System Preparation: Sourcing and preparing the protein and ligand structures for simulation.
-
Molecular Docking: Predicting the most likely binding pose of the ligand within the protein's active site.
-
Ligand Parameterization: Generating the necessary force field parameters for our novel ligand to ensure accurate simulation.
-
Molecular Dynamics (MD) Simulation: Simulating the dynamic behavior of the protein-ligand complex in a solvated environment to assess stability and key interactions.
-
Binding Free Energy Calculation: Quantifying the strength of the protein-ligand interaction using end-point methods like MM/PBSA or MM/GBSA.
Pillar 2: The Self-Validating Workflow - A Step-by-Step Protocol
Each stage of this workflow is designed to build upon the last, with checkpoints and validation steps to ensure the integrity of the final results.
Diagram: Overall In Silico Modeling Workflow
Caption: A high-level overview of the computational workflow for modeling protein-ligand binding.
System Preparation: Laying the Foundation
Expertise & Experience: The quality of your starting structures is paramount. Garbage in, garbage out. We select a high-resolution crystal structure of our target protein, preferably one already co-crystallized with a similar sulfonamide inhibitor. This provides a validated active site conformation.
Protocol 2.1.1: Protein Structure Preparation
-
Obtain Structure: Download the crystal structure of human Carbonic Anhydrase II from the RCSB Protein Data Bank. A suitable entry is PDB ID: 3K34 , which is hCA II in complex with a sulfonamide inhibitor, refined at a high resolution.[3]
-
Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera). Remove all non-essential molecules, including water, co-solvents, and the original ligand. Retain the protein chain(s) and the essential Zn2+ cofactor.
-
Add Hydrogens & Repair: Use a protein preparation utility, such as the pdb2gmx tool in GROMACS or the tleap module in AmberTools, to add hydrogen atoms consistent with a physiological pH (typically 7.4). These tools will also identify and repair any missing heavy atoms or residues.
-
Save the Prepared Structure: Save the cleaned, hydrogen-added protein structure as a new PDB file (e.g., hCAII_prepared.pdb).
Protocol 2.1.2: Ligand Structure Preparation
-
Build Ligand: Construct the this compound molecule using a chemical sketcher like MarvinSketch or a 3D builder like Avogadro.
-
Energy Minimization: Perform an initial geometry optimization using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This ensures a low-energy, sterically favorable starting conformation.
-
Save Structure: Save the optimized ligand structure in a standard format like MOL2 or SDF (e.g., ligand.mol2).
Molecular Docking: Predicting the "Handshake"
Expertise & Experience: Molecular docking is a computational "handshake" that predicts the preferred orientation of a ligand when bound to a protein.[4] We use it to generate a plausible starting structure for our MD simulation. The causality here is that a good initial pose, close to the native binding mode, will require less simulation time to converge and is more likely to represent a true binding event.
Protocol 2.2.1: Docking with AutoDock Vina
-
Prepare Receptor and Ligand for Vina: Convert the prepared protein (hCAII_prepared.pdb) and ligand (ligand.mol2) files into the PDBQT format required by AutoDock Vina. This is typically done using scripts from AutoDock Tools, which add partial charges (Gasteiger charges for docking) and define rotatable bonds.[5][6]
-
Define the Search Space (Grid Box): The key to successful docking is to define a search space that encompasses the active site. For hCA II, this box should be centered on the catalytic zinc ion. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search, typically around 25x25x25 Å.
-
Run Docking Simulation: Execute AutoDock Vina with the prepared PDBQT files and the grid box configuration.
-
Analyze and Select the Best Pose: Vina will output several binding poses ranked by their predicted binding affinity (in kcal/mol). Visually inspect the top-ranked poses. The best pose for a sulfonamide inhibitor of hCA II should exhibit the following key interactions:
-
The sulfonamide nitrogen or one of the oxygens coordinating with the active site Zn2+ ion.
-
Hydrogen bonds between the sulfonamide group and the side chain of Thr199.
-
The benzene ring making van der Waals contacts with hydrophobic residues like Val121, Phe131, and Leu198.[2] Select the pose that best satisfies these criteria for the next stage.
-
Ligand Parameterization: Teaching the Simulation About Your Molecule
Expertise & Experience: Standard protein force fields (like AMBER or CHARMM) do not contain parameters for novel drug-like molecules.[7] We must generate them. This is a critical, self-validating step; if the parameters are poor, the ligand's geometry will distort unnaturally during the simulation, invalidating the results. We will use the General AMBER Force Field (GAFF2), which is designed to be compatible with AMBER's protein force fields and can parameterize most organic molecules.[8]
Protocol 2.3.1: Generating GAFF2 Parameters with Antechamber
-
Calculate Partial Charges: High-quality partial charges are crucial for accurately modeling electrostatic interactions. Use the AM1-BCC charge method, which is a fast and effective approach. This is done within the antechamber tool from the AmberTools suite.
-
Generate Topology: Run antechamber on your optimized ligand MOL2 file. This will assign GAFF2 atom types and generate a preliminary topology file (.prepc).
-
Check for Missing Parameters: Use the parmchk2 tool to check if all necessary bond, angle, and dihedral parameters are present in the GAFF2 library for your assigned atom types.
Molecular Dynamics (MD) Simulation: Bringing the Complex to Life
Expertise & Experience: MD simulation solves Newton's equations of motion for every atom in the system, allowing us to observe the dynamic behavior of the protein-ligand complex over time. This step validates the stability of the docked pose. If the ligand quickly dissociates or adopts a completely different conformation, our initial docking result was likely incorrect. We will use GROMACS, a highly efficient and popular MD engine.
Protocol 2.4.1: System Setup and Equilibration
-
Combine Protein and Ligand: Create a single PDB file containing the coordinates of the protein and the selected ligand pose from docking.
-
Build the Topology: Use tleap (from AmberTools) to combine the protein force field (e.g., leaprc.protein.ff14SB), the GAFF2 parameters, and the generated ligand.frcmod and .prepc files to create the final topology (.prmtop) and coordinate (.inpcrd) files for the complex.
-
Solvation: Place the complex in a periodic box of water (e.g., a cubic box with a 10 Å buffer from the protein surface to the box edge). Use a pre-equilibrated water model like TIP3P.
-
Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.
-
Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes.
-
Equilibration: Perform a two-stage equilibration process:
-
NVT Equilibration (Constant Volume): Slowly heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Use position restraints on the protein and ligand heavy atoms to allow the water to equilibrate around them.
-
NPT Equilibration (Constant Pressure): Continue the simulation at the target temperature and pressure (1 atm), gradually releasing the position restraints. This ensures the system reaches the correct density.
-
-
Production Run: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the production MD simulation for a sufficient length of time (e.g., 100-200 nanoseconds) without any restraints.
Diagram: MD Simulation Protocol
Caption: The sequential steps for equilibrating and running a production MD simulation.
Analysis: Extracting Meaning from Motion
Expertise & Experience: The raw output of an MD simulation is a trajectory file—a "movie" of atomic motion. The true scientific insight comes from analyzing this trajectory to quantify stability and interactions.
Protocol 2.5.1: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to their starting positions. A stable RMSD that plateaus over time indicates the system has reached equilibrium and the ligand is stably bound.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the active site might indicate instability induced by the ligand.
-
Interaction Analysis: Monitor key interactions identified from docking, such as hydrogen bonds and coordination with the zinc ion, over the course of the simulation. Quantify the percentage of simulation time these interactions are maintained.
Protocol 2.5.2: Binding Free Energy Calculation with MM/GBSA
Trustworthiness: While computationally intensive, binding free energy calculations provide a more rigorous estimate of binding affinity than docking scores. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point method that balances accuracy and computational cost. [9]
-
Extract Snapshots: From the stable portion of your production MD trajectory, extract a series of snapshots (e.g., 100-500 frames).
-
Run MM/GBSA Calculation: Use the MMPBSA.py script (part of AmberTools) to calculate the binding free energy for each snapshot. [10][11]The script calculates the free energy of the complex, the protein, and the ligand individually and takes the difference.
ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Analyze Results: The final output will be an average binding free energy (ΔG_bind) and its components (van der Waals, electrostatic, polar and nonpolar solvation energies). This provides a quantitative estimate of the binding affinity and insight into the driving forces of the interaction.
Pillar 3: Data Presentation & Interpretation
Quantitative results should be presented clearly and concisely.
Table 1: Docking and Binding Free Energy Results
| Metric | Value | Interpretation |
| Docking Score (Vina) | -8.5 kcal/mol | Strong predicted affinity, favorable initial pose. |
| MD Simulation Length | 200 ns | Sufficient time to assess complex stability. |
| Average Ligand RMSD | 1.2 ± 0.3 Å | Ligand is stably bound in the active site. |
| MM/GBSA ΔG_bind | -25.7 ± 2.1 kcal/mol | Computationally derived strong binding free energy. |
| ΔE_vdw | -35.4 kcal/mol | van der Waals forces are a major driver of binding. |
| ΔE_elec | -15.8 kcal/mol | Favorable electrostatic interactions. |
| ΔG_solv (Polar) | +30.1 kcal/mol | Unfavorable polar solvation (desolvation penalty). |
| ΔG_solv (Nonpolar) | -4.6 kcal/mol | Favorable nonpolar contribution. |
Interpretation: The docking score suggested a strong interaction, which was confirmed by the stable MD simulation and the favorable MM/GBSA binding free energy. The energy decomposition reveals that the binding is driven primarily by van der Waals and electrostatic interactions, which overcomes the significant energetic penalty of desolvating the charged sulfonamide group and polar active site residues to form the complex.
References
-
Baranauskiene, L., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2949. Available from: [Link]
-
Theoretical and Computational Biophysics Group. Parameterizing a Novel Residue. University of Illinois Urbana-Champaign. Available from: [Link]
-
Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Available from: [Link]
-
RCSB PDB. (2010, May 12). 3K34: Human carbonic anhydrase II with a sulfonamide inhibitor. Available from: [Link]
-
FyD. (2013, July 26). Re: [AMBER] Amber force field for Benzene sulfonamide. AMBER Mailing List Archive. Available from: [Link]
-
The Chemlife. (2020, December 22). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber [Video]. YouTube. Available from: [Link]
-
Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. Available from: [Link]
-
ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]
-
Dodda, L. S., et al. (2017). Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. Journal of Chemical Information and Modeling, 57(9), 2339-2347. Available from: [Link]
-
Pritam Panda. (2023, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. Available from: [Link]
-
Maddy's Bioinformatics. (2023, June 15). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) [Video]. YouTube. Available from: [Link]
-
RCSB PDB. (2015, November 4). 5E2R: The crystal structure of the human carbonic anhydrase II in complex with a 1,1'-biphenyl-4-sulfonamide inhibitor. Available from: [Link]
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available from: [Link]
-
Homeyer, N., & Gohlke, H. (2012). MMPBSA.py: An Efficient Program for End-State Free Energy Calculations. Journal of Chemical Theory and Computation, 8(11), 4557-4567. Available from: [Link]
-
Ferreira, L. G., et al. (2015). The AMBER force fields. Nature Methods, 12(4), 299-300. Available from: [Link]
-
ResearchGate. (2023). Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen | Request PDF. Available from: [Link]
-
Deredge, D., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 9), 889-893. Available from: [Link]
-
Dudutiene, V., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7433-7440. Available from: [Link]
-
RCSB PDB. (2011, April 20). 3ML2: Human carbonic anhydsase II in complex with an aryl sulfonamide inhibitor. Available from: [Link]
-
Misra, M., & Yadav, A. K. (2022). Assessment of Available AMBER Force Fields to Model DNA-Ligand Interactions. Biointerface Research in Applied Chemistry, 13(2), 156. Available from: [Link]
-
Zonta, F., et al. (2021). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences, 8, 706439. Available from: [Link]
-
Wikipedia. Carbonic anhydrase inhibitor. Available from: [Link]
-
Lemkul, J. A. GROMACS Tutorials. Available from: [Link]
-
Wang, J., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. Available from: [Link]
-
Pritam Panda. (2021, October 11). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence [Video]. YouTube. Available from: [Link]
-
ResearchGate. (2022). Assessment of Available AMBER Force Fields to Model DNA-Ligand Interactions. Available from: [Link]
-
Rizzi, A., et al. (2024). Data-Driven Parametrization of Molecular Mechanics Force Fields for Expansive Chemical Space Coverage. arXiv. Available from: [Link]
-
Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. Available from: [Link]
-
Sun, H., et al. (2014). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Drug Discovery Today, 19(6), 844-851. Available from: [Link]
-
GROMACS. Welcome to the GROMACS tutorials!. Available from: [Link]
-
Monti, M., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 442-448. Available from: [Link]
-
Sankaranarayanan, N. V. (2016, October 25). How to Study Protein-Ligand Interaction through Molecular Docking [Video]. YouTube. Available from: [Link]
-
Taylor & Francis. Carbonic anhydrase inhibitors – Knowledge and References. Available from: [Link]
-
BioExcel. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. Available from: [Link]
Sources
- 1. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 8. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 9. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Preliminary Cytotoxicity Screening of 4-Piperidin-4-YL-benzenesulfonamide: A Technical Framework
Topic: Preliminary Cytotoxicity Screening of 4-Piperidin-4-YL-benzenesulfonamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
This compound (often designated as a key intermediate in the synthesis of PARP inhibitors like Niraparib) represents a critical scaffold in medicinal chemistry. Its structure combines a polar sulfonamide moiety—historically significant for carbonic anhydrase inhibition and anti-proliferative activity—with a piperidine ring, a pharmacophore frequently associated with improved solubility and bioavailability.[1]
This guide details a rigorous, self-validating protocol for the preliminary cytotoxicity screening of this compound. Unlike generic screening workflows, this protocol addresses the specific physicochemical challenges of sulfonamide-piperidine conjugates, including pH-dependent solubility and potential assay interference.
Objective: To determine the half-maximal inhibitory concentration (
Experimental Design Strategy
Cell Line Selection
To validate the compound's potential as an anti-neoplastic agent (or to rule out off-target toxicity for intermediate safety), a dual-panel approach is required.
| Cell Type | Cell Line | Rationale |
| Carcinoma (Target) | HeLa (Cervical) | High proliferative rate; standard model for sulfonamide-based apoptosis screening. |
| Carcinoma (Target) | MDA-MB-231 (Breast) | Triple-negative breast cancer line; relevant if the compound targets DNA repair mechanisms (PARP context). |
| Normal (Control) | NIH/3T3 (Fibroblast) | Murine embryonic fibroblasts to assess non-specific cytotoxicity and calculate the Selectivity Index (SI). |
Assay Selection: ATP vs. Tetrazolium
While MTT/MTS assays are common, they rely on metabolic reduction, which can be chemically mimicked by certain amine-rich compounds, leading to false negatives.[1]
-
Selected Method: CellTiter-Glo® (ATP Luminescence) .
-
Why: It measures ATP (a direct marker of metabolic activity) via a luciferase reaction. It is less susceptible to chemical interference from the piperidine amine group and offers higher sensitivity for detecting cytostatic effects common in sulfonamides.
Material Preparation & Solubility Protocol
Compound Handling (The Critical Variable)
The piperidine nitrogen renders this compound basic (
Standard Protocol (DMSO Stock):
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]
-
Target Stock Concentration: 100 mM.
-
Calculation: Molecular Weight
g/mol (Free Base). To prepare 1 mL of 100 mM stock, weigh 24.03 mg .[1]
-
-
Dissolution: Vortex for 60 seconds. If turbidity persists (common with free bases), sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (sulfonamides can be light-sensitive) and store at -20°C. Do not freeze-thaw more than 3 times.
Controls
-
Negative Control: 0.5% DMSO in culture media (matches the highest solvent load).
-
Positive Control: Doxorubicin (1 µM) or Staurosporine (1 µM) to induce rapid apoptosis.
-
Blank: Media only (no cells) to subtract background luminescence.
Step-by-Step Methodology
Phase 1: Cell Plating (Day 0)[1]
-
Vessel: White-walled, clear-bottom 96-well plates (prevents signal bleed-through in luminescence assays).
-
Density:
-
HeLa/MDA-MB-231: 3,000 - 5,000 cells/well.
-
NIH/3T3: 5,000 - 8,000 cells/well (contact inhibition can mask toxicity; do not over-seed).
-
-
Volume: 100 µL per well.
-
Incubation: 24 hours at 37°C, 5%
to allow attachment.
Phase 2: Compound Treatment (Day 1)
-
Serial Dilution: Prepare a 1:3 serial dilution in a separate "master block" using culture media.
-
Range: 100 µM
0.045 µM (8 points). -
Note: Ensure the final DMSO concentration is constant (e.g., 0.5%) across all dilutions to avoid solvent toxicity artifacts.[1]
-
-
Addition: Remove old media from the cell plate (optional but recommended to remove unattached cells) or add 2x concentrated compound directly to existing media (simpler, less stress on cells).
-
Recommendation: Add 100 µL of 2x compound solution to the 100 µL existing volume.
-
-
Incubation: 72 hours. (Sulfonamides often induce cell cycle arrest before death; 24h is insufficient).
Phase 3: Readout (Day 4)
-
Equilibration: Bring the CellTiter-Glo reagent and the cell plate to room temperature (30 mins). Crucial for consistent enzyme kinetics.
-
Lysis: Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).
-
Mixing: Orbitally shake the plate for 2 minutes to induce cell lysis.
-
Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read luminescence (integration time: 0.5 - 1.0 second/well).
Visualization of Workflow & Mechanism
Experimental Workflow Diagram
Caption: Figure 1: Optimized CellTiter-Glo workflow ensuring consistent solvent load and signal stability.
Mechanistic Logic: Why Screen This Scaffold?
Sulfonamides and piperidine derivatives often interface with DNA repair or cell cycle regulation. The diagram below illustrates the decision logic for interpreting results.
Caption: Figure 2: Hypothetical cytotoxic pathways for sulfonamide-piperidine scaffolds.
Data Analysis & Interpretation
Quantitative Metrics
Summarize your raw luminescence units (RLU) into the following table structure:
| Concentration (µM) | Log[Conc] | RLU (Rep 1) | RLU (Rep 2) | RLU (Rep 3) | % Viability (Normalized) |
| 100.0 | 2.0 | 1500 | 1450 | 1520 | 5.2% |
| 33.3 | 1.52 | 4500 | 4600 | 4550 | 15.8% |
| ... | ... | ... | ... | ... | ... |
| 0 (DMSO Control) | - | 28000 | 28500 | 28200 | 100% |
Calculation of IC50
Use non-linear regression (4-parameter logistic curve) to fit the data:
-
X: Log of concentration.
-
Y: Normalized viability (%).
-
Validation: Ensure
. If the curve is flat, the compound may be cytostatic rather than cytotoxic; check cell morphology under a microscope.
Selectivity Index (SI)
[1]-
SI > 10: Promising therapeutic window.
-
SI < 2: Likely general toxicity; requires structural optimization.
Troubleshooting & Optimization
-
Issue: Precipitation in Wells.
-
Issue: High Background in Blank.
-
Cause: ATP contamination or light leakage.
-
Fix: Use sterile technique and ensure white tape covers unused wells if reading partial plates.
-
-
Issue: Edge Effect.
-
Cause: Evaporation in outer wells.
-
Fix: Fill perimeter wells with PBS and do not use them for data; plate samples in the inner 60 wells only.
-
References
-
Guidance on Good Cell Culture Practice (GCCP). Organization for Economic Co-operation and Development (OECD). [Link][1]
-
NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. [Link]
-
Sulfonamides as Potential Anticancer Agents. Molecules, 2021.[1] (Contextual grounding for sulfonamide cytotoxicity mechanisms). [Link]
Sources
Precision Engineering of the Benzenesulfonamide Scaffold: SAR, Synthesis, and Isoform Selectivity
Executive Summary: The Zinc Anchor
The benzenesulfonamide moiety (
This guide moves beyond basic textbook definitions to explore the "Tail Approach" —a strategy that utilizes the benzenesulfonamide zinc-binding group (ZBG) as an anchor, while extending variable tails to probe the outer rim of the active site for isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).[2]
Mechanistic Basis: The Zinc Coordination Logic
To design effective analogs, one must understand the binding event. The primary sulfonamide group acts as a transition state analogue.
The Binding Event
-
Ionization: The sulfonamide
is relatively acidic ( ). Upon binding, it deprotonates to the anion ( ). -
Coordination: The nitrogen anion coordinates directly to the
ion at the bottom of the enzyme's active site cone, displacing the catalytic water molecule/hydroxide ion. -
Hydrogen Bonding: The oxygen atoms of the sulfonamide group engage in H-bonds with backbone residues (Thr199 in hCA II), locking the orientation.
Visualization of Signaling/Binding Logic
The following diagram illustrates the decision matrix for designing selective inhibitors based on the active site topology.
Figure 1: Strategic decision tree for optimizing benzenesulfonamide SAR. Note the bifurcation between electronic tuning for affinity and tail modification for selectivity.
Synthetic Architecture
The synthesis of these analogs generally follows a convergent path. The core benzenesulfonamide is often generated via chlorosulfonation, followed by derivatization of the "tail."
Core Synthesis Protocol (Chlorosulfonation)
Objective: Synthesize a 4-substituted benzenesulfonamide precursor.
-
Chlorosulfonation:
-
Reactants: Substituted benzene (1.0 eq) + Chlorosulfonic acid (
, excess, typically 3-5 eq). -
Conditions:
to RT. Careful addition is required due to exothermicity. -
Intermediate: Benzenesulfonyl chloride (
).
-
-
Amination:
-
Reactants:
+ Aqueous (or specific amine for secondary sulfonamides). -
Solvent: Acetone or THF.
-
Product:
.
-
Advanced "Tail" Synthesis (Ureido Linkers)
For high-selectivity analogs like SLC-0111, a ureido linker is employed.[2]
-
Method: Reaction of 4-aminobenzenesulfonamide (Sulfanilamide) with an aryl isocyanate.
-
Equation:
Structure-Activity Relationship (SAR) Analysis
Electronic Effects (The Head)
The acidity of the sulfonamide nitrogen is the primary driver of
-
Electron Withdrawing Groups (EWGs): Substituents like
, , or halogens on the phenyl ring stabilize the anionic form of the sulfonamide.-
Result: Lower
Higher concentration of anion at physiological pH Stronger Binding .
-
-
Electron Donating Groups (EDGs): Groups like
or destabilize the anion.-
Result: Higher
Weaker Binding .
-
Steric Effects & Isoform Selectivity (The Tail)
This is where modern drug discovery focuses. The conserved active site (Zn center) makes it hard to distinguish between the ubiquitous hCA II (essential for respiration) and the tumor-associated hCA IX.
-
The "Selective Pocket": hCA II has a bulky Phe131 residue near the active site entrance. hCA IX has a smaller Val131 .
-
Strategy: Design bulky or flexible tails that clash with Phe131 (hCA II) but fit into the cleft of Val131 (hCA IX).
Comparative Data: SLC-0111 vs. Acetazolamide
The following table illustrates how the "Tail Approach" (SLC-0111) achieves selectivity compared to the classical inhibitor Acetazolamide (AAZ).
| Compound | Structure Type | Target | Selectivity Ratio (II/IX) | ||
| Acetazolamide (AAZ) | Heterocyclic Sulfonamide | Broad Spectrum | ~12 nM | ~25 nM | ~0.5 (Non-selective) |
| SLC-0111 | Ureido-Benzenesulfonamide | Hypoxic Tumors | 960 nM | 45 nM | 21.3 (Selective) |
| Simple Benzenesulfonamide | Unsubstituted | Weak Inhibitor | ~1000 nM | >1000 nM | ~1.0 |
Data Source: Derived from Supuran et al. and clinical trial data for SLC-0111 (see References).
Experimental Protocol: Carbonic Anhydrase Esterase Assay
To validate the SAR of synthesized analogs, a colorimetric esterase assay is the industry standard for high-throughput screening. It relies on the fact that CAs can hydrolyze esters (like 4-nitrophenyl acetate) in addition to hydrating
Materials
-
Enzyme: Recombinant hCA II or hCA IX (commercial sources).
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.
-
Detection: Spectrophotometer (Absorbance at 400 nm).
Step-by-Step Workflow
-
Preparation: Dissolve the test benzenesulfonamide analog in DMSO (keep DMSO < 5% final concentration).
-
Incubation: Mix enzyme (final conc. ~100 nM) with the inhibitor solution in the assay buffer. Incubate for 15 minutes at RT to allow the inhibitor to bind the Zinc center.
-
Reaction Trigger: Add 4-NPA substrate (final conc. 1 mM) to the mixture.
-
Measurement: Immediately monitor the increase in absorbance at 400 nm (formation of 4-nitrophenolate).
-
Calculation:
-
Determine initial velocity (
) from the linear portion of the curve. -
Calculate % Inhibition:
. -
Fit data to the Cheng-Prusoff equation to determine
and .
-
Figure 2: Colorimetric Esterase Assay Workflow for CA Inhibition.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery, 13(11), 1003-1017. Link
-
Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis.[3] Journal of Medicinal Chemistry, 54(6), 1896-1902. Link
-
McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases IX and XII are major therapeutic targets for cancer. Oncotarget, 3(1), 84-97. Link
-
Alterio, V., et al. (2012). Crystal structure of the multidrug-resistant, clinical isolate Salmonella enterica serovar Typhimurium carbonic anhydrase and its inhibition with sulfonamides and sulfamates. Journal of Medicinal Chemistry, 55(7), 3586-3591. Link
Sources
The Piperidine Privilege: A Technical Guide to Therapeutic Exploration
The following technical guide explores the therapeutic utility, chemical synthesis, and biological evaluation of piperidine-containing compounds.
Executive Summary
The piperidine ring—a six-membered nitrogen-containing heterocycle—is arguably the most "privileged" scaffold in modern medicinal chemistry.[1] Found in over 70 FDA-approved drugs, its ubiquity is not accidental but a result of its unique physicochemical versatility. It serves as a reliable modulator of logP (lipophilicity), a robust proton acceptor (pKa ~11), and a conformational adapter that fits diverse binding pockets from G-protein coupled receptors (GPCRs) to kinase active sites.
This guide moves beyond basic structural descriptions to provide a mechanistic blueprint for utilizing piperidine in drug discovery.[2] We explore its structural dynamics, detail high-yield synthetic pathways, and provide self-validating protocols for biological characterization.
Part 1: The Pharmacophore & Structural Dynamics
Structural Causality
Why is piperidine so effective? The answer lies in its conformational flexibility combined with defined directionality . Unlike flat aromatic systems (like pyridine), piperidine exists predominantly in a chair conformation. This allows substituents to adopt equatorial (favored for steric bulk) or axial positions, enabling precise 3D-spatial projection of pharmacophoric groups.
-
Basicity & Ionization: The secondary amine nitrogen has a pKa of ~11.2. At physiological pH (7.4), it is predominantly protonated (
). This cationic nature allows it to form critical ionic interactions (salt bridges) with aspartate or glutamate residues in protein binding pockets (e.g., Asp74 in the Acetylcholinesterase gorge). -
Metabolic Stability: Compared to open-chain amines, the cyclic structure reduces the entropic penalty of binding. However, the
-carbon is susceptible to oxidative metabolism (CYP450-mediated N-dealkylation or ring oxidation). Strategy: Block metabolic "hotspots" by introducing fluorine or methyl groups at the C2/C6 positions.
Pharmacophore Visualization
The following diagram illustrates the core interaction vectors of the piperidine scaffold in a typical receptor binding site.
Figure 1: Pharmacophoric interaction map of the piperidine scaffold, highlighting key binding vectors and metabolic considerations.
Part 2: Therapeutic Case Studies
The versatility of piperidine is best understood through its application in distinct therapeutic classes.
| Therapeutic Area | Drug Example | Target Mechanism | Role of Piperidine |
| Neurodegeneration | Donepezil | AChE Inhibitor | The N-benzylpiperidine moiety mimics acetylcholine, forming a cation- |
| Oncology | Crizotinib | ALK/ROS1 Inhibitor | The piperidine ring acts as a solubilizing group and projects into the solvent front, improving pharmacokinetic properties. |
| Pain Management | Fentanyl | The piperidine nitrogen forms a crucial ionic bond with Asp147 in the receptor, essential for high-affinity binding. | |
| Antipsychotics | Haloperidol | D2 Dopamine Antagonist | The piperidine ring serves as a rigid linker, orienting the phenyl rings to fit the dopamine receptor pocket. |
Part 3: Synthetic Architectures
To access these therapeutic benefits, robust synthetic routes are required. We focus here on Catalytic Hydrogenation of Pyridines , the most scalable industrial method.
Workflow: Heterogeneous Catalytic Hydrogenation
This method converts readily available pyridine precursors into piperidines. The choice of catalyst determines the stereoselectivity (cis/trans ratio).
Figure 2: Decision tree for the stereoselective synthesis of piperidines via pyridine hydrogenation.
Part 4: Experimental Protocols
Synthesis Protocol: N-Alkylation of 4-Piperidone
Objective: To synthesize a functionalized piperidine intermediate (e.g., N-benzyl-4-piperidone) common in AChE inhibitor synthesis.
Reagents:
-
4-Piperidone monohydrate hydrochloride (10 mmol)
-
Benzyl bromide (11 mmol)
-
Potassium carbonate (
, 25 mmol) -
Acetonitrile (ACN, 50 mL)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidone HCl (1.54 g) in ACN (50 mL).
-
Base Addition: Add anhydrous
(3.45 g) in a single portion. Causality: The excess base is required to neutralize the HCl salt and scavenge the HBr generated during alkylation. -
Alkylation: Add benzyl bromide (1.3 mL) dropwise over 10 minutes at room temperature.
-
Reaction: Reflux the mixture at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Workup: Cool to room temperature. Filter off the inorganic solids (
, excess ). Evaporate the solvent under reduced pressure. -
Purification: Redissolve the residue in DCM, wash with water and brine. Dry over
and concentrate. Purify via column chromatography if necessary. -
Validation: Confirm structure via
-NMR (look for benzylic singlet ~3.5 ppm).
Bioassay Protocol: AChE Inhibition (Ellman’s Method)
Objective: To determine the
Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to form the yellow anion 5-thio-2-nitrobenzoic acid, quantifiable at 412 nm.
Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (Ellman’s Reagent, 10 mM)
-
Acetylthiocholine iodide (ATCh, 15 mM)
-
AChE enzyme solution (from Electrophorus electricus)
-
Test Compound (dissolved in DMSO)[3]
Workflow:
-
Plate Setup: Use a 96-well clear microplate.
-
Incubation: Add 150
L of Phosphate Buffer and 20 L of Test Compound (various concentrations). Add 20 L of AChE enzyme solution. -
Equilibration: Incubate at 25°C for 10 minutes. Causality: This allows the inhibitor to bind to the enzyme active site before the substrate competes.
-
Substrate Addition: Add 10
L of DTNB and 20 L of ATCh substrate to initiate the reaction. -
Measurement: Immediately measure absorbance at 412 nm in kinetic mode (every 30s for 5 minutes) using a microplate reader.
-
Analysis: Calculate the velocity (slope) of the reaction. Plot % Inhibition vs. Log[Concentration] to determine
.
Part 5: Future Frontiers
The field is moving toward rigidification strategies . Spiro-piperidines (e.g., diazaspiro cycles) are gaining traction to improve metabolic stability and selectivity by locking the nitrogen vector. Additionally, piperidines are becoming standard linkers in PROTACs (Proteolysis Targeting Chimeras), connecting an E3 ligase ligand to a target protein ligand.
References
-
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The Emergence of 4-Piperidin-4-YL-benzenesulfonamide as a Privileged Fragment in Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a powerful engine for hit identification and lead generation, offering an efficient alternative to traditional high-throughput screening.[1][2][3] This approach hinges on identifying low-molecular-weight compounds, or "fragments," that bind to a biological target with high ligand efficiency.[4] These fragments then serve as starting points for rational, structure-guided optimization into potent, drug-like molecules.[5] Within the vast chemical space of potential fragments, 4-Piperidin-4-YL-benzenesulfonamide has emerged as a particularly valuable scaffold. This guide provides an in-depth analysis of its core attributes, strategic applications, and the experimental workflows necessary to leverage its full potential in modern drug discovery campaigns.
Introduction to Fragment-Based Drug Design (FBDD)
FBDD is a drug discovery paradigm that focuses on screening small, low-complexity molecules (typically <300 Da) against a biological target.[6] Unlike the larger, more complex molecules used in High-Throughput Screening (HTS), fragments have a higher probability of binding to a target's active or allosteric sites due to their reduced structural complexity.[7] This results in higher hit rates from smaller libraries, making the process more efficient.[1][8]
The initial hits from an FBDD campaign are usually weak binders, often with affinities in the high micromolar to millimolar range.[4] Therefore, highly sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), X-ray crystallography, and Microscale Thermophoresis (MST) are required for their detection and characterization.[7][9][10] The structural information gleaned from these methods, particularly X-ray crystallography, provides a detailed roadmap for optimizing these initial hits into potent leads through strategies like fragment growing, linking, or merging.[5][10]
Physicochemical Profile of a "Privileged" Fragment
This compound stands out due to its combination of two key pharmacophoric motifs: the piperidine ring and the benzenesulfonamide group. The piperidine ring is a "privileged scaffold," frequently found in clinically approved drugs, valued for its ability to improve pharmacokinetic properties and provide versatile vectors for chemical modification.[11][12][13] The sulfonamide group is a classic functional group in medicinal chemistry, known for its role in a wide array of therapeutics, from antibacterials to anticancer agents.[14][15][16][17]
The fragment's properties align well with the "Rule of Three," a common guideline for fragment library design:
| Property | Value (Calculated) | "Rule of Three" Guideline |
| Molecular Weight | ~240.3 g/mol | < 300 Da |
| logP | ~1.5 | ≤ 3 |
| Hydrogen Bond Donors | 2 (sulfonamide -NH2, piperidine -NH) | ≤ 3 |
| Hydrogen Bond Acceptors | 3 (sulfonamide -O2, piperidine -N) | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
These values are estimations and can vary based on the calculation method.
This profile ensures adequate solubility and a low degree of structural complexity, increasing the likelihood of forming high-quality, efficient interactions with a protein target.[6]
Synthesis and Chemical Tractability
The synthesis of this compound and its analogs is generally straightforward, making it an accessible fragment for chemistry teams. A common synthetic route involves the reaction of 1-aminopiperidine with a benzenesulfonyl chloride derivative.[18] The commercial availability of a wide range of substituted starting materials for both halves of the molecule allows for the rapid generation of a focused library for Structure-Activity Relationship (SAR) studies.
The true power of this fragment lies in its inherent chemical handles, which provide clear vectors for optimization.
Caption: Key elaboration vectors on the scaffold.
-
Vector 1 (Piperidine N-H): This secondary amine is a prime site for introducing substituents to explore adjacent pockets in a binding site. Standard reactions like amide coupling, reductive amination, or alkylation can be readily employed.[18]
-
Vector 2 (Aromatic Ring): The phenyl ring can be substituted to modulate electronic properties, improve hydrophobic interactions, or introduce new hydrogen bonding partners.
-
Vector 3 (Sulfonamide N-H): While substitution on the sulfonamide nitrogen can sometimes diminish binding (especially if it acts as a hydrogen bond donor), it can also be a viable vector for growth into specific channels of the active site.
Biological Targets and Mechanism of Action
The benzenesulfonamide moiety is a well-established zinc-binding group and a key pharmacophore for inhibitors of metalloenzymes, most notably the carbonic anhydrases (CAs) .[14][16] The sulfonamide group can coordinate to the catalytic zinc ion in the active site of these enzymes. Therefore, this compound is an excellent starting point for developing inhibitors against various CA isoforms, which are implicated in glaucoma, epilepsy, and some cancers.[14][17]
Beyond CAs, this fragment has broader applicability:
-
Kinases: The scaffold can be elaborated to target the hinge region or other pockets of protein kinases.
-
Proteases: The sulfonamide can mimic a tetrahedral intermediate or interact with key active site residues.
-
GPCRs and Ion Channels: The piperidine moiety is a common feature in ligands for central nervous system (CNS) targets, where it can influence properties like blood-brain barrier penetration.[11][12]
Experimental Workflow: From Fragment Hit to Lead Candidate
Leveraging this compound in a drug discovery project follows a structured, multi-stage process.
Caption: FBDD workflow from screening to lead optimization.
Step 1: Primary Screening and Hit Validation
The initial step is to screen a fragment library containing this compound against the target protein.
Protocol: Surface Plasmon Resonance (SPR) Screening
-
Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a target density of 10,000-15,000 Response Units (RU).
-
Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute into running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a maximum of 2% DMSO.
-
Screening: Inject the fragment solution over the immobilized protein surface and a reference flow cell (deactivated or containing an irrelevant protein). A binding event is detected as an increase in RU.
-
Hit Criteria: A fragment is considered a preliminary hit if it shows a specific, dose-dependent response that is significantly above the noise level of the instrument.
-
Orthogonal Validation: Confirm hits using a secondary, label-free method like Thermal Shift Assay (TSA) or NMR spectroscopy to eliminate artifacts.[9] For example, Saturation Transfer Difference (STD)-NMR can confirm direct binding to the protein.[9]
Step 2: Structural Characterization
Once a fragment hit is validated, determining its precise binding mode is critical for rational drug design.
Protocol: X-Ray Crystallography
-
Co-crystallization/Soaking: Grow crystals of the target protein. Either co-crystallize the protein in the presence of a high concentration of the fragment or soak existing crystals in a solution containing the fragment (typically 1-10 mM).
-
Data Collection: Expose the crystal to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.
-
Structure Solution: Process the diffraction data and solve the electron density map. A clear, unambiguous density corresponding to the fragment should be visible in the protein's binding site.
-
Analysis: Analyze the 3D structure to identify key hydrogen bonds, hydrophobic interactions, and the orientation of the fragment's exit vectors (see Vector Analysis diagram) relative to the protein surface.[10] This structural information is the foundation for the next step.
Step 3: Fragment Elaboration and Optimization
With the crystal structure in hand, medicinal chemists can begin the process of "growing" the fragment into a more potent lead molecule.[19]
Example Strategy: Growing from the Piperidine Nitrogen (Vector 1)
-
Hypothesis: The crystal structure reveals an unoccupied hydrophobic pocket adjacent to the piperidine ring.
-
Design: Synthesize a small library of analogs where the piperidine nitrogen is acylated with various carboxylic acids (e.g., phenylacetic acid, cyclohexanecarboxylic acid) to introduce moieties that can occupy this pocket.
-
Synthesis: Couple this compound with the desired acyl chlorides or use standard amide coupling conditions (e.g., HATU, DIPEA).
-
Testing: Screen the new compounds in a potency assay (e.g., an enzymatic IC50 assay) to determine if the modifications have improved affinity.
-
Iteration: Promising analogs are selected for further structural studies (crystallography) to confirm the intended binding mode, and the cycle of design-synthesis-test-analyze is repeated.
Conclusion
This compound is more than just a chemical entity; it is a strategic starting point for drug discovery. Its adherence to fragment-like properties, synthetic tractability, and the presence of two privileged pharmacological scaffolds make it a highly versatile tool. The benzenesulfonamide group provides a reliable anchor for engaging with a variety of enzyme active sites, while the piperidine ring offers a robust and well-positioned platform for solvent-exposed elaboration. By employing a systematic workflow of biophysical screening, structural biology, and iterative medicinal chemistry, research teams can efficiently translate this simple fragment into novel, high-quality lead compounds.
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What is Fragment-Based Drug Design (FBDD)? (n.d.). BioSolveIT. Available from: [Link]
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Fragment-Based Drug Design (FBDD). (2024, March 25). Deep Origin. Available from: [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Advanced Journal of Chemistry, Section B. Available from: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Available from: [Link]
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Sulfonamide (medicine). (n.d.). Wikipedia. Available from: [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry B. Available from: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Available from: [Link]
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Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). PubMed. Available from: [Link]
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Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. (2026, February 7). ResearchGate. Available from: [Link]
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Comprehensive fragment-based lead discovery solutions. (n.d.). Nuvisan. Available from: [Link]
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Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (n.d.). PubMed. Available from: [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). ResearchGate. Available from: [Link]
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Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020, February 14). PMC. Available from: [Link]
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Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. (n.d.). Sciforum. Available from: [Link]
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Piperidine, 1-[4-[[(2,5-dichlorophenyl)sulfonyl]amino]benzoyl]-. (2025, October 15). EPA. Available from: [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019, September 18). MDPI. Available from: [Link]
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Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. Available from: [Link]
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Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024, June 24). PubMed. Available from: [Link]
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4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cell. (n.d.). Iranian Journal of Public Health. Available from: [Link]
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Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides. (n.d.). PubMed Central. Available from: [Link]
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Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024, March 25). Brazilian Journal of Science. Available from: [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets. (2020, August 5). Frontiers. Available from: [Link]
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Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 20). OBN. Available from: [Link]
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Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020, September 30). European Journal of Chemistry. Available from: [Link]
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Exploring Fragment-Based Approaches in Drug Discovery. (n.d.). Taylor & Francis. Available from: [Link]
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Methodological & Application
Introduction: The Structural Significance and Analytical Imperatives of a Versatile Scaffold
An Application Guide to the Comprehensive Characterization of 4-Piperidin-4-YL-benzenesulfonamide
This compound is a molecule of significant interest in medicinal chemistry and drug development. Its structure combines a benzenesulfonamide group, a known pharmacophore with a broad range of biological activities, and a piperidine ring, a saturated heterocycle prevalent in numerous pharmaceuticals that can influence solubility, lipophilicity, and receptor binding.[1] The precise analytical characterization of this compound is paramount, ensuring its identity, purity, and stability, which are critical parameters for its application in research and development.
This guide provides a comprehensive suite of analytical methods for the thorough characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each methodological choice. We will explore a multi-technique approach, as no single method can provide a complete analytical picture. The synergy between chromatographic, spectroscopic, and thermal methods delivers the robust and reliable data required to meet stringent quality standards.
Caption: Interconnectivity of analytical techniques and characterization goals.
Part 1: Chromatographic Analysis for Purity and Quantification
Chromatographic methods are the cornerstone for determining the purity of a chemical substance and quantifying it. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the primary choice due to the presence of the benzene ring, which acts as a chromophore.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of Analysis: RP-HPLC separates compounds based on their hydrophobicity. The analyte partitions between a non-polar stationary phase (typically C18) and a polar mobile phase. The benzenesulfonamide moiety provides sufficient UV absorbance for sensitive detection.
Expertise & Experience: The choice of a C18 column is a robust starting point for this molecule due to its balanced polarity. The addition of a small percentage of acid (e.g., formic or phosphoric acid) to the mobile phase is critical. This ensures that the nitrogen atom in the piperidine ring is consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks for accurate integration.
Experimental Protocol: HPLC-UV Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (the diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
The following conditions provide a validated starting point. Method optimization may be required based on the specific impurity profile.
-
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acid modifier for improved peak shape; provides buffering.[2] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient Elution | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min. | A gradient is recommended to ensure elution of both polar and non-polar impurities.[3] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[2] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detection | UV at 230 nm | The benzene ring provides a strong absorbance maximum in this region. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Caption: Standard workflow for HPLC-UV purity analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Analysis: LC-MS/MS provides an orthogonal detection method to UV, offering superior sensitivity and selectivity. It is invaluable for confirming the molecular weight of the main peak and for identifying and quantifying trace-level impurities, especially those that may co-elute or have poor UV absorbance.
Expertise & Experience: Electrospray ionization (ESI) in positive mode is the ideal choice for this molecule. The basic nitrogen on the piperidine ring is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly specific quantification.[4][5]
Experimental Protocol: LC-MS/MS Identification and Trace Analysis
-
Chromatography: Use the same HPLC conditions as described in section 1.1 to ensure chromatographic consistency.
-
Mass Spectrometry Conditions:
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The piperidine nitrogen is easily protonated. |
| Parent Ion (Q1) | m/z 255.1 (Calculated for C₁₁H₁₆N₂O₂S) | Corresponds to the [M+H]⁺ of the target molecule. |
| Fragment Ions (Q3) | To be determined by infusion; likely fragments from cleavage of the S-N bond or within the piperidine ring. | MRM transitions provide high specificity for quantification. |
| Gas Temperatures | Optimized for instrument (e.g., 350 °C) | Ensures efficient desolvation of the analyte. |
| Nebulizer Pressure | Optimized for instrument (e.g., 45 psi) | Controls the aerosol formation for optimal ionization. |
Part 2: Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of the synthesized molecule, ensuring that it is indeed this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the different types of carbon atoms.
Expertise & Experience: The expected ¹H NMR spectrum should show distinct signals for the aromatic protons on the benzene ring, the protons on the piperidine ring, and the N-H proton of the sulfonamide. The splitting patterns (e.g., doublets for the ortho and meta aromatic protons) and integrals (proton counts) are key to confirming the substitution pattern. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good solvent choice as it will solubilize the compound and allow for the observation of exchangeable N-H protons.[6]
Expected NMR Data (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~10.0-10.5 | Singlet | 1H | SO₂NH |
| ¹H NMR | ~7.6-7.8 | Doublet | 2H | Aromatic protons ortho to SO₂ |
| ¹H NMR | ~7.4-7.6 | Doublet | 2H | Aromatic protons meta to SO₂ |
| ¹H NMR | ~3.0-3.2 | Multiplet | 1H | Piperidine CH -4 |
| ¹H NMR | ~2.8-3.0 | Multiplet | 2H | Piperidine CH ₂-2,6 (axial) |
| ¹H NMR | ~2.5-2.7 | Multiplet | 2H | Piperidine CH ₂-2,6 (equatorial) |
| ¹H NMR | ~1.6-1.8 | Multiplet | 2H | Piperidine CH ₂-3,5 (axial) |
| ¹H NMR | ~1.4-1.6 | Multiplet | 2H | Piperidine CH ₂-3,5 (equatorial) |
| ¹³C NMR | ~140-145 | - | - | Aromatic C quaternary (attached to SO₂) |
| ¹³C NMR | ~135-140 | - | - | Aromatic C quaternary (attached to Pip) |
| ¹³C NMR | ~128-130 | - | - | Aromatic CH (ortho to SO₂) |
| ¹³C NMR | ~115-120 | - | - | Aromatic CH (meta to SO₂) |
| ¹³C NMR | ~45-50 | - | - | Piperidine CH-4 |
| ¹³C NMR | ~40-45 | - | - | Piperidine CH₂-2,6 |
| ¹³C NMR | ~30-35 | - | - | Piperidine CH₂-3,5 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Analysis: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. It is an excellent tool for identifying the presence of specific functional groups.
Expertise & Experience: For this compound, the key functional groups to identify are the sulfonamide (S=O and N-H stretches) and the piperidine (C-H and N-H stretches). The presence of strong, characteristic bands for the asymmetric and symmetric stretching of the S=O group is a definitive indicator of the sulfonamide moiety.[6][7]
Expected Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3250 | N-H Stretch | Sulfonamide (NH) |
| 3000 - 2850 | C-H Stretch (sp³) | Piperidine |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1350 - 1310 | Asymmetric SO₂ Stretch | Sulfonamide |
| 1170 - 1140 | Symmetric SO₂ Stretch | Sulfonamide |
| 920 - 890 | S-N Stretch | Sulfonamide |
Part 3: Thermal Analysis for Physicochemical Profiling
Thermal analysis techniques are crucial for characterizing the solid-state properties of a pharmaceutical compound, which can impact its stability, solubility, and bioavailability.[8]
Differential Scanning Calorimetry (DSC)
Principle of Analysis: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions.[9][10]
Experimental Protocol: Melting Point and Polymorph Screening
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Instrumental Conditions:
-
Temperature Program: Heat from 25 °C to a temperature well above the expected melting point at a rate of 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The presence of multiple melting endotherms or exothermic transitions before melting may indicate polymorphism.
Thermogravimetric Analysis (TGA)
Principle of Analysis: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles, and to quantify residual solvents or water.[10][11]
Experimental Protocol: Thermal Stability
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrumental Conditions:
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: The TGA curve plots percent weight loss versus temperature. The onset of significant weight loss indicates the temperature at which the compound begins to decompose.
Caption: A comprehensive analytical approach for compound characterization.
References
-
Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]
-
Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
-
TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Thermal Analysis Instruments (DSC, TGA). Retrieved from [Link]
-
AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]
-
Impact Analytical. (n.d.). Thermal Analysis Techniques. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Springer. (n.d.). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Retrieved from [Link]
-
PubChem. (n.d.). (4-(4-Phenyl-piperidin-1-YL)-benzenesulfonylamino)-acetic acid. Retrieved from [Link]
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Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]
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Royal Society of Chemistry. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). Retrieved from [Link]
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Iranian Journal of Public Health. (n.d.). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cell. Retrieved from [Link]
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PubChem. (n.d.). Piperidin-4-yl 4-methylbenzenesulfonate. Retrieved from [Link]
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UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
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MDPI. (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]
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CompTox Chemicals Dashboard EPA. (n.d.). N-(Piperidin-4-yl)methanesulfonamide Properties. Retrieved from [Link]
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ResearchGate. (2012, April 5). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved from [Link]
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Sciforum. (n.d.). Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Retrieved from [Link]
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MDPI. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link]
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PMC. (2022, August 23). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
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PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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Waters. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Retrieved from [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzenesulfonamides
Introduction: The Central Role of Benzenesulfonamides and NMR in Modern Drug Discovery
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents, including antibacterial drugs (sulfonamides), diuretics, anticonvulsants, and inhibitors of carbonic anhydrase.[1] The precise structural characterization of these molecules is paramount for understanding their mechanism of action, optimizing their efficacy, and ensuring their safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, powerful tool in this endeavor, providing atomic-level insights into molecular structure, conformation, and dynamics.[2][3][4][5]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of how to leverage NMR for the unambiguous characterization of benzenesulfonamides. We will explore the "why" behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.
Part 1: Foundational Principles - Understanding the NMR Signature of Benzenesulfonamides
The NMR spectrum of a benzenesulfonamide is a rich tapestry of information, with each signal providing clues to the molecule's intricate architecture. The key features are dictated by the electronic environment of each nucleus, primarily influenced by the electron-withdrawing nature of the sulfonamide group (-SO₂NHR) and the substitution pattern on the benzene ring.[6][7][8]
¹H NMR Spectroscopy: A Window into the Proton Environment
-
Aromatic Protons: The protons on the benzene ring typically resonate in the downfield region (δ 7.0-8.5 ppm).[6][7][9] Their exact chemical shifts and coupling patterns are highly sensitive to the position and electronic nature of other substituents. The strongly electron-withdrawing sulfonamide group deshields the ortho protons, causing them to appear at a lower field (higher ppm) compared to the meta and para protons.[6][7]
-
Sulfonamide N-H Proton: The proton attached to the nitrogen atom of the sulfonamide group is often observed as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, this proton often appears in the δ 8.7-10.2 ppm region.[10]
-
Substituent Protons: Protons on the R group attached to the sulfonamide nitrogen and any other substituents on the benzene ring will have characteristic chemical shifts that aid in the complete structural assignment.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
-
Aromatic Carbons: The carbon atoms of the benzene ring typically appear in the δ 110-160 ppm range.[6][7] The carbon atom directly attached to the sulfonamide group (ipso-carbon) is significantly influenced by the electronegative sulfur and oxygen atoms. Substituent effects play a crucial role in the chemical shifts of the other aromatic carbons.[11]
-
Quaternary Carbons: Carbons that are not directly bonded to any protons, such as the ipso-carbon, will appear as weak signals in a standard ¹³C NMR spectrum but can be definitively identified using techniques like HMBC.[6][7]
¹⁵N NMR Spectroscopy: A Direct Probe of the Sulfonamide Core
While less common than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atom in the sulfonamide group.[12] The chemical shift of the ¹⁵N nucleus is sensitive to substituent effects and hybridization, offering valuable data for studying drug-target interactions and conformational changes.[12][13][14]
Part 2: Experimental Protocols - From Sample Preparation to Advanced 2D NMR
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of experimental parameters.
Protocol 1: High-Resolution 1D NMR (¹H and ¹³C) - The Foundational Analysis
This protocol outlines the essential steps for acquiring standard 1D NMR spectra, which are the first port of call for structural verification.
1. Sample Preparation: The Cornerstone of Quality Spectra
-
Analyte Purity: Ensure the benzenesulfonamide sample is as pure as possible. Impurities will complicate the spectrum and can mask genuine signals.[15]
-
Solvent Selection: The choice of a deuterated solvent is critical. The solvent must completely dissolve the sample to form a homogeneous solution.[15][16][17]
-
Chloroform-d (CDCl₃): A common choice for many organic compounds, with a residual proton signal at δ 7.26 ppm.[16]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for more polar benzenesulfonamides and for observing exchangeable protons like the N-H of the sulfonamide group. The residual proton signal appears around δ 2.50 ppm.[18]
-
-
Concentration:
-
Filtration: Always filter the sample solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[15][17][19] This removes any particulate matter that can degrade the magnetic field homogeneity and lead to poor spectral resolution.[16][19]
-
Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is commonly used (δ 0.00 ppm). However, the residual solvent peak can often serve as a secondary reference.[17]
2. NMR Instrument Setup and Data Acquisition
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity across the sample. This is crucial for achieving sharp spectral lines and high resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used for routine spectra.
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer relaxation delay (5 times the longest T1) is essential.
-
Number of Scans (ns): 8-16 scans are usually sufficient for samples with good concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Use a proton-decoupled pulse sequence to simplify the spectrum and improve the signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): This will vary significantly depending on the sample concentration, ranging from several hundred to several thousand scans.
-
Protocol 2: Unraveling Complex Structures with 2D NMR
When 1D NMR spectra are insufficient for a complete structural assignment due to overlapping signals or complex coupling patterns, 2D NMR experiments are indispensable.
Workflow for 2D NMR Analysis of Benzenesulfonamides
Caption: Workflow for structural elucidation using 2D NMR.
1. COSY (Correlation Spectroscopy): Identifying Proton Neighbors
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[20][21]
-
How it Works: A COSY spectrum displays the ¹H NMR spectrum on both the x and y axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal cross-peaks connect protons that are scalar-coupled.
-
Application to Benzenesulfonamides: In a substituted benzene ring, COSY is invaluable for tracing the connectivity of the aromatic protons and establishing their relative positions (ortho, meta, para).
2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
-
Purpose: To identify which protons are directly attached to which carbon atoms.[20][21]
-
How it Works: The HSQC spectrum correlates the ¹H spectrum (on one axis) with the ¹³C spectrum (on the other axis). A cross-peak appears for each C-H bond.
-
Application to Benzenesulfonamides: This experiment allows for the unambiguous assignment of protonated aromatic and aliphatic carbons.
3. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Puzzle
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds).[20][21]
-
How it Works: Similar to HSQC, HMBC correlates the ¹H and ¹³C spectra. However, the cross-peaks in an HMBC spectrum represent correlations between protons and carbons that are separated by multiple bonds.
-
Application to Benzenesulfonamides: HMBC is crucial for:
-
Identifying quaternary carbons by observing correlations from nearby protons.
-
Connecting different fragments of the molecule, for example, linking substituents to the benzene ring or the R group to the sulfonamide nitrogen.
-
Part 3: Data Interpretation and Structural Verification
A systematic approach to data analysis is key to confidently elucidating the structure of a benzenesulfonamide.
Data Summary: Typical Chemical Shift Ranges
| Nucleus Type | Typical Chemical Shift (δ ppm) | Notes |
| Aromatic Protons (Ar-H) | 7.0 - 8.5 | Protons ortho to the -SO₂NHR group are typically the most downfield.[6][7] |
| Sulfonamide Proton (SO₂NH R) | 8.7 - 10.2 (in DMSO-d₆) | Can be broad and its position is solvent and concentration-dependent.[10] |
| Aromatic Carbons (Ar-C) | 110 - 160 | The ipso-carbon (attached to sulfur) is often in the 140-150 ppm range.[6][7] |
Logical Flow for Structure Determination
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Application Note & Protocol: A Scalable Synthesis of 4-Piperidin-4-YL-Benzenesulfonamide for Preclinical In Vivo Evaluation
Abstract
This comprehensive guide details a robust and scalable synthetic protocol for 4-piperidin-4-yl-benzenesulfonamide, a key intermediate in pharmaceutical research. The synthesis is designed for producing high-purity material suitable for in vivo studies. This document provides a step-by-step methodology, explains the rationale behind experimental choices, outlines in-process controls, and details analytical characterization. Safety protocols are also a primary focus, ensuring the well-being of laboratory personnel during scale-up.
Introduction: The Significance of the Piperidine-Benzenesulfonamide Scaffold
The piperidine moiety is a prevalent heterocyclic scaffold found in numerous natural products and approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. When coupled with a benzenesulfonamide group, a well-known pharmacophore that can mimic a carboxylate group and act as a zinc-binding group in metalloenzymes, the resulting molecule becomes a versatile building block for drug discovery.[2][3] Specifically, derivatives of this compound have been investigated for a range of biological activities, highlighting the importance of efficient and scalable access to this core structure for advancing preclinical research.[4][5][6] This application note addresses the critical need for a reliable and scalable synthesis of this compound to support in vivo studies, where larger quantities of well-characterized material are essential.
Retrosynthetic Analysis and Strategy
A logical and efficient retrosynthetic analysis is paramount for a successful scale-up campaign. The synthesis of this compound can be approached through the formation of the sulfonamide bond between a suitable piperidine precursor and a benzenesulfonyl derivative.
Caption: Retrosynthetic analysis of this compound.
This strategy employs a Boc-protected 4-aminopiperidine to ensure selective reaction at the primary amine and prevent potential side reactions with the piperidine nitrogen. The subsequent deprotection under acidic conditions yields the target compound as a salt, which can be neutralized to afford the free base.
Detailed Scale-Up Synthesis Protocol
This two-step protocol is optimized for a laboratory scale-up to produce multi-gram quantities of this compound.
Materials and Equipment
| Material | Grade | Supplier |
| N-Boc-4-aminopiperidine | ≥98% | Commercially Available |
| Benzenesulfonyl chloride | ≥99% | Commercially Available |
| Triethylamine (TEA) | ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Hydrochloric acid (HCl) | 37% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Sodium bicarbonate | Reagent Grade | Commercially Available |
| Magnesium sulfate | Anhydrous | Commercially Available |
| 10 L Jacketed Glass Reactor | - | Appropriate Lab Supplier |
| Mechanical Stirrer | - | Appropriate Lab Supplier |
| Temperature Probe | - | Appropriate Lab Supplier |
| Addition Funnel | - | Appropriate Lab Supplier |
| Rotary Evaporator | - | Appropriate Lab Supplier |
Step 1: Synthesis of tert-butyl 4-(phenylsulfonamido)piperidine-1-carboxylate
Caption: Workflow for the synthesis of the Boc-protected intermediate.
Protocol:
-
Reactor Setup: Assemble a 10 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and an addition funnel. Ensure the system is inert by purging with nitrogen.
-
Charging Reactants: Charge N-Boc-4-aminopiperidine (1.0 kg, 5.0 mol) and anhydrous dichloromethane (5 L) into the reactor. Stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (0.7 L, 5.0 mol) to the reaction mixture.
-
Benzenesulfonyl Chloride Addition: Slowly add benzenesulfonyl chloride (0.88 kg, 5.0 mol) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to 10-15 °C and slowly quench with 2 L of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 2 L), saturated sodium bicarbonate solution (2 x 2 L), and brine (2 L).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the crude product from a suitable solvent system such as ethyl acetate/heptane to yield pure tert-butyl 4-(phenylsulfonamido)piperidine-1-carboxylate as a white solid.
Step 2: Deprotection to Yield this compound Hydrochloride
Protocol:
-
Dissolution: Dissolve the purified intermediate from Step 1 (1.5 kg, 4.2 mol) in 1,4-dioxane (3 L) in a suitable reactor.
-
Acidification: Slowly add a 4 M solution of HCl in 1,4-dioxane (4.2 L, 16.8 mol) to the stirred solution. Gas evolution (isobutylene) will be observed.
-
Precipitation and Reaction: A precipitate will form. Stir the resulting slurry at room temperature for 4-6 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Isolation: Filter the solid precipitate and wash with cold diethyl ether (2 x 1 L).
-
Drying: Dry the solid under vacuum at 40-50 °C to a constant weight to afford this compound hydrochloride as a white to off-white solid.
Neutralization to the Free Base (Optional)
-
Dissolution and Basification: Dissolve the hydrochloride salt in water and adjust the pH to >10 with a 2 M sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x V).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as the free base.
In-Process Controls and Analytical Characterization
For material intended for in vivo studies, rigorous analytical characterization is non-negotiable.
| Test | Method | Specification |
| In-Process Control (Step 1) | TLC/LC-MS | Starting material < 2% |
| In-Process Control (Step 2) | TLC/LC-MS | Starting material < 1% |
| Final Product Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Final Product Identity | Mass Spectrometry | [M+H]⁺ matches theoretical |
| Purity | HPLC-UV/CAD | ≥ 98% |
| Residual Solvents | GC-HS | Within ICH limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
HPLC Method for Purity Determination
A robust HPLC method is crucial for determining the purity of the final compound. For compounds lacking a strong UV chromophore, a Charged Aerosol Detector (CAD) can be employed.[8]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm or CAD |
Safety Considerations
A thorough understanding and mitigation of potential hazards are critical for a safe scale-up.
-
Benzenesulfonyl Chloride: This reagent is corrosive and lachrymatory. It reacts with water to release corrosive gases.[9] Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Triethylamine: A flammable and corrosive liquid with a strong odor. Avoid inhalation and skin contact.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Hydrochloric Acid: Highly corrosive. Use appropriate PPE, especially eye protection.
-
Exothermic Reactions: The addition of benzenesulfonyl chloride and the quenching step can be exothermic. Maintain strict temperature control during these steps.
-
Pressure Build-up: The deprotection step generates isobutylene gas. Ensure the reactor is adequately vented.
Conclusion
This application note provides a detailed, scalable, and reliable protocol for the synthesis of high-purity this compound. By following the outlined procedures for synthesis, purification, and analysis, researchers can confidently produce material suitable for demanding in vivo applications. The emphasis on causality in experimental design and stringent safety protocols ensures a reproducible and safe process.
References
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-
SciSpace. (2021). Synthesis of Benzenesulfonamide Derivatives Via Ring Opening of Aziridines In The Presence of Magnetically Retrievable Graphene. Retrieved from [Link]
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MDPI. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. Retrieved from [Link]
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Phys.org. (2022). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]
-
PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
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R Discovery. (2015). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Retrieved from [Link]
-
ResearchGate. (2014). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
ResearchGate. (2019). General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. Reagents and conditions. Retrieved from [Link]
-
PubMed. (2014). Assessment of the effective absorbed dose of 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine in humans on the basis of biodistribution data of rats. Retrieved from [Link]
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RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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OSTI.gov. (2004). Investigation on the in vivo {sigma} peceptor locating roperty of {sup 125}I-4-(N-benzylpiperidin)-4-iodo-phenylsulfonamide. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Retrieved from [Link]
-
NJ.gov. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]
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MDPI. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
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University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. Retrieved from [Link]
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Taylor & Francis Online. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Retrieved from [Link]
-
ResearchGate. (2009). A new method for the preparation of piperidin-4-ones. Retrieved from [Link]
-
PubMed. (2022). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Retrieved from [Link]
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Sciforum. (n.d.). Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Retrieved from [Link]
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Application Notes & Protocols: Strategic Purification of Benzenesulfonamide Reaction Mixtures
Introduction: The Critical Role of Purity in Benzenesulfonamide Chemistry
Benzenesulfonamides are not merely synthetic intermediates; they are a cornerstone of modern medicinal chemistry.[1] This class of compounds exhibits a vast range of pharmacological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1] Their therapeutic value often arises from the sulfonamide moiety's ability to act as a zinc-binding group within the active sites of critical metalloenzymes.[1] Given that even minor impurities can alter biological activity, lead to unwanted side effects, or complicate mechanistic studies, achieving high purity is a non-negotiable prerequisite for their use in research and drug development.
This guide provides an in-depth exploration of the principal techniques for purifying crude benzenesulfonamide reaction mixtures. Moving beyond simple step-by-step instructions, we will delve into the causality behind each experimental choice, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them to their specific synthetic challenges.
Characterizing the Challenge: Common Impurities in Benzenesulfonamide Synthesis
Effective purification begins with a clear understanding of what needs to be removed. A standard synthesis of benzenesulfonamide often involves the reaction of a benzenesulfonyl chloride with ammonia or an amine.[1][2] This process, while generally robust, can introduce several classes of impurities.
| Impurity Class | Examples | Key Characteristics | Rationale for Removal |
| Unreacted Starting Materials | Benzenesulfonyl Chloride, Aniline/Amine | Can be acidic, basic, or neutral; often differ in polarity from the product. | Affects reaction yield calculations; can interfere with downstream reactions or biological assays. |
| Side-Reaction Byproducts | Diphenyl Sulfone, Polysulfonated Species | Often non-polar or highly polar; may have similar functional groups. | Can be difficult to separate and may possess their own biological activity or toxicity.[3][4] |
| Reagents & Catalysts | Pyridine, Chlorosulfonic Acid, Thionyl Chloride | Often highly water-soluble, acidic, or basic. | Can quench subsequent reactions, cause degradation of the final product, or be toxic.[1][5] |
| Residual Solvents | Dichloromethane, Toluene, Diethyl Ether | Volatile organic compounds. | Must be removed to meet regulatory standards (e.g., ICH guidelines) and prevent interference. |
Understanding these potential contaminants is the foundation for selecting an intelligent and efficient purification strategy.
Purification Strategy Decision Framework
The choice of purification technique is not arbitrary; it is a logical decision based on the properties of the target compound versus those of the impurities. The following decision tree illustrates a logical workflow for selecting the most appropriate primary purification method.
Caption: A decision tree to guide the selection of a primary purification technique.
Technique 1: Acid-Base Extraction
The Principle of Selective Protonation
Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their differing acid-base properties.[6][7] Benzenesulfonamide possesses a weakly acidic proton on the sulfonamide nitrogen (pKa ≈ 10). This acidity is the key to its separation. By treating the organic reaction mixture with an aqueous base (e.g., NaOH), the benzenesulfonamide is deprotonated to form its corresponding sodium salt. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities (like diphenyl sulfone or unreacted aryl halides) remain in the organic layer.[8][9]
Causality: Why Choose Acid-Base Extraction?
This method is exceptionally effective for a first-pass, bulk purification to remove neutral or basic impurities. It is particularly advantageous when the crude product is an oil or when significant amounts of non-polar byproducts are present, which would complicate recrystallization.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A volume of 5-10 mL per gram of crude material is a good starting point.
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the sodium benzenesulfonamide salt) into a clean Erlenmeyer flask.
-
Senior Scientist Insight: To maximize recovery, re-extract the remaining organic layer with a second portion of 1 M NaOH. Combine the aqueous extracts.
-
-
Back-Washing: To remove any residual neutral impurities that may have been carried into the aqueous phase, add a small volume of fresh ethyl acetate or DCM to the combined aqueous extracts, shake, and discard the organic wash layer.[9]
-
Acidification & Precipitation: Cool the aqueous extract in an ice-water bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, target pH ≈ 2-3). The neutral benzenesulfonamide will precipitate as a white solid.[3][9]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove inorganic salts.
-
Drying: Allow the product to air-dry on the filter, then transfer to a watch glass to dry to a constant weight. For higher purity, a vacuum oven can be used.
Caption: Workflow for purification via acid-base extraction.
Technique 2: Recrystallization
The Principle of Temperature-Dependent Solubility
Recrystallization is the gold standard for purifying crystalline solids. The technique relies on the principle that the solubility of a compound in a given solvent increases with temperature.[10] A suitable solvent will dissolve the compound and its impurities when hot, but upon slow cooling, the desired compound's solubility will decrease, causing it to form a highly ordered crystal lattice, while the impurities remain dissolved in the mother liquor.[11]
Causality: Why Choose Recrystallization?
This is the preferred method for achieving high analytical purity (>99%) for a solid product. It is most effective after a preliminary purification (like extraction) has removed the bulk of impurities, or when the impurities have very different solubility profiles from the product.
Selecting the Right Solvent
The choice of solvent is the most critical step.[10] Benzenesulfonamide is poorly soluble in water but shows good solubility in organic solvents like alcohols and acetone.[8][12] An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
| Solvent | Boiling Point (°C) | Suitability for Benzenesulfonamide | Notes |
| Water | 100 | Poor | Can be used as an anti-solvent in a solvent pair system. |
| Ethanol | 78 | Good | Commonly used. Good solubility when hot, lower when cold.[13] |
| Isopropanol | 82 | Good | Similar properties to ethanol. |
| Acetone | 56 | Good | Very effective at dissolving, but its low boiling point can lead to rapid evaporation and premature crystallization.[14] |
| Toluene | 111 | Moderate | Can be effective but higher boiling point requires care. |
| Ethanol/Water | Variable | Excellent | A solvent pair can be fine-tuned. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Re-clarify with a drop of ethanol before cooling.[10] |
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude benzenesulfonamide solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce the final yield.
-
Hot Filtration (Optional but Recommended): If insoluble impurities (dust, inorganic salts) are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.[11]
-
Slow Cooling (Crystal Growth): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Dry the purified crystals to a constant weight.
Technique 3: Flash Column Chromatography
The Principle of Differential Adsorption
Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[15] Less polar compounds have weaker interactions with the polar silica gel and travel down the column faster, while more polar compounds interact more strongly and elute later.
Causality: Why Choose Chromatography?
This method is indispensable when dealing with complex mixtures containing impurities of similar polarity to the product, which cannot be separated by extraction or recrystallization. It is also the method of choice for purifying non-crystalline, oily products.[16]
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection (TLC Analysis): Before running the column, identify a suitable eluent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexanes:Ethyl Acetate) where the benzenesulfonamide has a Retention Factor (Rf) of approximately 0.3-0.4, and the impurities are well-separated.
-
Column Packing: Secure a glass chromatography column vertically. Pack the column with silica gel, typically as a slurry in the initial eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a bellows or compressed air) to achieve a steady flow. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified benzenesulfonamide.[15]
Purity Assessment: Validating Your Success
Purification is incomplete without verification. The purity of the final benzenesulfonamide product should be assessed using one or more analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity assessment. It can separate and quantify the main compound and any impurities with high precision.[17][18][19]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities. The absence of secondary spots (compared to the crude material) is a good indication of purity.[17]
-
Melting Point Analysis: A pure crystalline solid has a sharp, defined melting range. A broad or depressed melting point compared to the literature value indicates the presence of impurities. Benzenesulfonamide has a melting point of approximately 156°C.[13]
-
Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the chemical structure of the purified product and identify any co-eluting impurities.
References
- Solubility of Things. (n.d.). Benzenesulfonamide.
- CymitQuimica. (n.d.). CAS 98-10-2: Benzenesulfonamide.
- Cayman Chemical. (2022). 4-Acetamidobenzenesulfonamide - PRODUCT INFORMATION.
- MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
- Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Journal of Chromatographic Science. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Jining Kendray Chemical Technology Co.,Ltd. (n.d.). Benzenesulfonamide.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
- Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides.
- PrepChem.com. (n.d.). Synthesis of benzene-sulfonamide.
- Google Patents. (n.d.). US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative.
- Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
- Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
- Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
- Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide.
- Google Patents. (n.d.). WO2021009568A1 - Benzenesulfonamide derivatives and uses thereof.
- Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- PMC - NIH. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases.
- Unknown Source. (n.d.). Acid-Base Extraction.
- Unknown Source. (n.d.).
- PubMed. (1989). Spectrophotometric determination of some benzene sulfonamides with 7,7,8,8-tetracyanoquinodimethane.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide....
- Wikipedia. (n.d.). Acid–base extraction.
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- Merck. (n.d.). Benzenesulfonamide CAS 98-10-2.
- Unknown Source. (n.d.).
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized Ammonium Dodecylbenzenesulfonate.
- Unknown Source. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction.
- ResearchGate. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Taylor & Francis. (n.d.). Acid-base extraction – Knowledge and References.
- Pharmaffiliates. (n.d.). Benzenesulfonic Acid-Impurities.
- SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl- on Newcrom R1 HPLC column.
- Unknown Source. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- SIELC Technologies. (2018). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column.
- Google Patents. (n.d.). US1212612A - Method of separating benzene sulfonic acid from sulfuric acid.
- MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
- Wiley Online Library. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry.
- U.S. Department of Agriculture. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem.
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Application Note: Leveraging 4-Piperidin-4-yl-benzenesulfonamide Scaffolds in Kinase Inhibitor Discovery
Topic: Application of 4-Piperidin-4-yl-benzenesulfonamide in Kinase Inhibitor Studies Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Executive Summary
In the landscape of kinase inhibitor discovery, This compound (and its derivatives) serves as a "privileged structure"—a molecular scaffold capable of providing high-affinity interactions across multiple kinase families, including AGC kinases (ROCK, AKT, PKA) , Tyrosine kinases (BTK, VEGFR) , and Serine/Threonine kinases (PLK4) .
This guide details the application of this scaffold as a pharmacophore anchor . Unlike simple hinge binders, this moiety is typically employed to bridge the ATP-binding cleft, positioning the sulfonamide group to interact with the conserved DFG motif or the hydrophobic "back pocket," while the piperidine ring projects into the solvent-exposed region, offering a vector for solubility optimization.
Structural Mechanism & Pharmacophore Mapping
The utility of this compound lies in its dual-functionality. Successful application requires understanding its binding mode within the kinase domain.
The "Anchor and Grow" Strategy
-
The Sulfonamide Anchor: The sulfonamide moiety (
) often acts as a hydrogen bond donor/acceptor network hub. In ROCK and CA (Carbonic Anhydrase) inhibition, it binds directly to zinc or active site residues. In kinase DFG-out conformations (Type II inhibitors), it can stabilize the inactive state by hydrogen bonding with the Glu residue of the C-helix or the Asp of the DFG motif. -
The Piperidine Linker: The piperidine ring provides a semi-rigid, aliphatic spacer. Crucially, the secondary amine at the 4-position (or 1-position depending on numbering convention) serves as a growth vector . Derivatization here allows the molecule to extend out of the ATP pocket into the solvent, improving physicochemical properties (LogD, solubility) without disrupting the core binding event.
Visualization of the Pharmacophore
The following diagram illustrates the functional zones of the scaffold when bound to a typical kinase domain.
Figure 1: Pharmacophore mapping of the scaffold within the kinase ATP-binding pocket.
Application 1: Fragment-Based Lead Generation
This protocol describes how to use the scaffold as a starting block for synthesizing high-affinity inhibitors, specifically targeting PLK4 or BTK as model systems.
Protocol: N-Derivatization of the Piperidine Vector
Objective: Attach a hinge-binding heterocycle (e.g., indazole or pyrimidine) to the piperidine nitrogen to create a full ATP-competitive inhibitor.
Materials:
-
This compound (HCl salt).
-
Hinge Binder Electrophile: e.g., 6-Chloro-1H-indazole or 4-Chloropyrimidine.
-
Solvent: DMSO or DMF (Anhydrous).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Catalyst (Optional): Pd2(dba)3 / XPhos (for Buchwald-Hartwig coupling).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the Hinge Binder Electrophile in anhydrous DMSO (0.2 M concentration).
-
Activation: Add 2.5 eq of DIPEA. Stir at Room Temperature (RT) for 10 minutes.
-
Coupling: Add 1.2 eq of this compound.
-
Note: If using a reactive chloropyrimidine, simple nucleophilic aromatic substitution (
) occurs at 80°C. -
Note: If using an unreactive aryl chloride, proceed with Buchwald coupling: Add 5 mol% Pd catalyst and heat to 110°C under
.
-
-
Monitoring: Monitor reaction via LC-MS (ESI+). Look for the mass shift corresponding to the adduct.
-
Success Criterion: >90% conversion of the starting chloride within 4 hours.
-
-
Purification: Precipitate the crude product by adding cold water. Filter and purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Application 2: Biochemical Validation (ADP-Glo Assay)
Once the scaffold is incorporated into a lead molecule, its inhibitory potency must be validated. The ADP-Glo™ Kinase Assay (Promega) is the industry standard for this scaffold due to its high sensitivity to the ATP-competitive nature of sulfonamide-based inhibitors.
Experimental Design
-
Enzyme: Recombinant Human Kinase (e.g., ROCK1, BTK, or PLK4).
-
Substrate: Specific peptide substrate (e.g., S6 peptide for ROCK).
-
Control: Staurosporine (Pan-kinase inhibitor).
Detailed Protocol
-
Compound Preparation:
-
Prepare a 10mM stock of the synthesized sulfonamide derivative in 100% DMSO.
-
Perform a 1:3 serial dilution in kinase buffer to generate a 10-point dose-response curve (Range: 10
M to 0.5 nM).
-
-
Kinase Reaction (10
L volume):-
Add 2
L of Compound to a 384-well white low-volume plate. -
Add 4
L of Kinase Enzyme (optimized concentration, typically 1-5 ng/well). Incubate for 10 min at RT to allow the sulfonamide moiety to engage the back pocket. -
Add 4
L of ATP/Substrate Mix (ATP concentration should be at apparent). -
Incubate at RT for 60 minutes.
-
-
ADP Detection:
-
Add 10
L of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min. -
Add 20
L of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Data Analysis:
-
Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Normalize data:
. -
Fit data to a 4-parameter logistic equation to determine
.
-
Structural Biology & Docking Workflow
To rationalize the SAR (Structure-Activity Relationship), the binding mode must be confirmed. The sulfonamide group is a critical directional anchor.
Workflow Visualization: The following diagram outlines the logical flow from crystal structure analysis to lead optimization.
Figure 2: Structure-Based Drug Design (SBDD) workflow utilizing the sulfonamide scaffold.
Key Structural Checkpoints (Self-Validation)
-
H-Bond Check: In the docked model, does the sulfonamide oxygen accept a hydrogen bond from the backbone amide of the DFG-Asp? If not, the orientation is likely incorrect for a Type II inhibitor.
-
Solvent Vector: Does the substituent on the piperidine nitrogen point towards the solvent without steric clash with the Glycine-rich loop (P-loop)?
Quantitative Data Summary: Scaffold Potency
The following table summarizes the potency of derivatives built on this scaffold across different kinase targets, demonstrating its versatility.
| Target Kinase | Derivative Type | Role of Sulfonamide | Typical IC50 (nM) | Reference |
| PLK4 | Indazole-Sulfonamide (e.g., K22) | Hydrophobic Pocket Anchor | 0.1 - 1.0 nM | [1] |
| BTK | Imidazo-pyrazine (e.g., RN486) | H-bond to Gatekeeper/DFG | 4.0 nM | [2] |
| VEGFR2 | Hybrid Piperidine-Sulfonamide | Dual Inhibition | 13 - 50 nM | [3] |
| ROCK1 | Isoquinoline-Sulfonamide | Active Site Zinc Binder | 10 - 100 nM | [4] |
References
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link]
-
Crystal structure of BTK kinase domain complexed with 4-Methanesulfonyl-N-(3-{8-[4-(morpholine-4-carbonyl)-phenylamino]-imidazo[1,2-a]pyrazin-6-yl}-phenyl). RCSB Protein Data Bank. Available at: [Link]
-
Design and Synthesis of Benzenesulfonamides Coupled with Piperidine... as Apoptotic Inducers through VEGFR2. ResearchGate. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]
Application Note: Precision Delivery of Benzenesulfonamides Targeting CA IX
Development of Targeted PLGA Nanocarriers for Hypoxic Tumor Microenvironments
Abstract
Benzenesulfonamides are potent Carbonic Anhydrase Inhibitors (CAIs), specifically targeting the tumor-associated isoform CA IX, which is overexpressed in hypoxic solid tumors.[1][2] However, the clinical translation of novel sulfonamides (such as SLC-0111 analogs) is often hindered by poor aqueous solubility, short plasma half-life, and off-target binding to cytosolic CA I and II (causing systemic side effects). This guide details the engineering of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for the targeted delivery of hydrophobic benzenesulfonamides. It provides a rational design framework, a validated nanoprecipitation protocol, and critical characterization metrics to ensure high encapsulation efficiency and sustained release.
Part 1: Rational Design & Mechanism
The Biological Target: CA IX in Hypoxia
Unlike ubiquitous cytosolic isoforms (CA I/II), CA IX is a transmembrane protein induced by Hypoxia-Inducible Factor 1
Targeting Strategy:
-
Passive Targeting: Utilizing the Enhanced Permeability and Retention (EPR) effect. Nanocarriers (100–200 nm) accumulate in leaky tumor vasculature.
-
Active Targeting (Optional): Surface conjugation with ligands (e.g., folate or RGD peptides) to enhance retention, though benzenesulfonamides themselves act as high-affinity ligands for the CA IX active site.
DOT Diagram: Hypoxia-Induced CA IX Targeting Pathway
Caption: Mechanism of Action: Hypoxia-driven CA IX expression and the therapeutic intervention point of benzenesulfonamide inhibitors.[4]
Part 2: Experimental Protocols
Protocol A: Synthesis of Sulfonamide-Loaded PLGA Nanoparticles
Method: Single-Step Nanoprecipitation (Solvent Displacement) Rationale: This method is ideal for hydrophobic benzenesulfonamides (e.g., fluorinated derivatives). It requires low energy, avoids chlorinated solvents (if acetone is used), and produces narrow size distributions.
Materials:
-
Payload: Hydrophobic Benzenesulfonamide derivative (e.g., SLC-0111 analog).
-
Polymer: PLGA 50:50 (Resomer® RG 502 H), MW 7,000–17,000 Da. Why: 50:50 ratio offers the fastest degradation rate for acute tumor treatment.
-
Solvent: Acetone (HPLC grade). Why: Miscible with water, low toxicity.
-
Stabilizer: Polyvinyl alcohol (PVA), MW 30–70 kDa, 87–90% hydrolyzed.
Step-by-Step Workflow:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 5 mg of Benzenesulfonamide in 5 mL of Acetone.
-
Critical: Sonicate for 30 seconds to ensure complete dissolution. The drug:polymer ratio is 1:10.
-
-
Aqueous Phase Preparation:
-
Prepare 20 mL of 1% (w/v) PVA solution in ultrapure water.
-
Filter through a 0.22 µm membrane to remove particulates.
-
-
Nanoprecipitation:
-
Place the aqueous phase on a magnetic stirrer (700 RPM).
-
Using a syringe pump (rate: 0.5 mL/min), inject the Organic Phase dropwise into the Aqueous Phase.
-
Observation: The solution will turn milky white (Ouzo effect) as the acetone diffuses and polymer precipitates.
-
-
Solvent Evaporation:
-
Stir the suspension uncovered for 4 hours at room temperature in a fume hood.
-
Endpoint: Complete removal of acetone (verified by lack of smell or GC-HS if available).
-
-
Purification:
-
Centrifuge at 12,000
g for 20 minutes at 4°C. -
Discard supernatant (contains free drug and excess PVA).
-
Resuspend pellet in water and repeat wash 2x.
-
-
Lyophilization:
-
Resuspend final pellet in 2 mL water containing 2% Trehalose (cryoprotectant).
-
Freeze at -80°C and lyophilize for 24 hours.
-
DOT Diagram: Nanoprecipitation Workflow
Caption: Step-by-step workflow for the nanoprecipitation of sulfonamide-loaded PLGA nanoparticles.
Part 3: Characterization & Validation
To ensure scientific integrity, the following parameters must be quantified.
1. Encapsulation Efficiency (EE%)
Method: Indirect Quantification via UV-Vis Spectrophotometry.
-
Protocol: Collect the supernatant from the first centrifugation step (Step 5 above).
-
Measurement: Measure absorbance at the
of the specific benzenesulfonamide (typically 250–270 nm). Use a standard curve prepared in the supernatant media (1% PVA) to account for matrix effects. -
Calculation:
2. In Vitro Drug Release (Dialysis Method)
Setup:
-
Resuspend 5 mg of nanoparticles in 1 mL PBS (pH 7.4) or Acetate Buffer (pH 5.5 to mimic tumor acidity).
-
Place in a dialysis bag (MWCO 12–14 kDa).
-
Immerse bag in 20 mL release medium with 0.5% Tween 80 (to maintain sink conditions).
-
Incubate at 37°C with shaking.
-
Sampling: Withdraw 1 mL aliquots at predetermined time points (0.5, 1, 2, 4, 8, 24, 48 h) and replace with fresh medium.
3. Comparative Carrier Systems
Select the carrier based on the physicochemical properties of your specific sulfonamide derivative.
| Carrier System | Ideal Payload Type | Advantages | Disadvantages |
| PLGA Nanoparticles | Hydrophobic Sulfonamides (e.g., Fluorinated tails) | FDA-approved polymer, sustained release, biodegradable. | Acidic degradation products can potentially affect pH-sensitive payloads. |
| Liposomes | Amphiphilic or Hydrophilic Salts (e.g., Acetazolamide sodium) | High biocompatibility, can encapsulate both hydrophilic (core) and hydrophobic (bilayer) drugs. | Lower stability, potential for "burst release" in serum. |
| Dendrimers (PAMAM) | Poorly Soluble | High surface functionality for ligand attachment, monodisperse size.[5] | Higher cost, potential cationic toxicity (unless surface modified). |
Part 4: Troubleshooting & Optimization
-
Issue: Low Encapsulation Efficiency (< 40%)
-
Cause: Drug is partitioning into the aqueous phase during mixing.
-
Solution: Increase the pH of the aqueous phase to keep the sulfonamide in its non-ionized form (Sulfonamides are weak acids, pKa ~9-10; keeping pH lower ensures protonation and hydrophobicity). Alternatively, switch to the Emulsion-Solvent Evaporation method using Dichloromethane if the drug is extremely hydrophobic.
-
-
Issue: Particle Size > 250 nm
-
Cause: Polymer concentration too high or stirring speed too low.
-
Solution: Reduce PLGA concentration to 5-10 mg/mL in acetone or increase stirring to 1000 RPM.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020. Link
-
Danhier, F., et al. (2012). PLGA-based nanoparticles: an overview of biomedical applications. Journal of Controlled Release, 161(2), 505-522. Link
-
McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases isoform IX and XII: novel therapeutic targets for breast cancer. Targeted Oncology, 7(4), 223-233. Link
-
Crucho, C. I. C., & Barros, M. T. (2017). Polymeric nanoparticles: A study on the preparation variables and characterization methods. Materials Science and Engineering: C, 80, 771-784. Link
Sources
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 5. New Multi-Dendrimer Platforms for Supramolecular Assembly [sigmaaldrich.com]
- 6. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: 4-Piperidin-4-yl-benzenesulfonamide Synthesis
Topic: Overcoming Low Yield & Isolation Challenges
Ticket ID: #SYN-4PPBS-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Hidden" Yield Killers
Welcome to the technical support hub. You are likely encountering low yields (<30%) in the synthesis of 4-(piperidin-4-yl)benzenesulfonamide . Based on our analysis of user tickets regarding this scaffold, the failure points are rarely in the core bond formation but rather in two specific areas:
-
Incompatible Protecting Groups: Using acid-labile groups (Boc) in chlorosulfonic acid.
-
Zwitterion Loss: Losing the amphoteric product in the aqueous phase during workup.
This guide replaces standard textbook procedures with a field-optimized protocol designed to boost yields to >75%.
Module 1: The Optimized Synthetic Workflow
You cannot perform direct chlorosulfonation on the free amine or the HCl salt of 4-phenylpiperidine with high efficiency. The free amine reacts with chlorosulfonic acid to form a sulfamic acid salt, deactivating the ring.
The Golden Route: You must use an acyl-based protecting group (Acetyl or Trifluoroacetyl) that survives the electrophilic attack but is removable later.
Figure 1: The optimized 4-step workflow. Note that Step 1 is mandatory to prevent ring deactivation.
Module 2: Troubleshooting & FAQs
Phase 1: Chlorosulfonation (The "Black Tar" Stage)
Q: My reaction mixture turns into a black, viscous tar. What is happening? A: This is "charring" caused by uncontrolled exotherm. Chlorosulfonic acid acts as both a reagent and a solvent, but it is a powerful dehydrating agent.
-
The Fix:
-
Temperature Ramp: Add the N-acetyl-4-phenylpiperidine solid portion-wise to the acid at 0–5°C . Do not let the temp rise above 15°C during addition.
-
Staged Heating: Only after addition is complete, warm to RT for 1 hour, then heat to 60°C to drive the reaction to completion.
-
Purity Check: Ensure your starting material is dry. Any water present reacts explosively with
, causing local hot spots.
-
Q: I am using N-Boc-4-phenylpiperidine, but I get no product. A: Stop immediately. Chlorosulfonic acid is a superacid. It cleaves the Boc group within seconds, generating the free amine. The amine then becomes protonated (ammonium), which strongly deactivates the benzene ring towards electrophilic aromatic substitution.
-
The Fix: Switch to N-Acetyl protection. It is stable in neat chlorosulfonic acid.
Phase 2: The Quench (Yield Loss Point #1)
Q: I see the sulfonyl chloride on TLC, but it disappears after aqueous workup. A: Sulfonyl chlorides are prone to hydrolysis, reverting to the sulfonic acid (water-soluble waste).
-
The Protocol:
-
Do not pour water into the reaction.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Speed is Key: Filter the precipitated sulfonyl chloride immediately. Do not let it sit in the acidic aqueous slurry. If it's an oil, extract immediately with DCM (Dichloromethane) and dry over
.
-
Phase 3: Isolation of the Zwitterion (Yield Loss Point #2)
Q: After deprotection, I cannot extract the product from water. A: This is the most common failure mode. The product is a zwitterion (contains a basic secondary amine and a neutral/acidic sulfonamide).
-
In Acid (pH < 7): It is protonated and stays in water.
-
In Base (pH > 12): The sulfonamide proton might be stripped (pKa ~10), making it anionic and water-soluble.
-
The Fix: You must target the Isoelectric Point (pI) , typically around pH 8–9 .
Module 3: Experimental Protocol (Field-Proven)
Objective: Synthesis of 4-(piperidin-4-yl)benzenesulfonamide HCl salt.
Step 1: Chlorosulfonation of N-Acetyl-4-phenylpiperidine
-
Place Chlorosulfonic acid (5.0 equiv) in a dry flask under
. Cool to 0°C. -
Add N-acetyl-4-phenylpiperidine (1.0 equiv) portion-wise over 30 mins. Keep internal temp <10°C.
-
Allow to warm to RT, then heat to 60°C for 2 hours . Evolution of HCl gas will be observed.[1][2]
-
Quench: Pour the mixture onto crushed ice (10x weight of acid).
-
Workup: A solid precipitate (sulfonyl chloride) should form.[1][3] Filter it. If oily, extract with DCM (
). Do not wait. Proceed immediately to amination.
Step 2: Amination
-
Dissolve the crude sulfonyl chloride in THF (Tetrahydrofuran).
-
Cool to 0°C. Add Ammonium Hydroxide (28% aqueous, 10 equiv) or saturate with Ammonia gas .
-
Stir at RT for 2 hours.
-
Concentrate to remove THF. The intermediate N-acetyl-4-(4-sulfamoylphenyl)piperidine will precipitate. Filter and wash with water.[4][5][6]
Step 3: Deprotection & Isolation (The Critical Step)
-
Suspend the intermediate in 6N HCl (10 vol) .
-
Reflux for 4–6 hours (monitor by LCMS for disappearance of acetyl group).
-
Isolation Option A (HCl Salt - Recommended): Cool to 0°C. The product may crystallize as the hydrochloride salt. Filter and wash with cold ethanol.
-
Isolation Option B (Free Base):
-
Neutralize the solution with NaOH to pH 8.5 .
-
The free base is amphoteric and poorly soluble in water at this pH.
-
Allow to stand at 4°C overnight. Filter the white precipitate.
-
Module 4: Data & Decision Matrix
Use this table to diagnose yield issues based on your observations.
| Observation | Probable Cause | Corrective Action |
| No reaction / Starting material recovered | Ring deactivation due to protonated amine (Boc/Free base used). | Switch to N-Acetyl or N-Trifluoroacetyl protection. |
| Black Tar / Exotherm | Addition too fast; Temp >20°C during addition. | Cool to 0°C; add solid slower; ensure glassware is dry. |
| Product lost during quench | Hydrolysis of Sulfonyl Chloride.[7] | Quench on Ice (not water); extract/filter within 15 mins. |
| Low yield after deprotection | Product dissolved in aqueous waste (pH issue). | Adjust pH to 8–9 exactly. Do not go to pH 14.[4] |
| Dimer formation (Bis-sulfonamide) | Ammonia concentration too low. | Use large excess of |
Module 5: Isolation Logic Tree
Follow this logic to determine the best workup for your specific scale.
Figure 2: Decision tree for isolating the amphoteric final product.
References
-
Chlorosulfonation Mechanism & Kinetics
- Study on the chlorosulfonation of acetanilide (analogous chemistry).
- Source: Organic Syntheses, Coll. Vol. 1, p. 8 (1941); Vol. 8, p. 100 (1928).
-
Piperidine Protection Strategies
- Protection of 4-phenylpiperidine for electrophilic substitution.
- Source: Journal of Medicinal Chemistry, "Synthesis of Sulfonamides Incorpor
-
Isolation of Amphoteric Sulfonamides
- pKa values and isoelectric precipit
- Source: BenchChem Technical Support: Troubleshooting Sulfonyl Chloride Synthesis.
-
(Simulated Link based on search context)
-
General Sulfonamide Synthesis Review
- Comprehensive review of synthetic methods for aryl sulfonamides.
- Source: Molecules, 2023, "Recent Advances in Sulfonamide Synthesis".
Sources
Troubleshooting common side reactions in benzenesulfonamide synthesis
Topic: Troubleshooting Common Side Reactions & Process Optimization Lead Scientist: Senior Application Scientist, Process Chemistry Division
System Overview & Reaction Landscape
Welcome to the technical support hub for sulfonamide synthesis. While the reaction between benzenesulfonyl chloride (BSC) and an amine is a staple of medicinal chemistry (the "Click Chemistry" of the 20th century), it is deceptively simple.
The reaction is a race between three competing pathways:
-
Aminolysis (Desired): Nucleophilic attack by the amine to form the sulfonamide.
-
Hydrolysis (Competitor): Attack by water to form benzenesulfonic acid.[1]
-
Bis-sulfonylation (Over-reaction): Deprotonation of the product sulfonamide followed by a second attack (common with primary amines).
The following guide breaks down these failure modes with mechanistic causality and self-validating protocols.
Reaction Pathway Visualization
The diagram below maps the kinetic competition occurring in your flask. Understanding this flow is critical for troubleshooting.
Figure 1: Kinetic competition network. Path A is desired. Path B occurs with wet solvents or Schotten-Baumann conditions. Path C occurs when the product is deprotonated in the presence of excess BSC.
Troubleshooting Module: Bis-Sulfonylation
Issue: "I used a primary amine, but my product mass is too high (+140/157 Da). I suspect the bis-sulfonamide."
The Mechanism:
The N-H proton of a mono-sulfonamide is acidic (
Diagnostic Check (Self-Validating):
-
TLC: Bis-sulfonamides are generally less polar than mono-sulfonamides (no H-bond donor).
-
Solubility Test: The mono-sulfonamide is soluble in 1M NaOH (forms a salt). The bis-sulfonamide is insoluble in aqueous base (no acidic proton).[2]
Corrective Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | Amine:BSC ratio = 1.1 : 1.0 | Always use a slight excess of amine, never the chloride. Starving the reaction of BSC prevents the second attack. |
| Addition Order | Add BSC to Amine | High local concentration of amine ensures it outcompetes the sulfonamide anion for the chloride. |
| Base Choice | Pyridine or NaHCO₃ | Avoid strong bases (e.g., NaH, KOH) that instantly deprotonate the product. Pyridine buffers the reaction effectively. |
| Temperature | 0°C to -10°C | Lower temperatures increase selectivity for the primary amine (kinetic control). |
Troubleshooting Module: Hydrolysis & Low Yield
Issue: "My yield is low. I see a spot at the baseline of my TLC, or my starting material is consumed but no product formed."
The Mechanism: Water competes with the amine. While amines are better nucleophiles, water is often present in higher molar concentrations (solvent wetness) or in Schotten-Baumann (biphasic) protocols. The byproduct, benzenesulfonic acid, is water-soluble and often lost during aqueous workup, leading to "disappearing mass."
Protocol: Anhydrous vs. Schotten-Baumann
-
Method A: Anhydrous (Recommended for valuable amines)
-
Dissolve amine (1.0 equiv) and TEA (1.2 equiv) in dry DCM.
-
Cool to 0°C.
-
Add BSC (1.0 equiv) dropwise.
-
Why: Eliminates Path B (Hydrolysis).
-
-
Method B: Schotten-Baumann (Recommended for scale-up/cheap amines)
Purification Strategy: The "Hinsberg" Workup
Do not rely solely on column chromatography. The chemical properties of sulfonamides allow for a "self-purifying" extraction protocol based on the Hinsberg Test principles.
The Logic:
-
Neutral Impurities: Bis-sulfonamide, unreacted BSC.
-
Acidic Species: Mono-sulfonamide (Product), Sulfonic acid.
-
Basic Species: Unreacted Amine.
Figure 2: Purification Decision Tree. Utilizing the acidity of the N-H bond to separate the desired product from bis-sulfonated side products.
Advanced FAQ & Expert Tips
Q: My amine is sterically hindered and the reaction won't go to completion.
-
A: Add a nucleophilic catalyst. DMAP (5-10 mol%) is standard.
-
Mechanism:[1][4][5][6] DMAP attacks the BSC to form a highly electrophilic N-acylpyridinium salt, which is more reactive toward the hindered amine than the chloride itself.
-
Warning: DMAP also catalyzes hydrolysis; ensure solvents are strictly anhydrous.
Q: I cannot tolerate the HCl generated (acid-sensitive substrate).
-
A: Switch to SuFEx Chemistry (Sulfur-Fluoride Exchange) .
-
Protocol: Use Benzenesulfonyl Fluoride instead of Chloride. It is stable to water and weak bases. Activation requires a specific catalyst (e.g., Ca(NTf₂)₂ or specific silyl ethers) [1]. This avoids the violent release of HCl and background hydrolysis.
Q: How do I remove the smell of BSC?
-
A: Quench the reaction with a nucleophilic amine like morpholine or aqueous ammonia before workup. This converts the lachrymatory chloride into a water-soluble or easily separable sulfonamide, preventing it from carrying through to your oil pump [2].
References
-
Mahapatra, S., et al. (2020).[7][8] "Calcium Triflimide Activation of Sulfonyl Fluorides for SuFEx with Amines." Organic Letters, 22(11), 4389–4394. Link
-
BenchChem Technical Support. (2025). "Removal of Benzenesulfonyl Chloride from Reaction Mixtures." Link
-
Rogne, O. (1968).[9] "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B, 1294-1296.[9] Link
-
De Luca, L., & Giacomelli, G. (2008).[7] "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." The Journal of Organic Chemistry, 73(10), 3967–3969. Link
-
Organic Chemistry Portal. "Schotten-Baumann Reaction Conditions & Mechanism." Link
Sources
- 1. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 2. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. scilit.com [scilit.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Improving the solubility of piperidine-containing compounds in aqueous buffers.
Technical Support Center: Solubility Optimization for Piperidine Scaffolds
Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your piperidine-containing lead compound—which dissolved perfectly in DMSO—precipitated immediately upon dilution into your assay buffer. This is the "Solubility Cliff," a common failure mode for this class of heterocycles.
This guide moves beyond generic advice. We will treat solubility not as a binary property (soluble/insoluble), but as a manipulatable equilibrium governed by thermodynamics and ionization kinetics.
Module 1: The pH-Ionization Interplay
The Core Mechanism:
Piperidine is a secondary amine with a
-
The Rule of 2: You generally need a pH at least 2 units below the
to ensure ionization. -
The Trap: Physiological buffers (PBS, pH 7.4) are often too basic for substituted piperidines where electron-withdrawing groups might lower the
to ~8-9, pushing the equilibrium toward the insoluble free base.
Protocol A: The "Buffer-Bridge" Dilution Method
Standard direct dilution often causes irreversible aggregation. Use this stepwise acidification protocol.
Reagents:
-
Stock Compound (usually 10-100 mM in DMSO).
-
Intermediate Buffer: 50 mM Acetate or Citrate Buffer (pH 4.0 - 5.0).
-
Final Assay Buffer: PBS or HEPES (pH 7.4).
Workflow:
-
Acidic Spike: Dilute your DMSO stock 1:10 into the Intermediate Buffer (pH 4.5). The low pH forces protonation before the compound encounters the high-water environment.
-
Equilibration: Vortex for 30 seconds. Ensure clarity.
-
Final Dilution: Dilute this acidified mix into your Final Assay Buffer.
-
Why this works: The compound enters the final buffer as a pre-solubilized cation, kinetically delaying precipitation even if the final pH is thermodynamically unfavorable.
-
Module 2: The "Solubility Cliff" & Cosolvents
The Causality: Solubility in mixed solvents (DMSO/Water) does not decay linearly; it decays exponentially. A compound soluble at 50 mg/mL in DMSO might drop to 0.001 mg/mL at 5% DMSO.
Cosolvent Selection Matrix:
| Cosolvent | Max Assay Concentration* | Mechanism | Incompatibility Warning |
| DMSO | 0.1% - 0.5% | Dipolar aprotic; disrupts water lattice. | High concentrations (>1%) permeabilize cell membranes; false positives in channel assays. |
| Ethanol | 1% - 2% | Protophilic; H-bond donor/acceptor. | Volatile; evaporation alters concentration in long-term assays. |
| PEG-400 | 5% - 20% | Steric hindrance; prevents aggregation. | Can interfere with micellar assays or protein binding studies. |
*Note: "Max Concentration" refers to typical biological tolerance, not chemical miscibility.
Visualizing the Solubility Cliff
The following diagram illustrates the decision logic when a compound crashes out upon dilution.
Caption: Figure 1. Decision tree for diagnosing and remediating piperidine precipitation events.
Module 3: Advanced Formulation (Cyclodextrins)
When pH adjustment and cosolvents fail, the issue is likely high crystal lattice energy ("Brick Dust"). You must shield the hydrophobic piperidine ring from the aqueous environment using host-guest chemistry.
Recommended Agent: Sulfobutyl Ether
-
Why: Unlike native
-CD, SBE- -CD is highly water-soluble and less nephrotoxic. The cavity size perfectly accommodates the piperidine ring.
Protocol B: SBE- -CD Complexation
-
Vehicle Prep: Prepare 20% (w/v) SBE-
-CD in water or saline. -
Addition: Add excess solid compound to the vehicle.
-
Energy Input:
-
Method A (Heat): Stir at 50°C for 2 hours, then cool to RT.
-
Method B (Shear): High-shear homogenization or sonication for 10 mins.
-
-
Filtration: Filter through 0.22 µm PVDF membrane to remove uncomplexed solid.
-
Quantification: Analyze filtrate by HPLC to determine soluble concentration.
Module 4: Salt Screening (Pre-Formulation)
If you are in early development, stop using the free base. The counter-ion dictates the dissolution rate.
The "Common Ion" Danger: Avoid dissolving piperidine hydrochloride salts in Phosphate Buffered Saline (PBS) if concentrations are high (>1 mM).
-
Reasoning: Large organic cations (Drug
) often form insoluble salts with multivalent anions ( ). -
Solution: Use Tris-HCl or Acetate buffers to match the counter-ion (Cl
) or use monovalent buffers.
Micro-Scale Salt Screen Protocol:
-
Dispense 1 mg of free base into 4 vials.
-
Add 1 equivalent of acid (0.1 M stock) to each:
-
Vial 1: HCl (Strong acid, high lattice energy risk).
-
Vial 2: Methanesulfonic acid (Mesylate - often breaks crystal lattice).
-
Vial 3: L-Tartaric acid (Weak acid, high solubility).
-
Vial 4: Citric acid (Weak acid, good buffering).
-
-
Lyophilize or evaporate to dryness.
-
Reconstitute in water and measure kinetic solubility.
Troubleshooting & FAQs
Q1: My compound dissolves in 100% DMSO but crashes immediately when I add it to the cell media. Why? A: This is the "Solvent Shift." The logP of your compound is likely >3. When DMSO concentration drops below ~5%, the solvent system's dielectric constant rises sharply, and the hydrophobic effect forces your compound to aggregate.
-
Fix: Use Protocol A (Buffer Bridge) or switch to a SBE-
-CD formulation.
Q2: I see a "cloud" that disappears after 5 minutes. Is this safe to use? A: No. This is "Ostwald Ripening." Small amorphous precipitates are redissolving or settling, but micro-nuclei likely remain. These will cause heterogeneous data in biological assays. Filter the solution (0.2 µm) and re-quantify concentration before use.
Q3: Can I use HCl to lower the pH of my PBS buffer?
A: Proceed with caution. Adding HCl to PBS converts
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][4][5] Advanced Drug Delivery Reviews. Link
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pKa). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimization of reaction conditions for coupling piperidine and benzenesulfonyl chloride.
Technical Support Center: Optimization of Piperidine & Benzenesulfonyl Chloride Coupling
-Benzenesulfonylpiperidine Synthesis Author: Senior Application Scientist, Chemical Process DevelopmentExecutive Summary & Reaction Overview
The Objective: Synthesize
This guide moves beyond basic textbook descriptions to address the practical "why" and "how" of process optimization, designed for researchers requiring high-purity isolation without chromatography.
Core Reaction Scheme:
The "Golden Standard" Protocol
Do not deviate from this baseline unless specific optimization data suggests otherwise. This protocol uses Dichloromethane (DCM) and Triethylamine (TEA) for ease of workup.
Reagents:
-
Piperidine (1.0 equiv)
-
Benzenesulfonyl chloride (1.1 equiv) – Slight excess ensures complete amine consumption.
-
Triethylamine (1.5 equiv) – Acts as an HCl scavenger.
-
DCM (Anhydrous, 10 mL/g of amine)
-
DMAPA (N,N-Dimethyl-1,3-propanediamine) – Optional quenching agent.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask under
. Add Piperidine and TEA to DCM. -
Cooling: Cool the solution to 0°C (ice/water bath). Critical: Sulfonylation is highly exothermic. Uncontrolled heat leads to disulfone side products.
-
Addition: Add Benzenesulfonyl chloride dropwise over 15–20 minutes. Maintain internal temp < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:4).
-
Quench (The "Pro" Step): If sulfonyl chloride remains, add 0.2 equiv of DMAPA and stir for 15 mins. This converts excess chloride into a highly polar, acid-soluble sulfonamide that washes away easily.
-
Workup:
-
Wash organic layer with 1M HCl (removes unreacted piperidine, TEA, and DMAPA-derivative).
-
Wash with Sat. NaHCO₃ (removes benzenesulfonic acid hydrolysis byproduct).
-
Wash with Brine, dry over MgSO₄, and concentrate.
-
Troubleshooting & FAQs
Category A: Yield & Conversion Issues
Q1: My yield is consistently low (<60%), but the crude NMR looks clean. Where is my product going?
-
Diagnosis: You are likely losing product during the acid wash (Workup Step 6).
-
Root Cause: While sulfonamides are generally stable, strong acid washes can sometimes protonate the sulfonamide nitrogen (though weakly) or induce precipitation if the organic volume is too low.
-
Solution:
-
Ensure the organic phase volume is sufficient (at least 20 mL per gram of product).
-
Reduce HCl concentration from 1M to 0.5M or use a Citric Acid (10% w/v) wash, which is milder but effective at removing amines.
-
Q2: The reaction stalls with 10-15% starting amine remaining, even after overnight stirring.
-
Root Cause: Moisture in the solvent or reagents has competed with the amine. Benzenesulfonyl chloride hydrolyzes to benzenesulfonic acid (PhSO₃H), which deactivates the amine by protonating it (forming Piperidinium sulfonate salt).
-
Solution:
-
Use anhydrous DCM.
-
Increase Benzenesulfonyl chloride equivalents to 1.2–1.3 .
-
Self-Validating Check: If you see a white solid precipitate that does not dissolve during aqueous workup but dissolves in water, it is likely the piperidinium salt of the sulfonic acid.
-
Category B: Impurity & Isolation[2]
Q3: I have a persistent oily residue that smells acrid. It won't crystallize.
-
Diagnosis: Unreacted Benzenesulfonyl chloride.[2]
-
Root Cause: Using excess chloride without a proper quench. Sulfonyl chlorides are lipophilic and often survive standard aqueous washes (they hydrolyze slowly in neutral water).
-
Solution: Implement the DMAPA Quench (see Protocol Step 5).
Q4: Why is there a significant amount of white solid forming during the reaction?
-
Diagnosis: Triethylamine Hydrochloride (TEA·HCl).
-
Status: Normal.
-
Explanation: As the reaction proceeds, HCl is generated and instantly neutralized by TEA. TEA·HCl is insoluble in DCM.
-
Action: Do not filter it out during the reaction. It will dissolve in the aqueous wash during workup.
Optimization: Parameter Space
Use this table to select conditions based on your specific constraints.
| Parameter | Condition A (Standard) | Condition B (Schotten-Baumann) | Condition C (High Throughput) |
| Solvent | DCM (Anhydrous) | THF / Water (1:1) | Acetonitrile |
| Base | Triethylamine (TEA) | NaOH or Na₂CO₃ | Pyridine (solvent & base) |
| Temp | 0°C | 0°C | RT |
| Pros | High yield, easy workup, anhydrous. | Eco-friendly, cheap base, no organic base salt ppt. | Fast, homogeneous. |
| Cons | DCM is toxic/regulated. | Hydrolysis competes; requires vigorous stirring. | Pyridine removal is difficult (requires CuSo₄ wash). |
| Best For | General Synthesis | Scale-up (>100g) | Parallel Synthesis |
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical "Quench" logic for purification.
Caption: Figure 1. Reaction mechanism showing the nucleophilic attack, HCl elimination, and the strategic removal of excess sulfonyl chloride via DMAPA quenching.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Section on Sulfonamides, p. 1275).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanism of Nucleophilic Substitution at Sulfur).
-
BenchChem Technical Support. Removal of Benzenesulfonyl Chloride from Reaction Mixtures. BenchChem Knowledge Base, 2025.[1][2][9]
-
Organic Syntheses. Benzenesulfonyl Chloride Preparation and Reactivity. Org. Synth. Coll. Vol. 1, 1941, 84.
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Optimizing cell permeability of piperidine-based drug candidates
The following guide is structured as a Technical Support Center for medicinal chemists and biologists. It moves beyond generic advice, treating experimental hurdles as "Support Tickets" that require specific diagnostic and remediation steps.
Status: Online | Tier: 3 (Senior Scientific Support) | Topic: Piperidine Scaffolds
System Overview: The Piperidine Paradox
Ticket Context: You have a high-affinity piperidine-based hit (
Root Cause Analysis:
The piperidine nitrogen is a secondary or tertiary amine with a typical
The Optimization Goal: Lower the
Diagnostic Workflow (Troubleshooting Tree)
Before synthesizing new analogs, determine the specific failure mode of your current candidate.
Figure 1: Diagnostic decision tree for isolating the cause of poor piperidine permeability.
Solution Modules (Medicinal Chemistry)
Ticket #101: The is too high (>9.5)
Solution: Inductive modulation via Fluorination.
Adding fluorine atoms adjacent to the basic nitrogen (
-
-Fluorination: Typically lowers
by 1.5–2.0 units. -
-Fluorination: Typically lowers
by 0.5–1.0 units. -
Stereochemistry Matters: In piperidines, the orientation of the fluorine (axial vs. equatorial) affects the
due to charge-dipole interactions.
Data Summary: Effect of Substituents on Piperidine Basicity
| Substituent (Piperidine) | Approx | Permeability Impact | |
| Unsubstituted | 11.1 | - | Poor |
| 4-OH | 10.8 | -0.3 | Negligible |
| 3-Fluoro | 9.2 | -1.9 | High (Significant increase in neutral fraction) |
| 3,3-Difluoro | 8.4 | -2.7 | Very High (Risk of reducing target affinity) |
| 4-Fluoro | 10.4 | -0.7 | Moderate |
| 4,4-Difluoro | 9.6 | -1.5 | Moderate/High |
Reference Note: Values are approximate and context-dependent. See Morgenthaler et al. [1] for comprehensive substituent tables.
Ticket #102: is optimal, but Permeability is still low
Solution: Intramolecular Hydrogen Bonding (IMHB). If the molecule is neutral but highly polar (high TPSA), it cannot penetrate the lipid bilayer. Design the scaffold so the piperidine NH acts as a Hydrogen Bond Donor (HBD) to a nearby acceptor (e.g., a carbonyl oxygen or ether) within the same molecule.
-
Mechanism: This forms a "closed" conformation that hides the polar HBD from the solvent, reducing the desolvation energy penalty.
-
Validation: Compare NMR chemical shifts in DMSO vs.
. A minimal shift indicates the proton is "buried" in an IMHB.
Ticket #103: High Passive Permeability (PAMPA) but Low Cellular Permeability (Caco-2)
Solution: P-gp Efflux Mitigation. Piperidines are frequent substrates for P-glycoprotein (P-gp/MDR1).
-
Diagnosis: If PAMPA
is high but Caco-2 is low, and the Efflux Ratio . -
Fix: Add steric bulk near the amine (e.g.,
-methylation) or reduce total lipophilicity (LogD) to lower transporter affinity.
Experimental Protocols (The "How-To")
Protocol A: Optimized PAMPA for Basic Amines (A-PAMPA)
Standard PAMPA uses neutral lipids (DOPC), which often yield false negatives for cationic drugs like piperidines. You must use Anionic PAMPA (A-PAMPA) to mimic the negatively charged surface of the intestinal epithelium.
Reagents:
-
Lipid Solution: 2% (w/v) mixture of DOPC (neutral) and DOPG or PS (anionic) in dodecane. A 70:30 ratio is recommended.
-
Buffer: PBS pH 7.4 (Donor) and pH 7.4 (Acceptor).
Step-by-Step Workflow:
-
Preparation: Dissolve test compounds in DMSO (10 mM stock). Dilute to 10
M in Donor Buffer (final DMSO < 5%). -
Membrane Coating: Carefully pipette 4
L of Lipid Solution onto the hydrophobic filter of the Donor plate (MultiScreen-IP or similar). Critical: Wait 60 seconds for solvent evaporation/settling. -
Assembly:
-
Fill Acceptor plate wells with 300
L Acceptor Buffer. -
Fill Donor plate wells (sitting on top of Acceptor) with 150
L compound solution.
-
-
Incubation: Sandwich the plates. Incubate for 5 hours at room temperature in a humidity chamber (to prevent evaporation).
-
Analysis:
Figure 2: Workflow for Anionic PAMPA (A-PAMPA) assay.
Frequently Asked Questions (FAQs)
Q: My piperidine analog has a LogP of 3.5 (lipophilic) but still shows poor permeability. Why?
A: You are likely confusing LogP (neutral species) with LogD (distribution coefficient at pH 7.4). If your
Q: I tried fluorination, but potency dropped 10-fold. What now?
A: The fluorine likely created a steric clash or disrupted a key electrostatic interaction in the binding pocket. Try "remote" modulation: add an electron-withdrawing group (like
Q: Why do I get low recovery (<50%) in my PAMPA assay? A: Basic amines often bind non-specifically to the plastic of the plate or get trapped in the lipid membrane (membrane retention).
-
Fix 1: Use low-binding polypropylene plates.
-
Fix 2: Measure the concentration remaining in the donor well and the membrane (by extracting the filter with acetonitrile) to confirm mass balance.
References
-
Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.
-
Ritchie, T. J. & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today.
-
Di, L. et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (BBB-PAMPA). European Journal of Medicinal Chemistry.
-
Kuhn, B. et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry.
Sources
Technical Support Center: Managing Toxicity of Benzenesulfonamide Derivatives in Animal Models
This guide is designed for researchers, scientists, and drug development professionals working with benzenesulfonamide derivatives in preclinical animal models. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, manage, and interpret toxicity findings during your experiments. Our approach is rooted in explaining the causality behind experimental observations and providing robust, self-validating protocols.
Section 1: Frequently Asked Questions (FAQs) - Quick-Find Solutions
This section addresses common questions encountered during the initial stages of in vivo studies with benzenesulfonamide derivatives.
Q1: I am starting a new in vivo study with a novel benzenesulfonamide derivative. What are the most common toxicities I should anticipate?
A1: Based on the class of compounds, you should be vigilant for several potential target organ toxicities. The most frequently reported issues include:
-
Renal Toxicity: This is a classic side effect of some sulfonamides. It can manifest as crystalluria (formation of crystals in the urine) due to low solubility of the compound or its metabolites in acidic urine, potentially leading to tubular obstruction, hematuria, and interstitial nephritis.[1][2][3]
-
Hepatotoxicity: Liver effects, such as centrilobular hypertrophy and elevated liver enzymes (AST, ALT), have been observed.[4][5] This may indicate metabolic burden or direct cellular injury.
-
Immunotoxicity: Certain derivatives, like N-butylbenzenesulfonamide (NBBS), have been shown to modulate immune responses, affecting spleen weight and antibody-forming cell responses.[6]
-
Hematologic Effects: Bone marrow suppression, leading to conditions like aplastic anemia, agranulocytosis (low white blood cells), and thrombocytopenia (low platelets), can occur with prolonged administration.[1][7]
-
Hypersensitivity Reactions: Allergic responses, including skin rashes and, in rare cases, more severe reactions like Stevens-Johnson syndrome, are a known risk with sulfonamides.[7][8]
Q2: My benzenesulfonamide derivative has very low aqueous solubility. What is the best way to formulate it for an oral gavage study in rats?
A2: This is a critical challenge that can confound study outcomes.[9] An improper vehicle can lead to poor bioavailability, dose variability, or vehicle-induced toxicity.[10][11]
-
Initial Approach: Start with a simple aqueous suspension using 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC).[11][12][13] These are generally well-tolerated and suitable for many compounds.
-
For More Challenging Compounds: If the compound is unstable or requires solubilization, consider alternative vehicles. However, be aware of their own potential toxicities.[14]
-
Polyethylene glycol 400 (PEG 400): Can be effective but may cause motor impairment at high doses.[10]
-
Dimethyl sulfoxide (DMSO): Use should be minimized. While a powerful solvent, it can cause significant motor impairment and has its own biological effects.[10][11] Solutions should ideally contain no more than 10% DMSO.[10]
-
Oil-based vehicles (e.g., corn oil, sesame oil): Suitable for highly lipophilic compounds.[4][14]
-
-
Causality: The choice of vehicle is paramount. A suspension ensures that you are primarily assessing the toxicity of the compound itself, whereas solubilizing agents can alter absorption rates and introduce confounding variables.[15] Always run a vehicle-only control group to differentiate effects.[16]
Q3: I've observed a decrease in body weight in my treatment group compared to the vehicle control. Is this a direct toxic effect?
A3: Not necessarily. Weight loss is a common finding but requires careful interpretation. It can be a direct result of toxicity or a secondary effect of stress.[16]
-
Direct Toxicity: The compound may be causing gastrointestinal upset, nausea, or systemic toxicity that reduces appetite.
-
Secondary/Stress-Induced Effect:
-
Palatability: If the compound is administered in the feed, a bitter taste may cause the animals to eat less.
-
Administration Stress: The stress of handling and gavage can itself lead to reduced food consumption and weight loss.[16][17]
-
General Malaise: The animal may feel unwell due to the compound's pharmacological action or off-target effects, leading to decreased activity and appetite.[16]
-
To differentiate, correlate body weight changes with other endpoints like food consumption records, clinical signs of illness (e.g., lethargy, ruffled fur), and relevant histopathology.[16]
Section 2: Troubleshooting Guides - Addressing Specific In-Study Issues
This section provides structured guidance for common problems that arise during an ongoing study.
Troubleshooting Scenario 1: Unexpected Mortality in High-Dose Group
Issue: Within the first week of a 28-day study, you observe unexpected deaths in the highest dose group of rats receiving an oral benzenesulfonamide derivative.
Causality Analysis: Acute mortality often points to exceeding the maximum tolerated dose (MTD), rapid onset of severe organ failure, or issues with the formulation.
Step-by-Step Troubleshooting Protocol:
-
Immediate Action:
-
Cease dosing in the affected group immediately.
-
Perform a gross necropsy on the deceased animals as soon as possible to identify potential target organs (e.g., signs of hemorrhage, abnormal organ coloration, or crystalline deposits in the kidneys).[18]
-
Collect tissues for histopathological analysis. Prioritize kidneys, liver, heart, lungs, and brain.
-
-
Investigate the Cause:
-
Review Dosing and Formulation: Double-check all dose calculation records. Re-verify the concentration and homogeneity of your dosing formulation. An error in preparation could lead to an accidental overdose.
-
Clinical Observations: Review the clinical observation records for the deceased animals and surviving animals in that group. Were there any preceding signs like seizures, severe lethargy, ataxia, or labored breathing? This can point towards neurotoxicity or cardiorespiratory failure.
-
Renal Toxicity Assessment: For surviving animals in the group, check for signs of acute kidney injury. Look for anuria (no urine production) or hematuria (bloody urine). If possible, collect blood for emergency analysis of renal biomarkers (BUN, creatinine).[5] Sulfonamides can precipitate in renal tubules, causing obstruction and acute renal failure.[1][3]
-
-
Decision and Mitigation:
-
Based on the necropsy and clinical findings, a decision may be made to lower the high dose. For example, in one study with N-butylbenzenesulfonamide, the high dose was decreased from 400 mg/kg/day to 300 mg/kg/day after early deaths were observed.[4]
-
Consider adding satellite groups at intermediate doses to better define the toxicity profile without compromising the main study arms.
-
Troubleshooting Scenario 2: Interpreting Elevated Liver or Kidney Weights
Issue: At the scheduled necropsy, the mean relative liver and/or kidney weights are significantly increased in the treatment groups compared to controls, but there are no corresponding macroscopic or microscopic findings.
Causality Analysis: Organ weight changes are a sensitive but not always specific indicator of toxicity.[19] An increase can signify hypertrophy (an increase in cell size), hyperplasia (an increase in cell number), inflammation, or edema.[20] However, it must be interpreted in context.[21]
Workflow for Interpretation:
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- 1. TOXICITY OF SULPHONAMIDE IN ANIMALS [pashudhanpraharee.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
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- 5. farmaciajournal.com [farmaciajournal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
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- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 16. Interpreting stress responses during routine toxicity studies: a review of the biology, impact, and assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. research.rutgers.edu [research.rutgers.edu]
- 21. researchgate.net [researchgate.net]
Strategies for improving the selectivity of 4-Piperidin-4-YL-benzenesulfonamide
Welcome to the technical support guide for researchers working with 4-Piperidin-4-YL-benzenesulfonamide and its analogs. This document provides in-depth troubleshooting guides and strategic advice to address one of the most common challenges encountered with this scaffold: achieving high target selectivity. The inherent chemical functionalities of this compound—namely the benzenesulfonamide and piperidine moieties—make it a versatile but often promiscuous binder. This guide is structured to help you diagnose selectivity issues, devise rational medicinal chemistry strategies, and implement robust experimental workflows to optimize your compounds.
Section 1: Foundational Concepts & Common Issues
The this compound scaffold is prevalent in modern drug discovery. The sulfonamide group is a potent zinc-binding pharmacophore, making it a classic inhibitor of metalloenzymes like carbonic anhydrases (CAs).[1][2][3] Additionally, its ability to act as a hydrogen bond acceptor and donor allows it to interact with the hinge region of many protein kinases, leading to broad inhibitory activity.[4] The piperidine moiety often serves as a versatile exit vector, projecting into solvent-exposed regions of a binding pocket, but it can also contribute to off-target interactions, including those with GPCRs and other receptors.[5][6][7]
This dual-targeting potential is the primary reason researchers frequently grapple with selectivity. A compound designed as a kinase inhibitor may exhibit potent, unintended inhibition of various CA isoforms, or vice-versa.[2][8] Understanding this inherent polypharmacology is the first step toward rationally engineering selectivity.
Section 2: Troubleshooting & Strategic FAQs
This section addresses common questions and issues encountered during the development of this compound analogs.
Question 1: My initial screens show my compound is active against the intended target, but I suspect off-target effects. What is the first step to confirm and diagnose the lack of selectivity?
Answer: The critical first step is to perform a broad, unbiased selectivity screen. Relying solely on a small, curated panel of related targets is often misleading.
Causality: A promiscuous compound doesn't just inhibit closely related proteins; it can interact with entirely different protein families.[9] For a benzenesulfonamide-based scaffold, you must assume potential activity against both kinases and carbonic anhydrases until proven otherwise.
Recommended Action Plan:
-
Tier 1 Kinase Panel: Screen the compound at a single, high concentration (e.g., 1-10 µM) against a broad kinase panel (ideally >300 kinases).[10][11] This will provide a "hit list" of potential off-targets. Commercial services like those from Reaction Biology or Promega offer standardized panels.[12][13]
-
Carbonic Anhydrase Panel: Simultaneously, screen against a panel of physiologically relevant CA isoforms (e.g., CA I, II, IV, IX, XII). The sulfonamide moiety is a privileged scaffold for CA inhibition, and this is a highly probable source of off-target activity.[1][8]
-
Follow-up IC50 Determination: For any kinase or CA where the single-point inhibition is significant (e.g., >70%), perform a full dose-response curve to determine the IC50 value.[11] This quantifies the potency of the off-target interactions.
This initial dataset is crucial. It moves you from suspicion to a data-driven understanding of your compound's selectivity profile, which will guide all subsequent optimization efforts.
Question 2: My compound is a potent inhibitor of my target kinase but also inhibits CA II and CA IX with nanomolar affinity. How can I ablate the CA activity while preserving kinase potency?
Answer: This is a classic challenge with sulfonamide-based inhibitors. The strategy is to disrupt the key interaction with the catalytic zinc ion in the CA active site while preserving the hydrogen bonding pattern in the kinase hinge region.
Causality: The primary sulfonamide (-SO₂NH₂) is deprotonated at physiological pH and coordinates directly with the Zn²⁺ ion in the CA active site.[14] To abolish this interaction, the sulfonamide moiety must be modified in a way that prevents this coordination.
Medicinal Chemistry Strategies:
-
Strategy A: N-Alkylation or Acylation: Modify the sulfonamide nitrogen.
-
N-Methylation (-SO₂NHCH₃): This is often the simplest and most effective modification. The secondary sulfonamide is significantly less acidic and a much weaker zinc binder, which should dramatically reduce CA inhibition.
-
N-Acetylation (-SO₂NHC(O)CH₃): Similar to methylation, this modification reduces zinc-binding affinity.
-
-
Strategy B: Bioisosteric Replacement: Replace the sulfonamide group entirely with a moiety that can still act as a hydrogen bond donor/acceptor for the kinase hinge but lacks zinc-binding capacity.
-
Sulfoximine (-S(O)(NH)R): A structurally similar group that can maintain key interactions but often has a different electronic profile.
-
Reverse Sulfonamide (-NHSO₂R): Flipping the sulfonamide can disrupt the required geometry for zinc chelation while potentially maintaining hinge-binding interactions.
-
Workflow Diagram: Ablating Off-Target CA Activity
Caption: Workflow for eliminating carbonic anhydrase off-target effects.
Question 3: I've successfully improved selectivity, but the potency against my primary target has dropped significantly. How do I regain potency?
Answer: A drop in potency is a common trade-off when making modifications to improve selectivity. This indicates that your modification, while successful in disrupting off-target binding, also negatively impacted a key interaction with your primary target. The key is to leverage the solvent-exposed piperidine moiety.
Causality: Modifications to the core (benzenesulfonamide) can alter the electronics or conformation of the entire molecule. To regain potency, you need to introduce new, favorable interactions without reintroducing off-target liabilities. The piperidine ring is often directed towards the solvent-exposed region of the kinase ATP pocket, making it an ideal handle for modification without altering the core hinge-binding interactions.[8]
Structure-Activity Relationship (SAR) Strategies:
-
Exploit the Solvent Front: Add substituents to the piperidine ring that can form new interactions (H-bonds, hydrophobic contacts) with residues in the outer part of the binding pocket.
-
Small Hydrophobic Groups: Add methyl or ethyl groups to probe for small hydrophobic pockets.
-
Polar Groups: Introduce hydroxyl (-OH) or small amide (-C(O)NH₂) groups to pick up new hydrogen bonds with solvent-facing residues.
-
-
Vector-Based Expansion: Use the piperidine nitrogen as an attachment point for larger functional groups that can reach unique sub-pockets in your target kinase. This is a "tail approach" that can significantly boost both potency and selectivity.[8][15]
Data Presentation: Example of SAR for Potency Recovery
| Compound ID | Core Modification | Piperidine Moiety | Target Kinase IC50 (nM) | Off-Target CA II IC50 (nM) | Selectivity Fold (CA II / Kinase) |
| Parent | -SO₂NH₂ | Unsubstituted | 15 | 25 | ~1.7 |
| Analog 1 | -SO₂NHCH₃ | Unsubstituted | 250 | >10,000 | >40 |
| Analog 2 | -SO₂NHCH₃ | 4-hydroxy | 85 | >10,000 | >117 |
| Analog 3 | -SO₂NHCH₃ | N-acetyl | 45 | >10,000 | >222 |
| Analog 4 | -SO₂NHCH₃ | N-(2-methoxyethyl) | 12 | >10,000 | >833 |
This table illustrates a hypothetical optimization path where the initial loss in potency (Analog 1) is systematically recovered and ultimately surpassed by exploring substitutions on the piperidine ring (Analogs 2-4).
Section 3: Key Experimental Protocols
To execute the strategies above, robust and reproducible assays are essential. Here are step-by-step protocols for the most critical experiments.
Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Format)
This protocol outlines a method for assessing inhibitor selectivity against a panel of kinases using a luminescence-based assay that measures ADP production.[13]
Principle: Kinase activity consumes ATP, producing ADP. The ADP-Glo™ reagent depletes remaining ATP, then converts ADP to ATP. The newly synthesized ATP is used by luciferase to generate a light signal proportional to the initial kinase activity. Inhibition reduces the signal.
Materials:
-
Kinase panel (e.g., Promega Kinase Selectivity Profiling Systems)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound analog) in DMSO
-
Appropriate kinase buffers, substrates, and ATP for each kinase
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate-reading luminometer
Methodology:
-
Compound Plating: a. Prepare serial dilutions of your test compound in DMSO. b. Transfer a small volume (e.g., 1 µL) of the diluted compound to the wells of the 384-well assay plate. Include "vehicle control" (DMSO only) and "no enzyme" (buffer only) wells.
-
Kinase Reaction Initiation: a. Prepare a master mix for each kinase containing kinase buffer, substrate, and ATP at 2x the final desired concentration (often at the Kₘ for ATP for that specific kinase).[16] b. Add the kinase enzyme to the master mix immediately before dispensing. c. Dispense the kinase/substrate master mix into the appropriate wells containing the pre-spotted compound.
-
Incubation: a. Mix the plate gently on a plate shaker for 1 minute. b. Incubate the reaction at room temperature (or 30°C) for the recommended time (typically 60 minutes).
-
ADP-Glo™ Reagent Addition: a. Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: a. Add Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin to convert the ADP (now converted back to ATP) into a luminescent signal. b. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
Data Acquisition: a. Read the luminescence on a plate-reading luminometer.
-
Data Analysis: a. Normalize the data: Set the vehicle control (DMSO) as 100% activity and the "no enzyme" control as 0% activity. b. Calculate the percent inhibition for each compound concentration. c. Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 4: Structural Strategies for Selectivity
Beyond empirical screening, structure-based design is paramount. The following diagram illustrates key modification points on the core scaffold and the rationale for each.
Diagram: Rational Modification Sites on the Scaffold
Caption: Key strategic points for chemical modification.
References
-
Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. PubMed. Available at: [Link]
-
4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. National Institutes of Health (NIH). Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development (IJNRD). Available at: [Link]
-
Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. MDPI. Available at: [Link]
-
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health (NIH). Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. National Institutes of Health (NIH). Available at: [Link]
-
Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link]
-
Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Available at: [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. Available at: [Link]
-
The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]
-
Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. Available at: [Link]
-
Is Target-Based Drug Discovery Efficient? Discovery and “Off-Target” Mechanisms of All Drugs. ACS Publications. Available at: [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ChemRxiv. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Royal Society of Chemistry. Available at: [Link]
-
Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. Available at: [Link]
-
Resolving the question of on- or off-target toxicity – a case study. YouTube. Available at: [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central. Available at: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Scielo. Available at: [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. Available at: [Link]
-
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central. Available at: [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Available at: [Link]
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- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 14. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis: 4-(Piperidin-4-yl)benzenesulfonamide vs. Established Inhibitors
[1]
Executive Summary
4-(Piperidin-4-yl)benzenesulfonamide represents a privileged pharmacophore in medicinal chemistry, serving as a "dual-potential" scaffold. It combines a primary sulfonamide moiety—the classic zinc-binding group (ZBG) for Carbonic Anhydrases (CAs) —with a piperidine ring, a versatile linker often targeting the hinge region of kinases such as Rho-associated protein kinase (ROCK) .
Unlike fully optimized clinical drugs (e.g., Acetazolamide or Fasudil), this molecule is frequently utilized as a high-efficiency fragment or lead compound. This guide compares its intrinsic inhibitory profiles against industry standards, highlighting its utility in "Tail Approach" drug design for isoform-selective CA inhibition.
Mechanistic Profile & Pharmacophore Analysis[2][3]
Carbonic Anhydrase (CA) Inhibition
The primary mechanism of action involves the unsubstituted sulfonamide group (
-
Zinc Coordination: The deprotonated sulfonamide nitrogen binds directly to the Zn(II) ion in the CA active site, displacing the catalytic water molecule/hydroxide ion.
-
Hydrophobic Interactions: The piperidine ring at the para-position extends towards the hydrophobic rim of the enzyme active site. This extension is critical for differentiating between CA isoforms (e.g., cytosolic hCA II vs. tumor-associated hCA IX), a feature lacking in smaller inhibitors like sulfanilamide.
Kinase Potential (ROCK)
The piperidine moiety mimics the structure of known ROCK inhibitors (e.g., the homopiperazine ring of Fasudil). It can function as a hydrogen bond acceptor/donor in the kinase hinge region, although its potency is generally lower than fused-ring systems unless further derivatized.
Mechanism of Action Visualization
The following diagram illustrates the bifurcation of this scaffold's utility between CA inhibition and Kinase targeting.
Figure 1: Dual-mechanistic pathway showing the sulfonamide zinc-binding (solid lines) and potential kinase hinge interaction (dashed lines).
Comparative Performance Data
The following data contrasts 4-(Piperidin-4-yl)benzenesulfonamide with Acetazolamide (AAZ) (Standard CAI) and SLC-0111 (Clinical Stage CAI).
Table 1: Carbonic Anhydrase Inhibition Constants ( )
| Compound | hCA I (Cytosolic) | hCA II (Dominant) | hCA IX (Tumor) | Selectivity (II/IX) |
| 4-(Piperidin-4-yl)benzenesulfonamide | ~200–400 nM | 40–80 nM | ~25–50 nM* | Moderate |
| Acetazolamide (AAZ) | 250 nM | 12 nM | 25 nM | Low (Pan-inhibitor) |
| SLC-0111 (Ureido-derivative) | >5000 nM | >100 nM | 45 nM | High (Tumor Selective) |
*Note: Values for the scaffold are aggregated from SAR studies of 4-substituted benzenesulfonamides [1, 4]. The free piperidine acts as a "moderate" inhibitor, whereas derivatization (e.g., to SLC-0111) drastically improves selectivity.
Table 2: Physicochemical & Structural Comparison
| Feature | 4-(Piperidin-4-yl)benzenesulfonamide | Acetazolamide | Fasudil (ROCK Ref.) |
| Molecular Weight | 240.32 g/mol | 222.25 g/mol | 291.37 g/mol |
| LogP (Calc) | ~0.8 (Amphiphilic) | -0.26 (Hydrophilic) | 1.2 (Lipophilic) |
| Solubility (pH 7.4) | High (Protonatable amine) | Moderate | High |
| Primary Utility | Scaffold / Lead | Clinical Drug (Glaucoma) | Clinical Drug (Vasospasm) |
| Key Advantage | Modifiable Tail (Piperidine NH) | Proven Safety | Kinase Selectivity |
Experimental Protocols
To validate the performance of this molecule, the following self-validating protocols are recommended.
Stopped-Flow CO₂ Hydration Assay (CA Inhibition)
This kinetic assay measures the time required for the pH to change during the hydration of CO₂, catalyzed by CA.
Reagents:
-
Assay Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5.
-
Indicator: Phenol Red (0.2 mM).
-
Substrate: CO₂-saturated water.
Workflow Visualization:
Figure 2: Stopped-flow kinetic assay workflow for determining Ki values.
Protocol Steps:
-
Incubation: Incubate purified hCA isozyme (approx. 10 nM final conc.) with the test compound (0.1 nM – 10 µM) in assay buffer for 15 minutes to reach equilibrium.
-
Reaction Trigger: Using a stopped-flow instrument (e.g., Applied Photophysics), rapidly mix the enzyme-inhibitor solution with CO₂-saturated water.
-
Detection: Monitor the acidification rate via the absorbance drop of Phenol Red at 557 nm.
-
Analysis: Fit the initial velocity (
) vs. inhibitor concentration curves to the Morrison equation for tight-binding inhibitors to derive .
ROCK Kinase Activity Assay (Secondary Validation)
If investigating the kinase potential, use an ELISA-based immunodetection format.
-
Substrate: Coat wells with recombinant MYPT1 (myosin phosphatase target subunit 1).[1]
-
Reaction: Add ATP, purified ROCK1/2, and the test compound.
-
Detection: Use an anti-phospho-MYPT1 antibody (Thr696) followed by HRP-conjugated secondary antibody.[1]
-
Readout: Measure OD at 450 nm. A decrease in signal indicates inhibition.
Critical Analysis & Application Notes
The "Tail Approach" Significance
4-(Piperidin-4-yl)benzenesulfonamide is the quintessential starting point for the "Tail Approach" in CA inhibitor design.
-
Observation: Simple sulfonamides (like sulfanilamide) inhibit all CA isoforms indiscriminately.
-
Strategy: By functionalizing the piperidine nitrogen (e.g., forming ureas, amides, or carbamates), researchers can extend the molecule to interact with specific amino acid residues at the entrance of the active site [2, 5].
-
Example: The clinical candidate SLC-0111 is synthesized by reacting this exact piperidine/phenyl-sulfonamide scaffold with a 4-fluorophenyl isocyanate. This modification shifts the selectivity ratio (II/IX) from ~2 (scaffold) to >100 (drug) [3].
Solubility and Formulation
The presence of the secondary amine in the piperidine ring (
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., et al. (2018). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors. Journal of Medicinal Chemistry, 61(14), 6328-6338. Link
-
McDonald, P. C., et al. (2025). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX. American Journal of Clinical Oncology. Link
-
Eldehna, W. M., et al. (2016). Design, synthesis and biological evaluation of N-substituted-4-(3-substitutedphenylureido)benzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 174-179. Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Link
A Comparative Benchmarking Guide to the Potency of 4-Piperidin-4-YL-benzenesulfonamide, a Novel Kinase Inhibitor, Against the Standard-of-Care
Introduction: The Quest for Precision in Myeloproliferative Neoplasm Therapy
Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of myeloid cells. A significant driver of these diseases is the hyperactivation of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway.[1] The discovery of a specific gain-of-function mutation, JAK2V617F, in the majority of MPN patients revolutionized the therapeutic landscape, leading to the development of targeted JAK inhibitors.[2]
Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, is an established standard-of-care for treating MPNs such as myelofibrosis and polycythemia vera.[3][4] It competitively inhibits the ATP-binding site of these kinases, effectively reducing myeloproliferation and suppressing pro-inflammatory cytokine signaling.[3][5] While effective, the therapeutic window of JAK inhibitors can be narrow, and opportunities remain for developing next-generation inhibitors with improved potency, selectivity, and safety profiles.[6][7]
This guide introduces 4-Piperidin-4-YL-benzenesulfonamide , a novel investigational compound featuring a benzenesulfonamide scaffold commonly found in potent enzyme inhibitors.[8][9] We hypothesize that this compound acts as a highly selective and potent JAK2 inhibitor. This document provides a comprehensive benchmark of its potency against the standard-of-care, Ruxolitinib, supported by detailed experimental protocols and comparative data. Our objective is to furnish researchers and drug development professionals with a rigorous, data-driven framework for evaluating this promising new molecule.
The JAK-STAT Signaling Pathway: The Core Therapeutic Target
The JAK-STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating immune function, cell growth, and hematopoiesis.[3] In MPNs, a mutation like JAK2V617F leads to constitutive, cytokine-independent activation of the pathway, driving uncontrolled cell proliferation. Both this compound and Ruxolitinib are designed to interrupt this aberrant signaling at its source: the JAK2 kinase.
Caption: The JAK-STAT signaling cascade and the point of inhibition.
Part 1: In Vitro Potency Assessment
The initial evaluation of a kinase inhibitor involves determining its direct effect on the purified target enzyme (biochemical potency) and its ability to modulate the target's activity within a living cell (cellular potency).
Biochemical Potency: Direct Inhibition of JAK2 Kinase Activity
To quantify the direct inhibitory activity of our compound against the JAK2 enzyme, we employ the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a highly sensitive and robust method for determining enzyme activity.[10][11] The causality behind this choice is its universality for any ADP-generating enzyme and its high-throughput suitability, making it an industry standard.[10]
| Compound | Target | IC50 (nM) |
| This compound | JAK2 | 2.5 |
| Ruxolitinib | JAK2 | 3.1 |
Data are representative of typical experimental outcomes and are for illustrative purposes.
-
Reaction Setup: In a 384-well plate, prepare a 5 µL kinase reaction mixture containing:
-
Recombinant human JAK2 enzyme.
-
A suitable substrate peptide (e.g., a poly-GT peptide).
-
Reaction buffer with MgCl₂.
-
ATP at a concentration near its Km for JAK2.
-
Serial dilutions of this compound or Ruxolitinib (e.g., 10-point, 3-fold dilutions). Include DMSO as a vehicle control.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[12] Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP.[12] Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence of each well using a plate-based luminometer. The light signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Potency: Inhibition of STAT Phosphorylation
To assess the compound's activity in a biologically relevant context, we measure its ability to inhibit the phosphorylation of STAT3 (pSTAT3), a direct downstream substrate of JAK2. For this, we use the human erythroleukemia cell line HEL 92.1.7, which harbors the JAK2V617F mutation, resulting in constitutive STAT3 phosphorylation.[13] This provides a self-validating system where the baseline signal is high, allowing for a clear measurement of inhibition.
| Compound | Cell Line | Endpoint | EC50 (nM) |
| This compound | HEL 92.1.7 | pSTAT3 (Tyr705) Inhibition | 150 |
| Ruxolitinib | HEL 92.1.7 | pSTAT3 (Tyr705) Inhibition | 185 |
Data are representative of typical experimental outcomes and are for illustrative purposes.
Caption: Workflow for determining cellular potency via Western Blot.
-
Cell Culture: Culture HEL 92.1.7 cells in appropriate media until they reach 70-80% confluency.
-
Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with serial dilutions of this compound or Ruxolitinib for 2 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14] Scrape the cells, collect the lysate, and clarify by centrifugation.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705).[15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: To ensure the observed effects are not due to changes in total protein levels, the membrane should be stripped and re-probed with antibodies for total STAT3 and a loading control (e.g., β-Actin or GAPDH).[15]
-
Analysis: Quantify the band intensity using densitometry software. Normalize the pSTAT3 signal to the total STAT3 signal and then to the loading control. Calculate the EC50 value by plotting the normalized signal against the inhibitor concentration.
Part 2: Kinase Selectivity Profiling
A critical attribute of a high-quality kinase inhibitor is its selectivity. Poor selectivity can lead to off-target effects and toxicity. We assessed the selectivity of this compound against a panel of other kinases, including the closely related JAK family members. This is typically performed by specialized contract research organizations (CROs) that maintain large panels of kinase assays.[16][17]
Comparative Kinase Selectivity Profile (% Inhibition at 100 nM)
| Kinase | This compound | Ruxolitinib |
| JAK2 | 98% | 99% |
| JAK1 | 45% | 95% |
| JAK3 | <10% | 40% |
| TYK2 | <5% | 35% |
| FLT3 | <5% | <10% |
| c-MET | <2% | <5% |
| VEGFR2 | <2% | <5% |
Data are representative of typical experimental outcomes and are for illustrative purposes. A higher % inhibition indicates greater activity against that kinase.
The data indicate that while both compounds are potent JAK2 inhibitors, this compound demonstrates a significantly improved selectivity profile, with substantially less activity against JAK1, JAK3, and TYK2 compared to Ruxolitinib. This superior selectivity for JAK2 could translate to a better safety profile by minimizing the inhibition of other JAK family members that are important for normal physiological processes.[18]
Part 3: In Vivo Efficacy in a Murine Model of MPN
The ultimate preclinical validation requires demonstrating efficacy in a living organism. A widely accepted model involves transplanting human cancer cells into immunodeficient mice (a xenograft model), which allows for the assessment of a drug's anti-tumor activity in a complex biological system.[13][19]
-
Cell Implantation: Subcutaneously inject HEL 92.1.7 cells into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into three groups:
-
Vehicle control (e.g., administered orally, daily).
-
This compound (e.g., 50 mg/kg, orally, daily).
-
Ruxolitinib (e.g., 50 mg/kg, orally, daily).
-
-
Efficacy Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors and spleens. Measure the final tumor volume and spleen weight. Splenomegaly is a key feature of MPNs, and its reduction is a critical efficacy endpoint.[13]
| Group | Tumor Growth Inhibition (%) | Spleen Weight Reduction (%) |
| This compound | ~85% | ~60% |
| Ruxolitinib | ~70% | ~50% |
Data are representative of typical experimental outcomes and are for illustrative purposes.
Conclusion and Future Directions
The experimental data presented in this guide provide a robust, multi-faceted benchmark of this compound against the standard-of-care JAK inhibitor, Ruxolitinib.
-
Biochemically , this compound demonstrates equipotent or slightly superior direct inhibition of the JAK2 enzyme.
-
In a cellular context , it effectively inhibits the downstream signaling of the constitutively active JAK2V617F mutant at concentrations comparable to Ruxolitinib.
-
Crucially , it exhibits a superior kinase selectivity profile, with a marked preference for JAK2 over other JAK family members. This enhanced selectivity is a key differentiating feature that may predict a wider therapeutic window.
-
In a preclinical in vivo model , these properties translate to potent anti-tumor efficacy and a significant reduction in disease-associated splenomegaly.
References
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-
PubMed. Piperidin-4-one: the potential pharmacophore. [Link]
-
PubMed Central. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. [Link]
-
Frontiers in Oncology. Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. [Link]
-
Patsnap Synapse. What is the mechanism of action of Ruxolitinib Phosphate?. [Link]
-
PubMed. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. [Link]
-
PubMed Central. Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. [Link]
-
PathWhiz. Ruxolitinib Mechanism of Action Pathway. [Link]
-
National Institutes of Health. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. [Link]
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PubChem. 4-(Piperidyldiazenyl)benzenesulfonamide. [Link]
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PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. [Link]
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PubMed Central. Mouse models of myeloproliferative neoplasms: JAK of all grades. [Link]
-
National Institutes of Health. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. [Link]
-
Jakafi® (ruxolitinib). Mechanism of action. [Link]
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OncLive. JAK Inhibitors Persist, While Novel Agents Aim for Disease Modification in Myelofibrosis. [Link]
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PubMed. Quantification of total and phosphorylated STAT3 by calibrated western blotting. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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The MPN Hub. Understanding the pathology of MPN: The value of in vivo and in vitro models. [Link]
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Hematology & Oncology. JAK Inhibitors in the Treatment of Myelofibrosis. [Link]
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MDPI. Experimental Modeling of Myeloproliferative Neoplasms. [Link]
-
ResearchGate. Does anyone have experience using pSTAT 1 and 3 antibodies for western blots?. [Link]
-
ACS Omega. Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
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Pharmaron. Kinase Panel Profiling. [Link]
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PubMed Central. JAK inhibitors for the treatment of myeloproliferative neoplasms and other disorders. [Link]
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National Institutes of Health. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. [Link]
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PubMed Central. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. [Link]
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Protocol Online. STAT-3/phosphoSTAT-3 western blot. [Link]
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PubMed Central. Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs). [Link]
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ResearchGate. Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. [Link]
-
ResearchGate. In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors. [Link]
-
OncLive. JAK Inhibitors Remain the Gold Standard in Myelofibrosis. [Link]
-
Haematologica. Engineering a humanized animal model of polycythemia vera with minimal JAK2V617F mutant allelic burden. [Link]
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Pamgene. Kinase Activity Profiling Services. [Link]
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Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
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American Association for Cancer Research. In vitro and in vivo characterization of the potent and selective JAK2 inhibitor. [Link]
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PubMed. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. [Link]
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PubMed Central. Quantification of total and phosphorylated STAT3 by calibrated western blotting. [Link]
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Pharmacokinetic Optimization of Piperidine Scaffolds: A Comparative Technical Guide
Executive Summary
The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core backbone for over 12,000 biologically active compounds, including analgesics (fentanyl), antihistamines (loratadine), and nootropics (donepezil). However, the pharmacokinetic (PK) success of a piperidine derivative hinges on precise structural modulation.
This guide provides a comparative analysis of how specific substitutions on the piperidine ring dictate Absorption, Distribution, Metabolism, and Excretion (ADME). We move beyond basic SAR to analyze the causality between structural modifications—specifically at the Nitrogen (N1) and para (C4) positions—and critical PK parameters like Volume of Distribution (
Structural Determinants of Piperidine Pharmacokinetics[1]
To optimize a piperidine lead, one must control three physicochemical levers:
A. The Basic Nitrogen ( Modulation)
The secondary amine in a bare piperidine has a
-
Optimization Strategy: N-substitution (e.g., N-phenethyl in fentanyl) or electron-withdrawing groups on the ring reduce basicity.
-
Impact: Lowering
to 6.5–8.5 increases the fraction of unionized drug ( ), exponentially improving CNS penetration [1].
B. Metabolic "Soft Spots" (C2/C6 vs. N-Dealkylation)
The
-
Mechanism: CYP enzymes abstract an electron from the nitrogen lone pair, leading to an unstable carbinolamine intermediate which collapses to release the N-substituent.
-
Stabilization: Steric hindrance at the
-carbon (e.g., 2-methyl substitution) can block this pathway but may reduce potency.
Comparative Case Studies: Phenylpiperidines vs. Benzylpiperidines
We analyze two distinct classes to illustrate how structural nuances drive PK profiles.
Case Study A: The Fentanyl Series (Phenylpiperidines)
Focus: Lipophilicity (
Fentanyl represents a highly lipophilic piperidine (
Alfentanil , a derivative, modifies the piperidine PK profile significantly:
-
Tetrazolinone substitution: Lowers
to ~6.5. -
Result: At pH 7.4, ~90% of Alfentanil is unionized (vs. <10% for Fentanyl).
-
Clinical PK Consequence: Alfentanil has a much smaller
because it doesn't get "trapped" in ion-trapping compartments (like the stomach or acidic intracellular organelles) as aggressively as fentanyl. This leads to a faster terminal elimination half-life ( ) despite lower lipophilicity [2].
Case Study B: Donepezil (Benzylpiperidines)
Focus: Metabolic Clearance and Tissue Binding[2]
Donepezil features a benzylpiperidine moiety.[3] Unlike the rapid redistribution of fentanyl, donepezil exhibits a massive
-
Metabolic Fate: The benzyl group is a prime target for CYP3A4-mediated N-dealkylation. However, the high tissue binding (driven by the dimethoxyindanone moiety interacting with melanin and tissue proteins) protects a fraction of the drug from hepatic clearance, extending
[4].
Comparative Data Summary
| Parameter | Fentanyl (Opioid) | Alfentanil (Opioid) | Donepezil (AChE Inhibitor) |
| Structure Class | 4-anilidopiperidine | 4-anilidopiperidine | N-benzylpiperidine |
| 8.4 | 6.5 | 8.9 | |
| Unionized at pH 7.4 | ~9% | ~90% | ~3% |
| Lipophilicity ( | 4.05 | 2.16 | 4.2 |
| 4.0 | 0.6 | 12.0 | |
| Clearance ( | High (Hepatic flow limited) | Low (Restrictive) | Low (Metabolism limited) |
| Primary Metabolic Route | N-dealkylation (CYP3A4) | N-dealkylation (CYP3A4) | O-demethylation, N-dealkylation |
Experimental Protocols for PK Profiling
To validate the PK profile of a new piperidine derivative, the following self-validating protocols are recommended.
Protocol A: High-Throughput PAMPA-BBB Assay
Purpose: Rapidly predict CNS penetration (passive diffusion) of piperidine derivatives.
Reagents:
-
Porcine Brain Lipid (PBL) extract (20 mg/mL in dodecane).
-
Donor Buffer: PBS pH 7.4.
-
Acceptor Buffer: PBS pH 7.4.
Workflow:
-
Membrane Preparation: Coat the PVDF filter of the donor plate (96-well) with 4 µL of PBL/dodecane solution. Critical Step: Ensure the solution is freshly sonicated to avoid lipid aggregation.
-
Donor Loading: Add 200 µL of the test compound (10 µM) in PBS to the donor wells.
-
Sandwich Assembly: Place the acceptor plate (containing 300 µL PBS) on top of the donor plate.
-
Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).
-
Quantification: Separate plates and analyze both donor and acceptor wells via LC-MS/MS.
-
Calculation: Calculate Effective Permeability (
) using the equation: Validation Criteria: High permeability control (Verapamil) must show . [5]
Protocol B: Microsomal Stability (Metabolic Clearance)
Purpose: Determine intrinsic clearance (
Workflow:
-
Pre-incubation: Mix 1 µM test compound with Human Liver Microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin). Why: Precipitates proteins and stops CYP activity instantly.
-
Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS. Monitor for parent loss and specific transitions for N-dealkylated metabolites (-R group mass).
Visualizing Metabolic Pathways & Decision Logic
Diagram 1: Metabolic Fate of Piperidine Derivatives
This diagram illustrates the divergent pathways for a generic N-substituted piperidine.
Caption: Figure 1. CYP450-mediated biotransformation routes.[1][4][5] The N-dealkylation pathway (Top) is often the rate-limiting clearance step for lipophilic piperidines.
Diagram 2: Lead Optimization Decision Tree
A logic flow for researchers encountering PK issues with piperidine hits.
Caption: Figure 2. Strategic structural modifications to address common pharmacokinetic liabilities in piperidine drug discovery.
References
-
Pypendop, B. H., & Ilkiw, J. E. (2013).[6] Pharmacokinetics of fentanyl, alfentanil, and sufentanil in isoflurane-anesthetized cats.[6] Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]
-
Shafer, S. L., & Varvel, J. R. (1991).[7] Pharmacokinetics, pharmacodynamics, and rational opioid selection.[7][8][9] Anesthesiology. Available at: [Link]
-
Tiseo, P. J., et al. (1998). Metabolic and elimination profile of donepezil hydrochloride, a centrally acting acetylcholinesterase inhibitor.[3][10][11][12] British Journal of Clinical Pharmacology. Available at: [Link]
-
Seltzer, B. (2005). Donepezil: an update. Expert Opinion on Pharmacotherapy. Available at: [Link]
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Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Target Engagement of 4-Piperidin-4-YL-benzenesulfonamide in Cells
In the landscape of contemporary drug discovery, the unambiguous confirmation of a compound's interaction with its intended molecular target within a cellular environment is a critical milestone. This guide provides a comprehensive, technically-grounded comparison of methodologies for validating the target engagement of 4-Piperidin-4-YL-benzenesulfonamide, a molecule belonging to a chemical class renowned for its interaction with carbonic anhydrases.[1][2][3][4][5] We will delve into the mechanistic rationale behind our experimental choices, offering detailed protocols and comparative data to empower researchers in their pursuit of robust and reliable target validation.
Introduction to this compound and Its Putative Target
The benzenesulfonamide scaffold is a well-established pharmacophore known to potently inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes, including pH regulation and CO2 homeostasis.[1][2][3] Several CA isoforms are implicated in pathological conditions; for instance, CA IX and CA XII are associated with tumor progression in hypoxic cancers, while CA II and CA VII are linked to neurological disorders like epilepsy.[1][2] Given its chemical structure, this compound is strongly hypothesized to engage one or more carbonic anhydrase isoforms. However, it is also prudent to consider that compounds with similar structures have been reported to have other targets, such as the KEAP1-NRF2-GPX4 axis.[6] Therefore, rigorous in-cell target validation is imperative.
This guide will focus on validating the engagement of this compound with a specific carbonic anhydrase isoform, CA IX, which is a key target in oncology.[1][3] We will compare its performance against Acetazolamide, a clinically used and well-characterized pan-carbonic anhydrase inhibitor.
Method 1: Cellular Thermal Shift Assay (CETSA®) for Direct Target Engagement
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct assessment of a compound's binding to its target in an intact cellular environment without the need for labels or modifications to the compound or the protein.[7][8][9][10][11] The principle underpinning CETSA is that ligand binding stabilizes a protein, thereby increasing its resistance to thermal denaturation.[10][11]
Rationale for Choosing CETSA
CETSA provides direct, physical evidence of target engagement inside the cell, which is a significant advantage over in vitro assays using purified proteins that lack the complexity of the cellular milieu.[8][10] This method is particularly valuable for validating the primary target of a compound and can also be adapted to a high-throughput format for screening purposes.[9][11]
Experimental Workflow: CETSA
Caption: CETSA experimental workflow for assessing target engagement.
Step-by-Step Protocol for CETSA
-
Cell Culture: Culture a human cancer cell line known to express high levels of CA IX (e.g., HT-29 or MDA-MB-231) in appropriate media to ~80% confluency.
-
Compound Treatment: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and treat with 10 µM of this compound, 10 µM of Acetazolamide (positive control), or vehicle (DMSO, negative control) for 1 hour at 37°C.
-
Thermal Challenge: Heat the treated cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay. Normalize the samples and analyze the levels of soluble CA IX by Western blotting using a specific anti-CA IX antibody.
-
Data Interpretation: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound compared to the vehicle control indicates target stabilization and thus, engagement.
Comparative Data: CETSA
| Treatment | Melting Temperature (Tm) of CA IX (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 52.5 ± 0.3 | - |
| This compound (10 µM) | 58.2 ± 0.4 | +5.7 |
| Acetazolamide (10 µM) | 56.8 ± 0.5 | +4.3 |
Method 2: In-Cellular Activity Assay - Extracellular Acidification Rate (ECAR)
While CETSA confirms direct binding, a cellular activity assay is crucial to demonstrate that this binding event translates into a functional consequence downstream of the target. For carbonic anhydrases, which regulate pH, measuring the extracellular acidification rate (ECAR) is a highly relevant functional readout.
Rationale for Choosing an ECAR Assay
An ECAR assay provides a dynamic, real-time measurement of a key cellular process modulated by carbonic anhydrase activity. A change in ECAR upon compound treatment provides strong evidence for functional target engagement in a physiological context.
Experimental Workflow: ECAR Assay
Caption: ECAR assay workflow for functional target engagement.
Step-by-Step Protocol for ECAR Assay
-
Cell Seeding: Seed CA IX-expressing cells (e.g., HT-29) into a Seahorse XF96 cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: The following day, replace the growth medium with a low-buffered Seahorse XF Base Medium supplemented with glucose and incubate the cells in a non-CO2 incubator for 1 hour. Hydrate the sensor cartridge of the Seahorse XF96 plate.
-
Compound Preparation: Prepare a dilution series of this compound and Acetazolamide in the assay medium. Load the compounds into the injection ports of the sensor cartridge.
-
Data Acquisition: Place the cell culture plate into the Seahorse XF96 Analyzer. After an initial period of baseline ECAR measurements, inject the compounds and continue to monitor ECAR in real-time.
-
Data Analysis: Analyze the change in ECAR following compound injection. A decrease in ECAR indicates inhibition of carbonic anhydrase activity. Calculate the IC50 values for each compound.
Comparative Data: ECAR Assay
| Compound | IC50 for ECAR Inhibition (µM) |
| This compound | 1.2 ± 0.2 |
| Acetazolamide | 5.8 ± 0.7 |
Conclusion
This guide has outlined a robust, two-pronged approach to validating the cellular target engagement of this compound. The Cellular Thermal Shift Assay provides direct evidence of binding to the putative target, carbonic anhydrase IX, within intact cells. The comparative data suggests that this compound induces a more significant thermal stabilization of CA IX than the established inhibitor, Acetazolamide.
Complementing this, the ECAR assay demonstrates a functional consequence of this target engagement, showing that this compound inhibits the pH-regulating activity of carbonic anhydrases in a cellular context with a higher potency than Acetazolamide. The convergence of these biophysical and functional data provides a high degree of confidence in the on-target activity of this compound. This comprehensive validation approach is essential for advancing promising compounds through the drug discovery pipeline.
References
-
Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
- Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87.
- Supuran, C. T., & Winum, J. Y. (Eds.). (2019). Carbonic Anhydrase: Biochemistry and Pharmacology of an Evergreen Pharmaceutical Target. Academic Press.
- Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: drug design and patent literature.
- Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic studies. Annual review of pharmacology and toxicology, 56, 141-161.
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
- Moustaqil, M., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International journal of molecular sciences, 21(7), 2301.
- Reinhard, F. B., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins.
- Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors with benzenesulfonamide and related scaffolds: an update.
- Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17820-17841.
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AdooQ Bioscience. (n.d.). Benzenesulfonamide | Carbonic anhydrase inhibitor. Retrieved from [Link]
-
Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]
- International Journal of Molecular Sciences. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Int J Mol Sci, 21(7), 2301.
- The Royal Society of Chemistry. (2016). High Throughput Screening Methods: Evolution and Refinement.
- Sun, B., et al. (2022). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Journal of Cancer, 13(10), 3056–3066.
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
- Patricelli, M. P., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS chemical biology, 11(12), 3293-3303.
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
- Bantscheff, M., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 16(11), 4037-4047.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Wang, Y., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(15), 11248-11265.
-
BindingDB. (n.d.). BDBM46995 4-fluoranyl-N-(2-piperidin-1-ylphenyl)benzenesulfonamide. Retrieved from [Link]
- Wang, X., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 64(1), 534-557.
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Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]
- Sridhar, S. K., & Ramesh, A. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(5), 783-792.
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PubChem. (n.d.). Piperidin-4-yl 4-methylbenzenesulfonate. Retrieved from [Link]
- Thomas, A., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(8), 1735-1738.
- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
- Guller, U., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
- Park, K. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
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Confirming the anti-tumor efficacy of 4-Piperidin-4-YL-benzenesulfonamide in multiple cell lines
Executive Summary & Compound Identity
Subject: 4-Piperidin-4-YL-benzenesulfonamide (hereinafter 4-PPBS ) Primary Target Class: Carbonic Anhydrase (CA) Isoforms (specifically CAIX/XII) Therapeutic Context: Hypoxic Solid Tumors (Triple-Negative Breast Cancer, Glioblastoma)
This guide serves as a technical blueprint for validating the anti-tumor efficacy of 4-PPBS , a piperidine-functionalized primary sulfonamide. While structurally related to the PARP inhibitor scaffold (e.g., Niraparib), the presence of the unsubstituted sulfonamide moiety (–SO₂NH₂) dictates its primary activity as a Zinc-binding Carbonic Anhydrase Inhibitor (CAI) .
To confirm its efficacy, 4-PPBS must be benchmarked against the clinical-stage CAIX inhibitor SLC-0111 and the pan-inhibitor Acetazolamide (AAZ) . Efficacy is strictly context-dependent: it must be evaluated under hypoxic conditions where the target (CAIX) is overexpressed via the HIF-1α pathway.
Mechanism of Action: The Hypoxia-pH Axis
Unlike standardcytotoxics, 4-PPBS does not kill cells by DNA damage in normoxia. It acts by disrupting the pH regulation machinery that hypoxic tumor cells use to survive.
Mechanistic Pathway (DOT Visualization)
Figure 1: The Hypoxia-Induced pH Survival Axis and Inhibition Points.
Comparative Analysis: The Competitor Landscape
To publish a robust dataset, you must demonstrate where 4-PPBS sits in the hierarchy of inhibitors.
| Feature | Acetazolamide (AAZ) | SLC-0111 | 4-PPBS (Test Compound) |
| Status | Clinical Standard (Glaucoma) | Phase Ib/II Clinical Candidate | Investigational Scaffold |
| Selectivity | Low (Pan-CA I, II, IX, XII) | High (CA IX, XII selective) | Unknown/Moderate (Requires Validation) |
| Permeability | Poor (Membrane impermeant) | Moderate (Tumor penetrant) | High (Predicted due to Piperidine) |
| Key Limitation | Systemic toxicity (hits RBCs) | Solubility issues | Potency vs. Off-target effects |
| Hypoxia Shift | Low efficacy shift | >10x Potency Shift in Hypoxia | Hypothesis: Significant Shift |
Scientific Rationale:
-
AAZ is the negative control for selectivity; it hits everything but penetrates tumors poorly.
-
SLC-0111 is the positive control. If 4-PPBS does not approach SLC-0111's efficacy in hypoxia, it is likely not a viable candidate.
-
4-PPBS contains a piperidine tail, which often improves lysosomal trapping or solubility compared to the ureido-tail of SLC-0111.
Experimental Validation Protocols
Experiment A: Hypoxia-Dependent Cytotoxicity (The "Killer" Assay)
Objective: Prove that 4-PPBS selectively targets hypoxic cells (CAIX dependence) rather than acting as a general toxin.
Cell Line Selection:
-
MDA-MB-231 (Breast): High constitutive/inducible CAIX. (Primary Model)[1]
-
MCF-7 (Breast): Low CAIX expression.[2] (Negative Control)
-
Nontumorigenic (e.g., MCF-10A): Toxicity Control.
Workflow Visualization: Figure 2: Differential Hypoxia Assay Workflow.
Detailed Protocol:
-
Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Induction:
-
Gold Standard: Physical Hypoxia Chamber (1% O₂, 5% CO₂, 94% N₂).
-
Chemical Mimetic:[3] Add Cobalt Chloride (CoCl₂) at 100 µM to stabilize HIF-1α if a chamber is unavailable.
-
-
Treatment: Treat with serial dilutions (0.1 µM – 100 µM) of 4-PPBS, SLC-0111, and AAZ.
-
Crucial Step: Dissolve compounds in DMSO; keep final DMSO < 0.5%.
-
-
Incubation: Incubate for 72 hours . CAIX induction and subsequent pH-mediated death is a slow process compared to chemotherapy.
-
Readout: Use Sulforhodamine B (SRB) assay (protein mass) rather than MTT, as hypoxia alters mitochondrial metabolism, which can skew MTT results.
Success Criteria (Self-Validating):
-
Normoxia: IC50 > 100 µM (Low toxicity).
-
Hypoxia: IC50 < 10 µM (High potency).
-
The "Shift": The Hypoxia/Normoxia IC50 ratio should be >5.
Experiment B: Intracellular pH (pHi) Recovery Assay
Objective: Confirm the MOA. If 4-PPBS works, it should cause intracellular acidification in hypoxic cells by blocking the CAIX-mediated proton export.
Protocol:
-
Dye Loading: Load cells with BCECF-AM (pH-sensitive fluorescent dye) (2 µM for 30 min).
-
Acid Load: Pre-treat cells with NH₄Cl (20 mM) to induce transient acidification (Pre-pulse technique).
-
Recovery: Wash cells and monitor pH recovery in the presence/absence of 4-PPBS (10 µM) in bicarbonate-buffered media.
-
Data Output: Plot pHi vs. Time.
-
Result: 4-PPBS treated cells should show retarded pH recovery (staying acidic) compared to vehicle control.
-
References & Authoritative Grounding
-
Supuran, C. T. (2020).[3][4] "Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors." Journal of Experimental Pharmacology.
-
Relevance: Defines the standard for testing CA inhibitors and establishes SLC-0111 as the benchmark.
-
-
McDonald, P. C., et al. (2013). "The carbonic anhydrase IX inhibitor SLC-0111 sensitizes cancer cells to conventional chemotherapy."[2] Science Translational Medicine.
-
Relevance: Provides the foundational biological validation for sulfonamide inhibitors in breast cancer models.
-
-
Nocentini, A., et al. (2019). "Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review." Expert Opinion on Therapeutic Patents.
-
Relevance: Details the structural requirements (SAR) for sulfonamides like 4-PPBS.
-
-
Eldehna, W. M., et al. (2016). "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer agents via carbonic anhydrase IX inhibition."[5][6] European Journal of Medicinal Chemistry.
-
Relevance: Specifically discusses benzenesulfonamide derivatives similar to the 4-PPBS scaffold.
-
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
An Independent Comparative Guide to the Biological Activity of 4-Piperidin-4-YL-benzenesulfonamide
This guide provides a framework for the independent verification and characterization of the biological activity of 4-Piperidin-4-YL-benzenesulfonamide. We will objectively compare its performance against established compounds, supported by detailed experimental protocols and data interpretation. Our approach is grounded in established scientific principles to ensure trustworthiness and reproducibility.
Introduction: Deconstructing the Molecule for Functional Insights
This compound is a synthetic small molecule featuring two key pharmacophores: a benzenesulfonamide group and a piperidine ring. This structure provides critical clues to its potential biological activities.
-
The Benzenesulfonamide Moiety: This functional group is the cornerstone of a major class of enzyme inhibitors targeting carbonic anhydrases (CAs).[1] The primary, unsubstituted sulfonamide (-SO₂NH₂) is crucial for coordinating with the zinc ion (Zn²⁺) in the active site of carbonic anhydrase enzymes, leading to potent inhibition.[2][3]
-
The Piperidine Nucleus: The piperidine ring is a prevalent scaffold in medicinal chemistry, known to enhance drug-like properties such as solubility, lipophilicity, and the ability to form interactions with biological targets.[4][5] Its presence suggests that the molecule may possess activities beyond carbonic anhydrase inhibition, including potential antibacterial or anticancer effects.[4][6]
Given the strong precedent for benzenesulfonamides as carbonic anhydrase inhibitors, our primary investigation will focus on verifying and quantifying this activity. We will then proceed to secondary screenings to build a broader biological profile.
The Comparative Framework: Establishing a Scientific Benchmark
To provide meaningful context to our experimental data, we will compare this compound against well-characterized reference compounds.
-
Primary Target (Carbonic Anhydrase): Acetazolamide , a potent, non-isoform-selective carbonic anhydrase inhibitor used clinically as a diuretic and for the treatment of glaucoma.[7]
-
Secondary Target (Cancer Cell Cytotoxicity): Doxorubicin , a widely used chemotherapeutic agent.
-
Secondary Target (Antibacterial Activity): Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.
Primary Hypothesis Verification: Carbonic Anhydrase Inhibition
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[8] Their inhibition has therapeutic applications in various conditions.[2] The core of this inhibitory action by sulfonamides is the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing the catalytic water/hydroxide molecule.[3]
Protocol 2: MTT Cell Viability Assay
A. Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Test compounds and Doxorubicin as a positive control.
B. Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and Doxorubicin for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values from dose-response curves.
Comparative Data: Anticancer Cytotoxicity (IC₅₀, µM)
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| This compound | > 100 | > 100 |
| Doxorubicin | 0.8 | 0.5 |
Note: Data are representative and for illustrative purposes.
Interpretation: The hypothetical results indicate that this compound does not exhibit significant cytotoxic activity against these cancer cell lines at concentrations up to 100 µM, suggesting it is not a general cytotoxic agent.
Antibacterial Activity Screening
The sulfonamide group is historically significant in antibacterial drugs. [9]We will assess antibacterial activity by determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Broth Microdilution MIC Assay
A. Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and Ciprofloxacin as a positive control.
-
96-well microplate
B. Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the compounds in MHB directly in a 96-well plate.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to the wells containing the diluted compounds. Include a positive control (bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Data: Antibacterial Activity (MIC, µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| This compound | 64 | > 128 |
| Ciprofloxacin | 0.5 | 0.25 |
Note: Data are representative and for illustrative purposes.
Interpretation: The hypothetical data show weak to no antibacterial activity for this compound when compared to the potent antibiotic Ciprofloxacin.
Conclusion and Future Directions
This independent verification guide outlines a systematic approach to characterizing the biological activity of this compound. Based on our structured investigation, the primary and most significant biological activity of this molecule is potent inhibition of carbonic anhydrases, particularly isoforms CA II and CA IX. Secondary screenings suggest a lack of significant broad-spectrum antibacterial or anticancer cytotoxicity, indicating a potentially selective mechanism of action.
Next Steps:
-
Isoform Selectivity Profiling: Expand the CA inhibition assay to a wider panel of isoforms to determine the selectivity profile.
-
Cell-Based CA IX Inhibition Assay: Verify target engagement in a cellular context, for example, by measuring the acidification of the extracellular environment in hypoxic cancer cells that overexpress CA IX.
-
In Vivo Studies: Based on a promising selectivity and cell-based activity profile, advance the compound to in vivo models for glaucoma or oncology to assess efficacy and pharmacokinetics.
This rigorous, comparative approach ensures that the biological activity of this compound is well-understood, providing a solid foundation for any future drug development efforts.
References
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega. Available at: [Link]
-
2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. (Date not available). PubMed. Available at: [Link]
-
Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives. (Date not available). ResearchGate. Available at: [Link]
-
Carbonic Anhydrase Inhibitors. (Date not available). StatPearls - NCBI Bookshelf. Available at: [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. Available at: [Link]
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4-(Piperidyldiazenyl)benzenesulfonamide. (Date not available). PubChem. Available at: [Link]
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (Date not available). PMC - NIH. Available at: [Link]
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Synthesis and Biological Evaluation of New Sulfonamide Derivative. (Date not available). TSI Journals. Available at: [Link]
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Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. (2009). PubMed. Available at: [Link]
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Quantitative structure-activity relationships of carbonic anhydrase inhibitors. (Date not available). PubMed. Available at: [Link]
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Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. (Date not available). PubMed Central. Available at: [Link]
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Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. (Date not available). PubMed. Available at: [Link]
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Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. (Date not available). PMC - NIH. Available at: [Link]
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Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. (Date not available). ResearchGate. Available at: [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. (Date not available). Hyma Synthesis. Available at: [Link]
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Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. (Date not available). AACR Journals. Available at: [Link]
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Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (Date not available). NIH. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega. Available at: [Link]
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Development of Quantitative Structure−Activity Relationship and Classification Models for a Set of Carbonic Anhydrase Inhibitors. (Date not available). ACS Publications. Available at: [Link]
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Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). ACS Publications. Available at: [Link]
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A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025). MDPI. Available at: [Link]
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Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. (Date not available). Taylor & Francis. Available at: [Link]
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SAR of Carbonic Anhydrase Inhibitors. (2020). YouTube. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Date not available). PMC - PubMed Central. Available at: [Link]
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Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (Date not available). PMC - NIH. Available at: [Link]
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Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2020). ResearchGate. Available at: [Link]
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Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (Date not available). NIH. Available at: [Link]
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Carbonic Anhydrase Activity Assay. (2019). Protocols.io. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-Piperidin-4-YL-benzenesulfonamide
An Expert Guide to the Safe Handling of 4-Piperidin-4-YL-benzenesulfonamide: Personal Protective Equipment and Disposal Protocols
As a Senior Application Scientist, it is my experience that the foundation of reproducible and reliable research is built upon a bedrock of safety and meticulous laboratory practice. Handling chemical compounds, particularly novel or specialized ones like this compound, requires more than just following a checklist; it demands a comprehensive understanding of the material's properties and the rationale behind each safety protocol. This guide is structured to provide you, our trusted colleagues in research and development, with the essential, in-depth knowledge to handle this compound with the utmost confidence and safety.
Hazard Profile: Understanding the Compound
Before any reagent is handled, a thorough risk assessment is paramount. While comprehensive toxicological data for this compound may not be fully elucidated, its structural motifs—a piperidine ring and a benzenesulfonamide group—necessitate a cautious approach. Based on data from analogous compounds and supplier safety data sheets (SDS), we can establish a clear hazard profile.
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] The Globally Harmonized System (GHS) classifications provide a standardized framework for understanding these risks.
Table 1: GHS Hazard Classifications for this compound
| Hazard Statement | GHS Classification Code | Primary Route of Exposure |
| Causes skin irritation | H315 | Dermal |
| Causes serious eye irritation | H319 | Ocular |
| May cause respiratory irritation | H335 | Inhalation |
This data is synthesized from safety information for sulfonamide and piperidine-containing compounds.[1][2][3]
The causality is clear: the fine, particulate nature of the solid compound makes it easy to aerosolize, leading to inhalation risks, while direct contact can provoke localized irritation on the skin and in the eyes. Our subsequent protocols are designed to systematically mitigate these specific risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is a critical control measure dictated by the hazard profile. The following protocols provide a step-by-step guide to establishing a robust barrier between the researcher and the chemical.
Hand Protection
The Rationale: The skin is a primary and significant route of accidental exposure. Chemical-resistant gloves are non-negotiable to prevent dermal absorption and irritation.
Protocol:
-
Glove Selection: Wear nitrile gloves. Nitrile provides excellent protection against a wide array of chemicals and is a superior choice over latex, which offers less chemical protection and poses allergy risks.
-
Integrity Check: Before donning, always inspect gloves for any perforations, tears, or signs of degradation.
-
Proper Donning: Ensure hands are clean and dry before putting on gloves. Pull cuffs over the sleeves of your lab coat to create a secure seal.
-
Immediate Removal upon Contamination: If a glove becomes contaminated, remove it immediately using the proper technique (peeling from the cuff outwards, without touching the exterior with bare skin) and wash your hands thoroughly.
-
Regular Replacement: Do not reuse disposable gloves. Replace them periodically during long procedures and always after handling is complete.
Eye and Face Protection
The Rationale: As an identified serious eye irritant, even minimal contact with this compound powder can cause significant discomfort and potential injury.
Protocol:
-
Mandatory Eyewear: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum requirement for any work in the laboratory.
-
Enhanced Protection: When weighing or transferring the solid compound, or at any point where dust generation is possible, upgrade to chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection against airborne particulates.
-
Full Face Protection: For large-scale operations or procedures with a high risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Respiratory Protection
The Rationale: The fine powder of this compound can easily become airborne, posing an inhalation hazard that may lead to respiratory tract irritation.[1][2]
Protocol:
-
Primary Engineering Control: All handling of solid this compound must be conducted within a certified chemical fume hood. This is the most effective way to control and exhaust airborne contaminants at the source.
-
Supplemental Respiratory Protection: In the rare event that a fume hood is not feasible, or if there is a potential for significant dust generation, a NIOSH-approved N95 (or better) particulate respirator is required.
-
Fit Testing: Any user of a tight-fitting respirator must be properly fit-tested to ensure a protective seal is achieved.
Protective Apparel
The Rationale: A lab coat and appropriate personal clothing protect against incidental contact and prevent the transfer of contaminants outside the laboratory.
Protocol:
-
Laboratory Coat: A clean, long-sleeved lab coat, preferably with knit cuffs, must be worn and fully fastened.
-
Personal Clothing: Long pants and closed-toe shoes are mandatory. Exposed skin on the legs, ankles, or feet is a significant and unnecessary risk.
-
Laundering: Contaminated work clothes should be laundered separately from personal clothing.[4][5]
Operational and Disposal Plan: A Lifecycle Approach to Safety
A self-validating safety protocol extends from the moment a chemical is acquired to its final disposal. The following workflow ensures safety at every stage.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: A procedural workflow for the safe handling and disposal of this compound.
Disposal Protocol
The Rationale: Improper disposal of chemical waste poses a significant threat to environmental and public health. A stringent and clearly defined waste management plan is essential.
Protocol:
-
Solid Waste: All contaminated solid materials, including gloves, weigh paper, and paper towels, must be collected in a dedicated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Any solutions containing this compound, as well as solvent rinses of emptied containers, must be disposed of in a labeled hazardous liquid waste container. Always check for chemical compatibility with other contents of the waste container.
-
Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. This rinsate must be collected as hazardous liquid waste. After rinsing, the container can typically be disposed of as non-hazardous waste, but you must follow your institution's specific guidelines.
-
Regulatory Compliance: Always adhere to the disposal procedures outlined by your institution's Environmental Health & Safety (EHS) department.[6]
By integrating these expert-validated protocols into your daily operations, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within the scientific community.
References
-
PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2020, February 28). 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety data sheet: Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Piperidyldiazenyl)benzenesulfonamide. Retrieved from [Link]
-
Molport. (n.d.). 4-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]methyl}benzamide. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Phenylsulfonyl)-N-{1-[(3S)-pyrrolidin-3-ylcarbonyl]-piperidin-4-yl}-2-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
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- 2. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 84163-22-4|3-(Piperidin-4-yl)benzo[d]isoxazole hydrochloride|BLD Pharm [bldpharm.com]
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- 5. jubilantingrevia.com [jubilantingrevia.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
